SB-747651A dihydrochloride
Description
Properties
IUPAC Name |
4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O.2ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCQHARLPNLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SB-747651A dihydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of SB-747651A Dihydrochloride (B599025)
Executive Summary
SB-747651A dihydrochloride is a potent, cell-permeable, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] With an in vitro IC50 value of 11 nM for MSK1, it serves as a critical tool for investigating the cellular functions of this nuclear kinase.[3][4] MSK1 is a key downstream effector of the ERK1/2 and p38 MAPK signaling pathways, playing a significant role in the regulation of transcription through the phosphorylation of targets such as CREB and histone H3.[3][5] While potent against MSK1, SB-747651A also exhibits activity against a panel of other kinases, primarily within the AGC kinase family, including RSK1, p70S6K, PRK2, and ROCK-II.[1][3][4] This multi-target profile underlies its complex biological effects, which include the modulation of inflammatory responses and anticancer activity.[3][6] This document provides a comprehensive overview of its mechanism of action, kinase selectivity, impact on signaling pathways, and relevant experimental methodologies.
Core Mechanism of Action
Primary Target: Mitogen- and Stress-Activated Kinase 1 (MSK1)
The principal mechanism of action for SB-747651A is the direct inhibition of MSK1. MSK1 is a nuclear serine/threonine kinase that integrates signals from the ERK1/2 and p38 MAPK pathways to regulate gene expression.[5] SB-747651A acts as an ATP-competitive inhibitor, binding to the N-terminal kinase domain of MSK1.[7] This binding prevents the transfer of phosphate (B84403) from ATP to MSK1 substrates, effectively blocking its catalytic activity. The in vitro potency is high, with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[1][2][3]
Kinase Selectivity Profile
While SB-747651A is a potent MSK1 inhibitor, it is not entirely selective. Screening against a broad panel of kinases has revealed inhibitory activity against several other enzymes, particularly at higher concentrations.[3] This polypharmacology is crucial for interpreting cellular and in vivo data.
-
AGC Kinase Family: The most significant off-target effects are observed within the AGC family of kinases. At a concentration of 1 µM, SB-747651A demonstrates inhibitory activity against RSK1 (Ribosomal S6 Kinase 1), p70S6K (p70S6 Kinase), and PRK2 (Protein Kinase C-related Kinase 2) with potency similar to that for MSK1.[3][4]
-
Other Kinases: The compound also inhibits ROCK-II (Rho-associated protein kinase 2).[3][4] At concentrations of 5 µM and above, it can affect the signaling of other kinases like PKA and PKB/Akt, leading to the inhibition of downstream substrate phosphorylation, such as GSK3.[7]
Modulated Signaling Pathways
SB-747651A's inhibitory action disrupts key signaling cascades integral to cell proliferation, inflammation, and survival.
The MAPK/MSK/CREB Axis
The primary consequence of SB-747651A action is the disruption of the MAPK/MSK signaling axis. Extracellular stimuli like growth factors or cellular stress activate the ERK1/2 and p38 MAPK pathways.[8] These MAPKs then phosphorylate and activate MSK1 in the nucleus.[5] Activated MSK1 subsequently phosphorylates transcription factors, most notably CREB at Ser133 and histone H3 at Ser10 and Ser28.[7] By inhibiting MSK1, SB-747651A prevents the phosphorylation of these crucial targets, thereby downregulating the transcription of immediate-early genes involved in inflammatory and mitogenic responses.[3]
Multi-Pathway Inhibition in Cancer
In the context of cancer, particularly glioblastoma, the multi-target nature of SB-747651A is significant. It simultaneously inhibits key nodes in multiple oncogenic pathways. Besides the MAPK/MSK axis, it affects the PI3K/Akt/mTOR pathway through its inhibition of p70S6K and, at higher concentrations, Akt.[7] This leads to decreased phosphorylation of mTOR and its downstream effectors, as well as reduced phosphorylation of GSK3. This broad-spectrum inhibition contributes to its observed anticancer effects, including reduced proliferation, migration, and chemoresistance, alongside an increase in apoptosis.
Quantitative Data Summary
The activity of SB-747651A has been quantified in various assays, summarized below.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Conditions | Reference(s) |
| MSK1 | 11 | In vitro kinase assay | [1][3][4] |
| PRK2 | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |
| RSK1 | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |
| p70S6K | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |
| ROCK-II | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |
Table 2: Effective Cellular Concentrations and Associated Effects
| Concentration | Cell Type / Model | Observed Effect | Reference(s) |
| 5 - 10 µM | Various cell lines | Full inhibition of MSK activity | [3][4] |
| 5 - 10 µM | Glioblastoma spheroids | Reduced cell proliferation, migration, and chemoresistance; increased apoptosis | |
| 5 µM | Neutrophils | Affects CXCL2-induced intraluminal crawling | [1][2] |
| 0.5 µM | HeLa cells | Reduction in phosphorylation of ribosomal protein S6 | [7] |
| 3 mg/kg (i.p.) | Mouse peritonitis model | Affects neutrophil extravasation | [1] |
| 25 mg/kg (5 days/wk) | Murine orthotopic glioblastoma model | Prolonged survival, no observed adverse effects |
Key Experimental Protocols
Protocol: In Vitro MSK1 Kinase Assay
This protocol outlines a method for determining the IC50 of SB-747651A against MSK1.
-
Reagents and Materials: Recombinant active MSK1, biotinylated peptide substrate (e.g., Crosstide), ATP (with γ-³²P-ATP spike), kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM Mg-acetate), SB-747651A serial dilutions, streptavidin-coated plates, scintillation fluid.
-
Assay Preparation: Prepare serial dilutions of SB-747651A (e.g., from 100 µM to 0.003 µM) in DMSO, followed by a final dilution in kinase assay buffer.
-
Kinase Reaction: In each well of a 96-well plate, combine 10 µL of the inhibitor dilution, 20 µL of a master mix containing the peptide substrate and ATP, and 20 µL of diluted active MSK1 enzyme. Include no-inhibitor (positive) and no-enzyme (negative) controls.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation reaction to proceed.
-
Termination and Capture: Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated ³²P-ATP.
-
Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Phosphorylation Assay via Western Blot
This protocol describes how to assess the effect of SB-747651A on the phosphorylation of a downstream target like CREB in cultured cells.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or macrophages) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with various concentrations of SB-747651A (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with a known MSK1 activator (e.g., 100 ng/mL LPS for macrophages, or 50 ng/mL TPA for HeLa cells) for 15-30 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-CREB Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-CREB) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.
-
Densitometry: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
Conclusion
This compound is a potent inhibitor of MSK1 that has proven invaluable for dissecting the roles of the MAPK/MSK signaling pathway in cellular regulation. Its ATP-competitive mechanism effectively blocks the phosphorylation of key nuclear targets like CREB and histone H3. However, researchers must consider its polypharmacology, as it also targets other AGC kinases, which can contribute to its overall biological effect, particularly in complex disease models like cancer. A thorough understanding of its multi-target profile is essential for the accurate design and interpretation of experiments utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]
- 6. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
SB-747651A Dihydrochloride: A Technical Guide to its Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] As a crucial downstream component of the MAPK signaling pathway, MSK1 is involved in the regulation of gene transcription through the phosphorylation of targets such as CREB and histone H3. This technical guide provides an in-depth overview of the kinase targets of SB-747651A, presenting quantitative data, detailed experimental protocols for target identification and characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Core Target and Potency
The primary target of SB-747651A is Mitogen- and Stress-Activated Kinase 1 (MSK1). In vitro kinase assays have determined its half-maximal inhibitory concentration (IC50) to be 11 nM .[1][2] The mechanism of inhibition is ATP-competitive, meaning it binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[1]
Kinase Selectivity Profile
While potent against MSK1, SB-747651A also exhibits inhibitory activity against a range of other kinases, particularly within the AGC family of kinases. A comprehensive understanding of its selectivity is crucial for interpreting experimental results and predicting potential off-target effects.
| Kinase Target | IC50 (nM) | Kinase Family |
| MSK1 | 11 | AGC (Ribosomal S6 Kinase) |
| MSK2 | Similar potency to MSK1 | AGC (Ribosomal S6 Kinase) |
| RSK1 | Inhibited with similar potency to MSK1 | AGC (Ribosomal S6 Kinase) |
| p70S6K | Inhibited with similar potency to MSK1 | AGC (Ribosomal S6 Kinase) |
| PRK2 | Inhibited with similar potency to MSK1 | AGC (Protein Kinase C-related) |
| ROCK-II | Inhibited with similar potency to MSK1 | AGC (Rho-associated) |
| PKA | Less potent inhibition | AGC (cAMP-dependent) |
| PKB (Akt) | Less potent inhibition | AGC (Protein Kinase B) |
Note: "Similar potency" indicates that the inhibition was observed to be in a comparable nanomolar range to MSK1 in kinase screening assays. Precise IC50 values for all off-target kinases are not consistently reported across all sources.
Signaling Pathways
SB-747651A primarily impacts the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by inhibiting one of its key downstream effectors, MSK1. MSK1 is activated by the upstream kinases ERK1/2 and p38 MAPK in response to various extracellular stimuli, including growth factors and cellular stress. Once activated, MSK1 phosphorylates nuclear targets to regulate gene expression.
References
An In-Depth Technical Guide to SB-747651A Dihydrochloride: A Multi-Kinase Inhibitor Targeting the MSK1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1). It has emerged as a valuable tool for investigating the physiological and pathological roles of MSK1 in cellular processes such as inflammation and cancer. This technical guide provides a comprehensive overview of SB-747651A, detailing its mechanism of action, impact on critical signaling pathways, and established experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their exploration of MSK1-mediated signaling and the therapeutic potential of its inhibition.
Introduction
Mitogen- and Stress-Activated Kinases (MSKs) are a family of serine/threonine kinases that act as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling cascade. MSK1, in particular, is activated by both the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, playing a crucial role in the phosphorylation of downstream targets such as CREB (cAMP response element-binding protein) and histone H3. This activity modulates gene expression, influencing cellular responses to stress and mitogens. Dysregulation of MSK1 signaling has been implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.
SB-747651A has been identified as a potent inhibitor of MSK1, demonstrating ATP-competitive binding to the kinase domain. Its utility extends beyond basic research, with studies exploring its effects in preclinical models of inflammation and cancer. This guide will delve into the technical details of SB-747651A's signaling pathway, present quantitative data on its inhibitory activity, and provide an overview of relevant experimental methodologies.
Mechanism of Action
SB-747651A functions as an ATP-competitive inhibitor of MSK1, binding to the N-terminal kinase domain and preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition blocks the downstream signaling cascade mediated by MSK1.
Primary Target: MSK1
The primary target of SB-747651A is MSK1, with a reported half-maximal inhibitory concentration (IC50) of 11 nM in in vitro kinase assays.[1][2][3][4] By inhibiting MSK1, SB-747651A prevents the phosphorylation of key downstream substrates, including CREB at Ser133 and histone H3 at Ser10 and Ser28.[2] This leads to the modulation of immediate-early gene expression, which is a critical component of the cellular response to various stimuli.
Off-Target Kinase Inhibition
In addition to its potent inhibition of MSK1, SB-747651A has been shown to inhibit other kinases, particularly at higher concentrations. A screening of 117 protein kinases revealed that at a concentration of 1 µM, SB-747651A also inhibits PRK2 (Protein Kinase R-like Endoplasmic Reticulum Kinase), RSK1 (Ribosomal S6 Kinase 1), p70S6K (p70S6 Kinase), and ROCK-II (Rho-associated protein kinase 2) with similar potency to MSK1.[2]
Data Presentation: Quantitative Analysis of Kinase Inhibition
The following table summarizes the known quantitative data for the inhibitory activity of SB-747651A against its primary and key off-target kinases.
| Kinase Target | IC50 (nM) | Notes |
| MSK1 | 11[1][2][3][4] | Primary target; potent, ATP-competitive inhibition. |
| PRK2 | Not explicitly defined | Inhibited with similar potency to MSK1 at 1 µM.[2] |
| RSK1 | Not explicitly defined | Inhibited with similar potency to MSK1 at 1 µM.[2] |
| p70S6K | Not explicitly defined | Inhibited with similar potency to MSK1 at 1 µM.[2] |
| ROCK-II | Not explicitly defined | Inhibited with similar potency to MSK1 at 1 µM.[2] |
Note: Specific IC50 values for the off-target kinases are not consistently reported in the public domain. The available data indicates significant inhibition at a concentration of 1 µM.
Signaling Pathways Modulated by SB-747651A
SB-747651A primarily impacts the MAPK/ERK and PI3K/Akt/mTOR signaling pathways through its inhibition of MSK1 and other kinases.
MAPK/ERK Pathway
MSK1 is a key downstream component of the MAPK/ERK pathway. Extracellular signals, such as growth factors and stress stimuli, activate the Ras-Raf-MEK-ERK cascade. Activated ERK then translocates to the nucleus and phosphorylates and activates MSK1. SB-747651A blocks the subsequent phosphorylation of MSK1 substrates, thereby attenuating the downstream effects of MAPK/ERK signaling.
PI3K/Akt/mTOR Pathway
SB-747651A's inhibition of p70S6K directly impacts the PI3K/Akt/mTOR pathway. p70S6K is a downstream effector of mTOR and plays a critical role in cell growth, proliferation, and survival. By inhibiting p70S6K, SB-747651A can disrupt these fundamental cellular processes.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of SB-747651A.
In Vitro Kinase Assay for MSK1 Inhibition
Objective: To determine the IC50 value of SB-747651A for MSK1.
General Procedure:
-
Reagents: Recombinant active MSK1, peptide substrate (e.g., Crosstide), ATP (with [γ-³²P]ATP for radioactive detection or unlabeled for non-radioactive methods), kinase buffer, and SB-747651A at various concentrations.
-
Reaction Setup: The kinase reaction is initiated by mixing MSK1, the peptide substrate, and varying concentrations of SB-747651A in the kinase buffer.
-
Initiation: The reaction is started by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination: The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), the amount of ADP produced is measured via a luminescence-based method.
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration to determine the IC50 value.
Cell-Based Assay: Inhibition of Cytokine Production in LPS-Stimulated Macrophages
Objective: To assess the effect of SB-747651A on the production of pro- and anti-inflammatory cytokines in macrophages.
General Procedure:
-
Cell Culture: Culture macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Pre-treatment: Pre-incubate the cells with various concentrations of SB-747651A for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Data Analysis: Compare cytokine levels in SB-747651A-treated cells to vehicle-treated controls.
Cell-Based Assay: Neutrophil Migration Assay
Objective: To evaluate the impact of SB-747651A on neutrophil chemotaxis.
General Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood.
-
Chemotaxis Chamber: Use a Boyden chamber or a similar transwell system with a porous membrane.
-
Chemoattractant: Place a chemoattractant, such as CXCL2, in the lower chamber.
-
Cell Treatment: Pre-incubate the isolated neutrophils with SB-747651A or vehicle control.
-
Migration: Add the treated neutrophils to the upper chamber and incubate to allow migration towards the chemoattractant.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.
-
Data Analysis: Compare the number of migrated cells in the SB-747651A-treated group to the control group.
In Vivo Studies
Preclinical in vivo studies in mouse models have been conducted to evaluate the effects of SB-747651A. For instance, in a mouse peritonitis model of acute inflammation, intraperitoneal (i.p.) administration of SB-747651A at a dose of 3 mg/kg has been used to study its impact on neutrophil extravasation.[1] In a glioblastoma xenograft model, mice were treated with 25 mg/kg of SB-747651A administered 5 days a week for 8 weeks.
Pharmacokinetics
Detailed pharmacokinetic data for SB-747651A, such as its half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax), are not extensively available in the public domain. The in vivo studies mentioned above provide some insight into effective dosages in animal models, but a comprehensive pharmacokinetic profile has not been published.
Clinical Trials
As of the latest available information, there is no evidence to suggest that SB-747651A dihydrochloride has entered human clinical trials. A thorough search of clinical trial registries did not yield any results for this compound.
Conclusion
This compound is a potent and valuable research tool for elucidating the complex roles of MSK1 and related kinases in health and disease. Its well-characterized inhibitory activity against MSK1 and defined off-target profile make it a useful probe for dissecting the MAPK and PI3K/Akt/mTOR signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the cellular and in vivo effects of this compound. While preclinical studies have shown its potential in models of inflammation and cancer, the lack of public pharmacokinetic and clinical trial data indicates that its journey towards therapeutic application is still in the early stages. Further research is warranted to fully understand the therapeutic potential and safety profile of SB-747651A.
References
An In-depth Technical Guide to SB-747651A Dihydrochloride: A Potent MSK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). With a significant in vitro potency, it serves as a critical tool for investigating the roles of MSK1 in cellular signaling, particularly in the context of inflammation and oncology. This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to SB-747651A dihydrochloride. Detailed experimental protocols for its characterization and application are also presented, alongside visualizations of its core signaling pathway and experimental workflows.
Chemical Structure and Properties
SB-747651A is an imidazo[4,5-c]pyridine derivative. The dihydrochloride salt enhances its solubility and stability for research applications.[1][2]
| Property | Value | Reference |
| IUPAC Name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine-7-methanamine dihydrochloride | [3] |
| Molecular Formula | C₁₆H₂₂N₈O·2HCl | [3] |
| Molecular Weight | 415.32 g/mol | [3][4] |
| CAS Number | 1781882-72-1 | [2][4][5] |
| SMILES | NC1=NON=C1C2=NC3=C(N2CC)C(CNC4CCNCC4)=CN=C3.Cl.Cl | [4] |
| Solubility | Soluble to 50 mM in water and DMSO | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended for the solid form. | [4] |
Mechanism of Action and Biological Activity
SB-747651A functions as a potent, ATP-competitive inhibitor of MSK1, targeting its N-terminal kinase domain. MSK1 is a nuclear kinase that operates downstream of the ERK1/2 and p38α MAPK signaling pathways.[6] Upon activation by these MAPKs, MSK1 phosphorylates key nuclear proteins, including CREB (cAMP response element-binding protein) and histone H3, thereby regulating gene expression.[6]
The inhibitory action of SB-747651A on MSK1 leads to a modulation of inflammatory responses. Notably, it has been shown to block the production of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition of MSK1/2 can also lead to an increase in the production of pro-inflammatory cytokines.[6] Beyond its primary target, SB-747651A also exhibits inhibitory activity against other AGC family kinases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various experimental settings.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |
| MSK1 | 11 | ATP-competitive in vitro kinase assay | [6][7] |
| PRK2 | Similar potency to MSK1 | In vitro kinase panel screen (at 1 µM) | [7] |
| RSK1 | Similar potency to MSK1 | In vitro kinase panel screen (at 1 µM) | [6][7] |
| p70S6K | Similar potency to MSK1 | In vitro kinase panel screen (at 1 µM) | [6][7] |
| ROCK-II | Similar potency to MSK1 | In vitro kinase panel screen (at 1 µM) | [6][7] |
Table 2: Cellular Activity
| Cell Type / Model | Effect | Effective Concentration | Reference |
| Macrophages | Full inhibition of MSK activity | 5 - 10 µM | [6] |
| Neutrophils | Affects CXCL2-induced intraluminal crawling | 5 µM | [7] |
| Glioblastoma Spheroids (T78) | 30.2% reduction in migration | 5 µM | [8] |
| Glioblastoma Spheroids (T78) | 37.8% reduction in migration | 10 µM | [8] |
| Glioblastoma Spheroids (T86) | 50.8% reduction in migration | 5 µM | [8] |
| Glioblastoma Spheroids (T86) | 60.4% reduction in migration | 10 µM | [8] |
Table 3: In Vivo Efficacy (Mouse Models)
| Model | Administration | Dosage | Observed Effect | Reference |
| CXCL2-induced Inflammation | Intrascrotal injection | 3 mg/kg | Increased neutrophil adhesion 3.5-4.5 hours post-stimulation | [4][7] |
| Peritonitis | Intraperitoneal (i.p.) | 3 mg/kg | Increased neutrophil emigration at 3 and 4 hours | [7] |
| Glioblastoma Xenograft | Intraperitoneal (i.p.) | 5 mg/kg & 25 mg/kg | Assessed for toxicity; framework for anticancer application | [8] |
Detailed Experimental Protocols
In Vitro MSK1 Kinase Assay (Radiometric)
This protocol is a representative method for determining the in vitro IC₅₀ of SB-747651A against MSK1.
-
Reagents:
-
Active recombinant MSK1 enzyme.
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Substrate peptide (e.g., Crosstide, KRRRLSSLRA) dissolved in water.
-
ATP Stock Solution (10 mM).
-
γ-³²P-ATP.
-
SB-747651A serial dilutions in DMSO.
-
P81 phosphocellulose paper.
-
1% Phosphoric acid solution.
-
-
Procedure: a. Prepare the kinase reaction mixture by combining Kinase Assay Buffer, substrate peptide, and active MSK1 enzyme. b. Add serial dilutions of SB-747651A or DMSO (vehicle control) to the reaction wells. c. Initiate the kinase reaction by adding the ATP mix (cold ATP and γ-³²P-ATP). Final ATP concentration should be at or near the Kₘ for MSK1. d. Incubate the reaction at 30°C for 15-30 minutes. e. Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. f. Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated ³²P-ATP. g. Air dry the P8t paper and measure the incorporated radioactivity using a scintillation counter. h. Calculate the percentage of inhibition for each concentration of SB-747651A relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Macrophage Cytokine Production Assay
This protocol details the assessment of SB-747651A's effect on cytokine production in LPS-stimulated macrophages.
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7 or J774A.1) in complete RPMI 1640 medium supplemented with 10% FBS and antibiotics.[9]
-
-
Procedure: a. Seed macrophages into 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.[10] b. Pre-treat the cells with various concentrations of SB-747651A (e.g., 1-20 µM) or vehicle (DMSO) for 1 hour.[10] c. Stimulate the macrophages with Lipopolysaccharide (LPS) at a final concentration of 100-1000 ng/mL for 16-24 hours.[8][10] d. After incubation, collect the cell-free supernatants. e. Quantify the concentration of cytokines (e.g., IL-10, TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8][11]
Mouse Cremaster Muscle Intravital Microscopy
This in vivo protocol allows for the real-time visualization of neutrophil recruitment in response to an inflammatory stimulus.
-
Animal Preparation: a. Anesthetize a male C57BL/6 mouse via intraperitoneal injection of a ketamine/xylazine mixture.[12] b. Surgically prepare the cremaster muscle. This involves making a scrotal incision, exteriorizing the muscle, clearing surrounding connective tissue, and making a longitudinal incision to spread the muscle flat.[7][13] c. Mount the prepared muscle on a transparent pedestal of a specialized microscope stage, securing the edges.[7] d. Continuously superfuse the tissue with warmed, buffered saline solution (pH 7.4) throughout the experiment to maintain viability.[12][13]
-
Treatment and Imaging: a. Administer SB-747651A (e.g., 3 mg/kg) or vehicle via intrascrotal or intraperitoneal injection.[4] b. After a pre-treatment period (e.g., 1 hour), administer an inflammatory stimulus such as CXCL2 (e.g., 0.2 µg, intrascrotal injection).[4] c. Using an intravital microscope equipped with a water-immersion objective, visualize and record video of postcapillary venules at various time points (e.g., 1-5 hours) post-stimulation.[13]
-
Data Analysis: a. Off-line, analyze the recorded videos to quantify key parameters of the neutrophil recruitment cascade, including the number of rolling leukocytes, firmly adherent leukocytes, and extravasated (emigrated) leukocytes.
Conclusion
This compound is a well-characterized and potent inhibitor of MSK1, making it an invaluable pharmacological tool for dissecting the MAPK signaling cascade. Its documented effects on cytokine regulation and neutrophil dynamics underscore its utility in inflammation research. Furthermore, emerging studies in glioblastoma highlight its potential as a multi-target inhibitor in oncology. The data and protocols presented in this guide offer a robust framework for researchers employing SB-747651A to further elucidate the complex roles of MSK-mediated signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | ROCK | TargetMol [targetmol.com]
- 5. molnova.com:443 [molnova.com:443]
- 6. researchgate.net [researchgate.net]
- 7. The mouse cremaster muscle preparation for intravital imaging of the microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Musculoskeletal Key [musculoskeletalkey.com]
- 13. Intravital microscopy of the cremaster muscle [bio-protocol.org]
An In-Depth Technical Guide to SB-747651A Dihydrochloride: A Potent MSK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-747651A dihydrochloride (B599025), with the Chemical Abstracts Service (CAS) number 1781882-72-1 , is a potent and ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4] This technical guide provides a comprehensive overview of SB-747651A, including its mechanism of action, kinase selectivity profile, and its effects in key experimental models. Detailed methodologies for relevant in vitro and in vivo assays are presented to facilitate further research and development.
Core Data and Properties
SB-747651A dihydrochloride is a valuable chemical tool for investigating the cellular functions of MSK1. Its key identifying information and physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 1781882-72-1 |
| Molecular Formula | C₁₆H₂₄Cl₂N₈O |
| Mechanism of Action | ATP-competitive inhibitor of MSK1 |
Kinase Inhibition Profile
SB-747651A is a potent inhibitor of MSK1 with an in vitro IC50 value of 11 nM.[1][2][3][4] A screening against a panel of 117 protein kinases revealed that at a concentration of 1 µM, SB-747651A also demonstrates inhibitory activity against other kinases, notably PRK2, RSK1, p70S6K, and ROCK-II, with a potency similar to that for MSK1.[1] In cellular assays, SB-747651A effectively inhibits MSK activity at concentrations between 5-10 µM.[1]
| Kinase Target | IC50 (nM) | Notes |
| MSK1 | 11 | Primary Target |
| PRK2 | Similar potency to MSK1 | Off-target |
| RSK1 | Similar potency to MSK1 | Off-target |
| p70S6K | Similar potency to MSK1 | Off-target |
| ROCK-II | Similar potency to MSK1 | Off-target |
Signaling Pathways
MSK1 is a key downstream effector of the MAPK signaling pathways, including the ERK1/2 and p38 cascades. Upon activation by upstream kinases, MSK1 translocates to the nucleus where it phosphorylates various substrates, including transcription factors like CREB and histone H3, leading to changes in gene expression. The inhibitory action of SB-747651A on MSK1 blocks these downstream signaling events.
Experimental Protocols
In Vitro MSK1 Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of SB-747651A against MSK1.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Dilute recombinant active MSK1 enzyme in kinase dilution buffer.
-
Prepare a stock solution of ATP (e.g., 10 mM) in kinase buffer.
-
Dissolve a suitable substrate peptide (e.g., KRRRLSSLRA) in water.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase buffer, diluted MSK1 enzyme, substrate solution, and the various concentrations of SB-747651A or vehicle control.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a defined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a suitable stop reagent.
-
Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of SB-747651A.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Mouse Peritonitis Model for Neutrophil Recruitment
This protocol describes a general procedure to evaluate the effect of SB-747651A on chemokine-induced neutrophil recruitment in vivo.
Methodology:
-
Animal Handling:
-
Use male C57BL/6 mice (8-12 weeks old) and allow them to acclimatize to the laboratory conditions.
-
-
Drug Administration:
-
Administer this compound (e.g., at a dose of 3 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[4] The timing of administration relative to the inflammatory stimulus is a critical parameter.
-
-
Induction of Peritonitis:
-
At a defined time after drug administration, induce peritonitis by i.p. injection of a chemoattractant such as CXCL2.
-
-
Sample Collection:
-
At various time points after the induction of peritonitis (e.g., 1, 2, 3, and 4 hours), euthanize the mice.
-
Collect the peritoneal exudate by lavage with a known volume of sterile phosphate-buffered saline (PBS).
-
-
Cell Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
For differential cell counts, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik).
-
Alternatively, for more precise quantification of neutrophils, stain the cells with fluorescently labeled antibodies against specific neutrophil markers (e.g., anti-Ly-6G and anti-CD11b) and analyze by flow cytometry.
-
-
Data Analysis:
-
Calculate the total number of neutrophils recruited to the peritoneal cavity for each treatment group and time point.
-
Statistically compare the results from the SB-747651A-treated group with the vehicle-treated group to determine the effect of MSK1 inhibition on neutrophil recruitment.
-
Conclusion
This compound is a potent and relatively selective inhibitor of MSK1 that serves as an invaluable tool for elucidating the role of this kinase in various physiological and pathological processes. Its utility in both in vitro and in vivo studies makes it a cornerstone for research in areas such as inflammation, immunology, and oncology. The detailed protocols and pathway information provided in this guide are intended to support the design and execution of further investigations into the therapeutic potential of targeting the MSK1 signaling pathway.
References
An In-depth Technical Guide to SB-747651A Dihydrochloride
This technical guide provides a comprehensive overview of SB-747651A dihydrochloride (B599025), a potent mitogen- and stress-activated kinase 1 (MSK1) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Physicochemical and Biological Properties
SB-747651A dihydrochloride is a well-characterized small molecule inhibitor used extensively in cellular and in vivo studies to probe the function of MSK kinases.
| Property | Value | Reference(s) |
| Molecular Weight | 415.32 g/mol | [1][2] |
| Chemical Formula | C₁₆H₂₄Cl₂N₈O | [3] |
| Appearance | Powder | |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility | Soluble to 50 mM in water and DMSO | [1][2] |
| Storage | Desiccate at room temperature for short-term storage; -20°C for long-term storage | |
| CAS Number | 1781882-72-1 | [1][2] |
Mechanism of Action and Kinase Selectivity
SB-747651A is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1), targeting its N-terminal kinase domain.[1][2] While it is a powerful tool for studying MSK1 signaling, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. Its selectivity has been profiled against a large panel of kinases, revealing a profile superior to older inhibitors like H89 and Ro 31-8220.[4]
The table below summarizes the inhibitory activity of SB-747651A against various kinases.
| Target Kinase | IC₅₀ (in vitro) | Cellular Inhibition Concentration | Reference(s) |
| MSK1 | 11 nM | 5-10 µM | [1][4] |
| MSK2 | Inhibited in cells | 5-10 µM | [2] |
| PRK2 | Similar potency to MSK1 at 1 µM | Not specified | [4] |
| RSK1 | Similar potency to MSK1 at 1 µM | Inhibited in cells | [2][4] |
| p70S6K | Similar potency to MSK1 at 1 µM | Inhibited in cells | [2][4] |
| ROCK-II | Similar potency to MSK1 at 1 µM | Not specified | [4] |
| PKA | Inhibited in cells | Not specified | [2] |
| PKB (Akt) | Inhibited in cells | Not specified | [2] |
Signaling Pathway
MSK1 and MSK2 are nuclear kinases that are activated downstream of the ERK1/2 and p38 MAPK signaling pathways.[4] Upon activation, MSKs phosphorylate transcription factors such as CREB (cAMP response element-binding protein) and histone H3.[4] This phosphorylation event leads to the regulation of gene transcription, including genes involved in the inflammatory response. For instance, MSK1 activity is crucial for the production of the anti-inflammatory cytokine IL-10 in macrophages stimulated with lipopolysaccharide (LPS).[4] Inhibition of MSK1 by SB-747651A blocks IL-10 production and can lead to an increase in the production of pro-inflammatory cytokines.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving SB-747651A.
In Vitro Kinase Assay
This protocol outlines a general procedure to determine the in vitro inhibitory activity of SB-747651A against MSK1.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
Reconstitute recombinant active MSK1 enzyme in kinase buffer.
-
Prepare a stock solution of a suitable peptide substrate for MSK1 (e.g., Crosstide).
-
Prepare a stock solution of ATP, including [γ-³²P]ATP for radioactive detection.
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Procedure:
-
In a 96-well plate, add the MSK1 enzyme, peptide substrate, and varying concentrations of SB-747651A or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution, such as phosphoric acid.
-
-
Detection and Analysis:
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper (e.g., P81).
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Assay for Cytokine Production
This protocol describes how to assess the effect of SB-747651A on cytokine production in macrophages.
Methodology:
-
Cell Culture and Treatment:
-
Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of SB-747651A (e.g., 0.1 to 10 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
-
Sample Collection:
-
After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatants for cytokine analysis.
-
Lyse the cells to extract total RNA for gene expression analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines (e.g., IL-10, TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
Gene Expression Analysis (Optional):
-
Reverse transcribe the extracted RNA to cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of cytokine genes. Normalize the data to a housekeeping gene (e.g., GAPDH or 18S rRNA).
-
In Vivo Murine Glioblastoma Model
This protocol provides a general framework for evaluating the in vivo efficacy of SB-747651A in an orthotopic glioblastoma mouse model.
References
- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-747651A Dihydrochloride: A Technical Guide to its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). This technical guide provides a comprehensive overview of its discovery, history, and key experimental data. Initially developed by GlaxoSmithKline, SB-747651A has become a valuable tool for investigating the cellular functions of MSK1, particularly its role in inflammation and cancer. This document details its mechanism of action, summarizes its kinase selectivity profile, and provides an overview of the experimental protocols used in its characterization. Furthermore, this guide includes visualizations of the signaling pathways affected by SB-747651A to facilitate a deeper understanding of its biological context.
Discovery and History
SB-747651A, a member of the (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine class of compounds, was first disclosed by scientists at GlaxoSmithKline in 2005 as a potent inhibitor of MSK1. The initial research focused on developing novel therapeutic agents for inflammatory diseases. The compound's discovery was the result of medicinal chemistry efforts to identify selective inhibitors of MSK1.
A pivotal publication in 2012 by Naqvi et al. thoroughly characterized the cellular actions of SB-747651A, establishing it as a more selective and useful tool for studying MSK function compared to previously used inhibitors like H89 and Ro 31-8220.[1] This study demonstrated its potent inhibition of MSK1 and its effects on cytokine production in macrophages.
While initially investigated for inflammatory conditions, subsequent research has explored the potential of SB-747651A as an anti-cancer agent, with studies demonstrating its efficacy in preclinical models of glioblastoma.
As of the latest available information, SB-747651A dihydrochloride has been primarily utilized as a research tool and there is no publicly available evidence of it having entered into formal clinical trials.
Mechanism of Action
SB-747651A functions as an ATP-competitive inhibitor of MSK1.[2][3] This means it binds to the ATP-binding pocket of the MSK1 enzyme, preventing the transfer of a phosphate (B84403) group from ATP to its protein substrates. MSK1 is a key downstream effector of the ERK1/2 and p38 MAPK signaling pathways. These pathways are activated by a variety of extracellular stimuli, including growth factors, cytokines, and cellular stress.
Once activated, MSK1 phosphorylates transcription factors such as CREB (cAMP response element-binding protein) and histone H3. The phosphorylation of these targets by MSK1 leads to changes in gene expression that are involved in cellular processes like inflammation, cell proliferation, and survival. By inhibiting MSK1, SB-747651A effectively blocks these downstream signaling events.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) |
| MSK1 | 11 |
| PRK2 | Data not publicly available |
| RSK1 | Data not publicly available |
| p70S6K | Data not publicly available |
| ROCK-II | Data not publicly available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
SB-747651A Inhibition of the MSK1 Signaling Pathway
Caption: Inhibition of the MSK1 signaling pathway by SB-747651A.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of SB-747651A.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature for the characterization of SB-747651A. For precise details, it is recommended to consult the original publications.
In Vitro MSK1 Kinase Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of SB-747651A against MSK1.
-
Reagents and Materials:
-
Recombinant human MSK1 enzyme
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% 2-mercaptoethanol)
-
ATP (at a concentration close to the Km for MSK1)
-
Peptide substrate for MSK1 (e.g., Crosstide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of SB-747651A in DMSO, and then dilute further in kinase buffer.
-
Add a fixed amount of recombinant MSK1 to each well of the assay plate.
-
Add the diluted SB-747651A or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity according to the detection reagent manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for MSK1 Inhibition (CREB Phosphorylation)
This protocol describes a method to assess the ability of SB-747651A to inhibit MSK1 activity within a cellular context by measuring the phosphorylation of its downstream target, CREB.
-
Reagents and Materials:
-
Cell line (e.g., HeLa or HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or Anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of SB-747651A or vehicle control for 1-2 hours.
-
Stimulate the cells with a known MSK1 activator (e.g., PMA or Anisomycin) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-CREB and total CREB.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal to determine the extent of inhibition.
-
Macrophage IL-10 Production Assay
This protocol outlines a method to measure the effect of SB-747651A on the production of the anti-inflammatory cytokine IL-10 in macrophages.
-
Reagents and Materials:
-
Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for mouse or human IL-10
-
-
Procedure:
-
Plate the macrophages in multi-well plates and allow them to adhere.
-
Pre-treat the cells with SB-747651A or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-10 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine the effect of SB-747651A on LPS-induced IL-10 production.
-
Conclusion
This compound is a well-characterized and potent inhibitor of MSK1 that has proven to be a valuable research tool for dissecting the roles of the MSK1 signaling pathway in various physiological and pathological processes. Its utility in studying inflammation and its emerging potential in cancer research underscore its importance to the scientific community. This technical guide provides a foundational understanding of its discovery, mechanism of action, and the experimental approaches used for its investigation, serving as a valuable resource for researchers in the field of drug discovery and development.
References
SB-747651A Dihydrochloride: A Multi-Target Kinase Inhibitor for Cancer and Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] Its utility in research extends beyond MSK1, as it demonstrates inhibitory activity against a panel of other kinases, positioning it as a valuable tool for investigating cellular signaling pathways in various pathological contexts. This technical guide provides a comprehensive overview of the research applications of SB-747651A dihydrochloride, with a focus on its use in oncology, particularly glioblastoma, and inflammation studies.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of their downstream substrates. The primary target, MSK1, is a nuclear kinase that plays a crucial role in the regulation of gene expression in response to extracellular signals, such as stress and mitogens. MSK1 is activated by the MAPK (mitogen-activated protein kinase) pathways, including ERK1/2 and p38.[2] By inhibiting MSK1, this compound can modulate the expression of genes involved in cell proliferation, survival, and the inflammatory response.
Furthermore, this compound is recognized as a multi-target inhibitor, impacting other signaling cascades, notably the PI3K/Akt/mTOR pathway.[1] This broad-spectrum activity makes it a powerful agent for probing the intricate crosstalk between different signaling networks.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound has been characterized against a range of kinases. The following table summarizes the available quantitative data, providing a clear comparison of its potency.
| Kinase Target | IC50 Value | Reference |
| MSK1 (Mitogen- and Stress-Activated Kinase 1) | 11 nM | [1][2][3] |
| PRK2 (Protein Kinase, RIO2) | Similar potency to MSK1 | [2] |
| RSK1 (Ribosomal S6 Kinase 1) | Similar potency to MSK1 | [2] |
| p70S6K (p70S6 Kinase) | Similar potency to MSK1 | [2] |
| ROCK-II (Rho-associated protein kinase 2) | Similar potency to MSK1 | [2] |
Research Applications in Glioblastoma
This compound has emerged as a promising investigational agent in the context of glioblastoma (GBM), the most aggressive form of primary brain tumor. Research has demonstrated its ability to impede key tumorigenic processes in GBM cells.
Key Findings in Glioblastoma Research:
-
Reduced Cell Proliferation and Spheroid Formation: Treatment with this compound has been shown to decrease the proliferative capacity of patient-derived glioblastoma spheroid cultures.
-
Induction of Apoptosis: The compound induces programmed cell death in glioblastoma cells.
-
Inhibition of Cell Migration: this compound significantly reduces the migratory ability of glioblastoma cells, a critical factor in tumor invasion.
-
Modulation of Key Signaling Pathways: The anti-cancer effects are attributed to its ability to inhibit both the MAPK and PI3K/Akt/mTOR signaling pathways.
Signaling Pathway Inhibition in Glioblastoma
// Nodes SB747651A [label="SB-747651A\ndihydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt_mTOR_pathway [label="PI3K/Akt/mTOR\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MSK1 [label="MSK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; RSK1 [label="RSK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; p70S6K [label="p70S6K", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SB747651A -> MSK1 [label="inhibits", color="#EA4335", fontcolor="#202124"]; SB747651A -> RSK1 [label="inhibits", color="#EA4335", fontcolor="#202124"]; SB747651A -> Akt [label="inhibits", color="#EA4335", fontcolor="#202124"]; SB747651A -> p70S6K [label="inhibits", color="#EA4335", fontcolor="#202124"];
MAPK_pathway -> MSK1; MAPK_pathway -> RSK1; PI3K_Akt_mTOR_pathway -> Akt; Akt -> p70S6K;
MSK1 -> Proliferation [style=dashed, arrowhead=tee]; RSK1 -> Proliferation [style=dashed, arrowhead=tee]; Akt -> Proliferation [style=dashed, arrowhead=tee]; p70S6K -> Proliferation [style=dashed, arrowhead=tee]; RSK1 -> Migration [style=dashed, arrowhead=tee]; Akt -> Migration [style=dashed, arrowhead=tee]; Akt -> Apoptosis [style=dashed, arrowhead=odot];
{rank=same; MAPK_pathway; PI3K_Akt_mTOR_pathway} {rank=same; MSK1; RSK1; Akt; p70S6K} {rank=same; Proliferation; Migration; Apoptosis} } .dot Figure 1: Simplified signaling pathway showing the inhibitory effects of SB-747651A in glioblastoma.
Research Applications in Inflammation
This compound is also a valuable tool for studying inflammatory processes, particularly the recruitment of neutrophils to sites of inflammation.
Key Findings in Inflammation Research:
-
Modulation of Neutrophil Recruitment: The compound has been shown to affect various stages of the neutrophil recruitment cascade, including adhesion and migration, in response to chemokines like CXCL2.[1]
-
Impact on Transendothelial Migration: Studies have indicated that this compound can increase the time it takes for neutrophils to transmigrate across the endothelium.[1]
Experimental Workflow for Intravital Microscopy of Neutrophil Recruitment
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; animal_prep [label="Animal Preparation\n(e.g., mouse cremaster muscle)", fillcolor="#F1F3F4", fontcolor="#202124"]; induce_inflammation [label="Induce Inflammation\n(e.g., intrascrotal injection of CXCL2)", fillcolor="#F1F3F4", fontcolor="#202124"]; administer_compound [label="Administer SB-747651A\nor Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; intravital_microscopy [label="Intravital Microscopy\n(visualize post-capillary venules)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_acquisition [label="Data Acquisition\n(record rolling, adhesion, transmigration)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis\n(quantify neutrophil dynamics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> animal_prep; animal_prep -> induce_inflammation; induce_inflammation -> administer_compound; administer_compound -> intravital_microscopy; intravital_microscopy -> data_acquisition; data_acquisition -> analysis; analysis -> end; } .dot Figure 2: A generalized experimental workflow for studying neutrophil recruitment using intravital microscopy.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
This compound
-
Recombinant target kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at or near the Km for the kinase)
-
Substrate (peptide or protein specific to the kinase)
-
[γ-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well or 384-well assay plates
-
Scintillation counter or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Setup: To the wells of the assay plate, add the kinase, the specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radiometric assays).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Detection:
-
Radiometric Assay: Wash the membranes to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay: Add the detection reagents according to the manufacturer's protocol and measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Glioblastoma Spheroid Formation Assay
This protocol describes a method to assess the effect of this compound on the self-renewal and proliferative capacity of glioblastoma cells.
Materials:
-
Glioblastoma cell line or patient-derived cells
-
Serum-free neural stem cell medium (e.g., Neurobasal-A medium supplemented with B-27, EGF, and bFGF)
-
This compound
-
Ultra-low attachment 96-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation: Culture glioblastoma cells as a monolayer. Harvest the cells and prepare a single-cell suspension.
-
Cell Seeding: Seed the cells at a low density (e.g., 100-1000 cells/well) in ultra-low attachment 96-well plates with serum-free neural stem cell medium.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.
-
Spheroid Counting and Measurement: Using a microscope, count the number of spheroids formed in each well. The diameter of the spheroids can also be measured as an indicator of cell proliferation.
-
Data Analysis: Calculate the spheroid formation efficiency (SFE) as the number of spheroids formed divided by the number of cells seeded, multiplied by 100. Compare the SFE and spheroid size between the treated and control groups.
Conclusion
This compound is a versatile and potent multi-target kinase inhibitor with significant applications in both cancer and inflammation research. Its ability to modulate key signaling pathways, including the MAPK and PI3K/Akt/mTOR cascades, makes it an invaluable tool for elucidating the molecular mechanisms underlying these complex diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to advance our understanding of glioblastoma and inflammatory processes.
References
Unveiling the Off-Target Profile of SB-747651A Dihydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the off-target effects of SB-747651A dihydrochloride, a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's selectivity profile and to aid in the design and interpretation of preclinical studies.
Executive Summary
SB-747651A is a well-characterized ATP-competitive inhibitor of MSK1 with a reported IC50 of 11 nM. While demonstrating high potency for its primary target, in vitro kinase screening has revealed off-target activity against a small panel of other kinases, namely PRK2, RSK1, p70S6K, and ROCK-II, with similar potency to MSK1.[1][2] This guide summarizes the available quantitative data, provides detailed experimental methodologies for kinase inhibition assays, and presents visual representations of the affected signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of SB-747651A against its primary target and key off-targets. The data is primarily derived from a comprehensive kinase screen of 117 protein kinases.
| Target | IC50 (nM) | Assay Type | Notes | Source |
| MSK1 | 11 | In vitro kinase assay | Primary Target | [1][2] |
| PRK2 | Similar potency to MSK1 | In vitro kinase assay | Off-Target | [1] |
| RSK1 | Similar potency to MSK1 | In vitro kinase assay | Off-Target | [1] |
| p70S6K | Similar potency to MSK1 | In vitro kinase assay | Off-Target | [1] |
| ROCK-II | Similar potency to MSK1 | In vitro kinase assay | Off-Target | [1] |
Note: "Similar potency" was reported from a screen where kinases were tested at a 1 µM concentration of SB-747651A.[1] Specific IC50 values for the off-targets were not explicitly provided in the primary literature reviewed.
Experimental Protocols
The following is a detailed description of the methodologies typically employed for in vitro kinase assays to determine the inhibitory potential of compounds like SB-747651A, based on the primary literature.[3]
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the general steps for measuring the potency of an inhibitor against a specific kinase.
1. Reagents and Materials:
-
Kinase: Purified recombinant kinase (e.g., MSK1, PRK2, RSK1, p70S6K, ROCK-II).
-
Substrate: Specific peptide substrate for the kinase.
-
ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³²P]ATP).
-
Inhibitor: this compound, serially diluted.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.
-
Reaction Plates: 96-well or 384-well plates.
-
Scintillation Counter: For detecting radioactivity.
2. Procedure:
-
Prepare Kinase Reaction Mix: A master mix containing the assay buffer, purified kinase, and the specific peptide substrate is prepared.
-
Serial Dilution of Inhibitor: SB-747651A is serially diluted to a range of concentrations to determine the dose-response curve.
-
Incubation with Inhibitor: The kinase reaction mix is pre-incubated with the various concentrations of SB-747651A for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: The kinase reaction is initiated by the addition of a mix containing both non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop Reaction: The reaction is terminated by the addition of a stop reagent, such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Measure Kinase Activity: The amount of radiolabeled phosphate (B84403) incorporated into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each concentration of SB-747651A is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the on-target and off-target activities of SB-747651A.
Signaling pathways affected by SB-747651A.
Experimental Workflow
The diagram below outlines the general workflow for identifying and characterizing the off-target effects of a kinase inhibitor.
Workflow for kinase inhibitor off-target profiling.
References
An In-depth Technical Guide to the Selectivity Profile of SB-747651A Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] This document provides a comprehensive overview of its selectivity profile, detailing its activity against a panel of kinases and outlining the experimental methodologies used for its characterization.
Core Mechanism of Action
SB-747651A acts as an ATP-competitive inhibitor, targeting the N-terminal kinase domain of MSK1.[3] MSK1 is a nuclear protein kinase that plays a crucial role in the regulation of transcription downstream of the ERK1/2 and p38α MAPK signaling pathways by phosphorylating targets such as CREB and histone H3.[4][5]
Quantitative Selectivity Profile
The selectivity of SB-747651A has been assessed against a broad panel of protein kinases. The following tables summarize the quantitative data on its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of SB-747651A
| Kinase | IC50 (nM) |
| MSK1 | 11 |
Data sourced from in vitro kinase assays.[1][2][4][5][6]
Table 2: Off-Target Kinase Inhibition Profile of SB-747651A at 1 µM
| Kinase | Inhibition |
| PRK2 (Protein Kinase R-like Endoplasmic Reticulum Kinase) | Similar potency to MSK1 |
| RSK1 (Ribosomal S6 Kinase 1) | Similar potency to MSK1 |
| p70S6K (p70S6 Kinase) | Similar potency to MSK1 |
| ROCK-II (Rho-associated protein kinase 2) | Similar potency to MSK1 |
This screening was performed against a panel of 117 protein kinases.[4][5] In cellular assays, SB-747651A demonstrated full inhibition of MSK activity at concentrations of 5-10 μM.[4][5][6]
Experimental Protocols
The following methodologies are based on the characterization of SB-747651A.
1. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-747651A against target kinases.
-
Methodology:
-
Kinase reactions are performed in a buffer containing the purified kinase, a specific peptide substrate, and ATP.
-
SB-747651A is added at various concentrations.
-
The reaction is initiated by the addition of Mg[γ-³²P]ATP and incubated at 30°C.
-
The reaction is stopped by the addition of orthophosphoric acid.
-
A sample of the reaction mixture is spotted onto P81 phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated ³²P in the peptide substrate is quantified using a liquid scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
2. Cellular Assays for MSK Activity
-
Objective: To assess the ability of SB-747651A to inhibit MSK activity within a cellular context.
-
Methodology:
-
Cells (e.g., macrophages) are pre-treated with various concentrations of SB-747651A.[4]
-
Cells are then stimulated with an agonist (e.g., lipopolysaccharide - LPS) to activate the MSK signaling pathway.[4]
-
Cell lysates are prepared, and the phosphorylation of downstream MSK targets (e.g., CREB) is assessed by Western blotting using phospho-specific antibodies.
-
Alternatively, the functional consequence of MSK inhibition, such as the production of cytokines (e.g., IL-10), is measured using techniques like ELISA.[4][5]
-
Signaling Pathways and Experimental Visualizations
MSK1 Signaling Pathway and Inhibition by SB-747651A
Caption: The MAPK/MSK1 signaling cascade and the point of inhibition by SB-747651A.
Experimental Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for determining kinase inhibition using a radiolabel assay.
Logical Relationship of SB-747651A Selectivity
Caption: The selectivity relationship of SB-747651A, highlighting its primary and off-target kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
SB-747651A dihydrochloride review of literature
. ... . ... . ... . ... . ... . ... . ... . --INVALID-LINK--
[1] Clinical Trials - Myelofibrosis (2025-08-06) Clinical trials are essential for moving the science of MF forward. They are studies that evaluate the effectiveness and safety of new drugs or treatment strategies. The data collected from these trials can help determine whether a new drug should be approved by the U.S. Food and Drug Administration (FDA). Talk to your doctor to find out if a clinical trial is right for you. ... (2025-08-06) Clinical trials are studies that evaluate the effectiveness and safety of new drugs or treatment strategies. The data collected from these trials can help determine whether a new drug should be approved by the U.S. Food and Drug Administration (FDA). Talk to your doctor to find out if a clinical trial is right for you. ... (2025-08-06) Clinical trials are essential for moving the science of MF forward. They are studies that evaluate the effectiveness and safety of new drugs or treatment strategies. The data collected from these trials can help determine whether a new drug should be approved by the U.S. Food and Drug Administration (FDA). Talk to your doctor to find out if a clinical trial is right for you. ... (2025-08-06) Clinical trials are studies that evaluate the effectiveness and safety of new drugs or treatment strategies. The data collected from these trials can help determine whether a new drug should be approved by the U.S. Food and Drug Administration (FDA). Talk to your doctor to find out if a clinical trial is right for you. ... (2025-08-06) Find Clinical Trials for Myelofibrosis. Search for clinical trials by condition, keyword, or trial ID. All fields are required. Condition or disease. Keyword or trial ID. 2 An In-depth Technical Guide to SB-747651A Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
SB-747651A dihydrochloride is a potent, ATP-competitive small-molecule inhibitor with a multi-targeted profile, showing significant promise in preclinical studies, particularly in the context of cancer and inflammation. This technical guide provides a comprehensive review of the existing literature on SB-747651A, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Core Mechanism of Action
SB-747651A is primarily recognized as an inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[3][4][5][6] It targets the N-terminal kinase domain of MSK1 and functions as an ATP-competitive inhibitor.[3] Beyond MSK1, SB-747651A has been shown to inhibit a panel of other kinases, positioning it as a multi-target inhibitor. These additional targets include MSK2, PRK2 (protein kinase R-like endoplasmic reticulum kinase), RSK1 (ribosomal S6 kinase 1), p70S6K (p70S6 kinase), and ROCK-II (Rho-associated protein kinase 2).[5][6] This broad-spectrum activity allows SB-747651A to modulate multiple signaling pathways simultaneously.
The inhibitory action of SB-747651A has significant downstream effects. MSK1 and MSK2 are nuclear kinases that are activated by the ERK1/2 and p38α MAPK pathways. They play a crucial role in regulating transcription through the phosphorylation of targets like CREB (cAMP response element-binding protein) and histone H3. By inhibiting MSKs, SB-747651A can influence gene expression related to inflammation and cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for SB-747651A across various studies.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| MSK1 | 11 | In vitro kinase assay | [3][4][5][6] |
| PRK2 | Similar potency to MSK1 | In vitro panel of 117 kinases (at 1 µM) | |
| RSK1 | Similar potency to MSK1 | In vitro panel of 117 kinases (at 1 µM) | |
| p70S6K | Similar potency to MSK1 | In vitro panel of 117 kinases (at 1 µM) | |
| ROCK-II | Similar potency to MSK1 | In vitro panel of 117 kinases (at 1 µM) |
Table 2: Cellular Activity
| Cellular Effect | Concentration | Cell Type/Model | Reference |
| Full inhibition of MSK activity | 5-10 µM | - | [4] |
| Reduced glioblastoma cell migration (T78 spheroids) | 5 µM | T78 glioblastoma spheroids | [7] |
| 10 µM | T78 glioblastoma spheroids | [7] | |
| Reduced glioblastoma cell migration (T86 spheroids) | 5 µM | T86 glioblastoma spheroids | [7] |
| 10 µM | T86 glioblastoma spheroids | [7] | |
| Reduced phosphorylation of GSK3α/β | 10 µM (48h) | Glioblastoma cells | [7] |
| Reduced phosphorylation of CREB (borderline) | 10 µM (48h) | Glioblastoma cells | [7] |
| Reduced phosphorylation of mTOR (borderline) | 10 µM (48h) | Glioblastoma cells | [7] |
| Inhibition of IL-10 production | - | Wild-type macrophages (LPS stimulated) | |
| Increased pro-inflammatory cytokine production | - | Macrophages (LPS stimulated) | |
| Inhibition of GSK3 phosphorylation | 5 and 10 µM | HeLa cells (IGF-stimulated) | |
| Reduction of ribosomal S6 protein phosphorylation | Down to 0.5 µM | HeLa cells |
Table 3: In Vivo Efficacy (Glioblastoma Model)
| Parameter | Dosage | Animal Model | Outcome | Reference |
| Survival | 25 mg/kg (5 days/week for 8 weeks) | Murine orthotopic xenograft | Significantly prolonged survival | [7] |
| Adverse Effects | 25 mg/kg (5 days/week for 8 weeks) | Murine orthotopic xenograft | No adverse effects observed | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by SB-747651A and a general experimental workflow for its evaluation.
Caption: Signaling pathways targeted by SB-747651A.
Caption: General experimental workflow for evaluating SB-747651A.
Detailed Experimental Protocols
While specific, detailed step-by-step protocols are proprietary to the conducting laboratories, the literature provides sufficient information to understand the methodologies employed in key experiments.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-747651A against a panel of kinases.
-
General Procedure:
-
Recombinant active kinases are incubated with a specific peptide substrate and ATP.
-
SB-747651A is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radioactivity (if using ³²P-ATP) or fluorescence/luminescence-based assays.
-
The percentage of kinase activity relative to a control (without inhibitor) is plotted against the inhibitor concentration.
-
The IC50 value is calculated from the resulting dose-response curve.
-
-
Reference: The study by Naqvi et al. (2012) screened SB-747651A against a panel of 117 protein kinases.
Glioblastoma Spheroid Culture and Migration Assay
-
Objective: To assess the effect of SB-747651A on the migration of patient-derived glioblastoma cells.
-
General Procedure:
-
Patient-derived glioblastoma cells are cultured in serum-free medium to form spheroids.
-
Individual spheroids of a consistent size are transferred to a matrix-coated (e.g., laminin) plate.
-
The spheroids are treated with different concentrations of SB-747651A (e.g., 5 µM and 10 µM) or a vehicle control.
-
The migration of cells out from the spheroid is monitored and imaged over time.
-
The migration distance is quantified by measuring the area covered by the migrating cells or the radius of migration from the spheroid core.
-
-
Reference: This methodology was used in the study investigating the anticancer effects of SB-747651A in glioblastoma.[7]
Western Blotting for Phosphoprotein Analysis
-
Objective: To determine the effect of SB-747651A on the phosphorylation levels of key signaling proteins.
-
General Procedure:
-
Cells are treated with SB-747651A or a vehicle control for a specific duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-GSK3α/β).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
The signal is captured, and the band intensity is quantified to determine the relative phosphorylation level. The membrane is often stripped and re-probed for the total protein as a loading control.
-
-
Reference: This technique was used to show decreased phosphorylation of mTOR, CREB, and GSK3 in glioblastoma cells treated with SB-747651A.[7]
Murine Orthotopic Xenograft Model of Glioblastoma
-
Objective: To evaluate the in vivo efficacy and safety of SB-747651A.
-
General Procedure:
-
Immunocompromised mice (e.g., nude mice) are used.
-
Patient-derived glioblastoma cells are stereotactically implanted into the brain of the mice.
-
Tumor growth is monitored, often by bioluminescence imaging if the cells are engineered to express luciferase.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives SB-747651A at a specified dose and schedule (e.g., 25 mg/kg, 5 days/week). The control group receives a vehicle.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
Animal health and body weight are monitored throughout the study to assess toxicity.
-
-
Reference: This model was used to demonstrate that SB-747651A significantly prolonged the survival of mice with intracranial glioblastoma xenografts.[7]
Conclusion and Future Directions
This compound is a promising multi-target inhibitor with well-characterized in vitro and preclinical in vivo activity. Its ability to modulate key signaling pathways involved in cell proliferation, migration, and inflammation makes it a compelling candidate for further investigation, particularly in oncology. The provided data and methodologies offer a solid foundation for researchers and drug development professionals to design future studies. Further research should focus on elucidating the full spectrum of its off-target effects, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its potential in combination therapies. As of the current literature, there are no publicly available results from clinical trials involving SB-747651A.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | ROCK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of SB-747651A Dihydrochloride in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of SB-747651A dihydrochloride (B599025), a potent kinase inhibitor, and its multifaceted role in the inflammatory process. It details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to SB-747651A Dihydrochloride
This compound is a potent, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4][5][6] MSK1 is a nuclear kinase that functions as a critical downstream effector of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the p38 and ERK1/2 cascades.[5][6] These pathways are central to the regulation of cellular responses to a variety of extracellular stimuli, including inflammatory mediators. MSK1, along with its close homolog MSK2, plays a significant role in mediating inflammatory responses through the phosphorylation of transcription factors and chromatin remodeling, thereby modulating the expression of a wide array of inflammation-related genes.[5][6]
Mechanism of Action in Inflammation
SB-747651A exerts its influence on the inflammatory cascade primarily through the inhibition of MSK1. This inhibition disrupts the downstream signaling events that regulate the expression of both pro- and anti-inflammatory genes. The primary substrates of MSK1 in this context are the transcription factor cAMP-response element-binding protein (CREB) and histone H3.[5][6] By preventing the phosphorylation of these targets, SB-747651A can significantly alter the cellular response to inflammatory stimuli.
Dual-Role Modulation of Cytokine Production
A key aspect of SB-747651A's role in inflammation is its differential impact on cytokine production in macrophages. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with SB-747651A has been shown to:
-
Inhibit Anti-Inflammatory Cytokine Production: It blocks the production of interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[5][6] This effect is MSK1-dependent, as it is not observed in MSK1/2-knockout macrophages.[5][6]
-
Elevate Pro-Inflammatory Cytokine Production: Paradoxically, the inhibition of the MSK1/2 pathway by either SB-747651A or genetic knockout leads to an increase in the production of pro-inflammatory cytokines.[5][6] This suggests that MSK1 is part of a negative feedback loop that normally serves to limit the pro-inflammatory response.
Complex Regulation of Neutrophil Recruitment
The effect of SB-747651A on neutrophil recruitment during an inflammatory response is multifaceted. In vivo studies using intravital microscopy have revealed that the compound modulates several steps of the neutrophil recruitment cascade in response to chemokines like CXCL2:[2][4]
-
Enhanced Adhesion: Treatment with SB-747651A leads to an increase in neutrophil adhesion to the endothelium.[2][4]
-
Attenuated Emigration and Crawling: Despite increased adhesion, the subsequent steps of transendothelial migration (emigration) and intraluminal crawling of neutrophils are temporally attenuated or reduced.[2][4]
-
Reduced Migration Velocity: The compound also decreases the migration speed of neutrophils that have already extravasated into the tissue.[2][4]
This complex phenotype suggests that MSK1 activity is crucial for the coordinated and efficient movement of neutrophils from the vasculature to the site of inflammation.
Quantitative Data and Kinase Selectivity Profile
SB-747651A is a highly potent inhibitor of MSK1. Its selectivity has been profiled against a panel of other kinases, revealing inhibitory activity against several related kinases.
| Target Kinase | IC50 (nM) | Notes |
| MSK1 | 11 | Potent, ATP-competitive inhibition.[1][2][3][4][5][6] |
| PRK2 | Similar potency to MSK1 | Inhibited at 1 µM concentration.[5][6] |
| RSK1 | Similar potency to MSK1 | Inhibited at 1 µM concentration.[5][6] |
| p70S6K | Similar potency to MSK1 | Inhibited at 1 µM concentration.[5][6] |
| ROCK-II | Similar potency to MSK1 | Inhibited at 1 µM concentration.[5][6] |
| Table 1: In Vitro Kinase Inhibition Profile of SB-747651A. |
| Parameter | Value/Effect | Experimental Context |
| Cellular MSK Activity Inhibition | 5-10 µM | Full inhibition of MSK activity in cellular assays.[5][6] |
| In Vivo Dosage | 3 mg/kg | Intrascrotal or intraperitoneal injection in mice.[2][4] |
| Neutrophil Adhesion | Increased | Observed 3.5-4.5 hours post-stimulation with CXCL2 in vivo.[2][4] |
| Neutrophil Emigration | Temporally attenuated | Delayed transendothelial migration in response to CXCL2.[2][4] |
| Table 2: In Vitro and In Vivo Effects of SB-747651A on Inflammatory Parameters. |
Signaling Pathways
The primary mechanism of action of SB-747651A is through its modulation of the MAPK/MSK signaling axis. In the context of inflammation triggered by pathogens, such as through Toll-like receptor 4 (TLR4) activation by LPS, a well-defined signaling cascade is initiated.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on SB-747651A.
Protocol: In Vitro Macrophage Cytokine Production Assay
Objective: To determine the effect of SB-747651A on the production of pro- and anti-inflammatory cytokines by macrophages stimulated with LPS.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) from C57BL/6 mice.
-
Complete RPMI 1640 medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
ELISA kits for TNF-α, IL-6, and IL-10.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture BMDMs in complete RPMI 1640 medium supplemented with M-CSF. Plate cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare stock solutions of SB-747651A in a suitable solvent (e.g., DMSO) and dilute to final concentrations (typically 5-10 µM) in culture medium. Pre-incubate the macrophages with the SB-747651A-containing medium for 1-2 hours.
-
LPS Stimulation: Stimulate the macrophages by adding LPS to a final concentration of 100 ng/mL. Include control wells with no LPS and wells with LPS but no inhibitor.
-
Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol: Intravital Microscopy of Neutrophil Recruitment in Mouse Cremaster Muscle
Objective: To visualize and quantify the effect of SB-747651A on chemokine-induced neutrophil adhesion, crawling, and emigration in vivo.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
This compound (for a 3 mg/kg dose).
-
CXCL2 (recombinant murine).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Intravital microscope with a water-immersion objective.
-
Surgical tools for cremaster muscle exteriorization.
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection. Administer SB-747651A (3 mg/kg) or vehicle control via intraperitoneal or intrascrotal injection.
-
Surgical Procedure: Surgically exteriorize the cremaster muscle. Make a longitudinal incision through the scrotal sac to expose the muscle. Carefully separate the cremaster from the testis and surrounding tissues and spread it over a heated microscope stage. Continuously superfuse the tissue with warmed bicarbonate-buffered saline.
-
Inflammatory Stimulus: Induce an inflammatory response by intrascrotal injection of CXCL2.
-
Imaging: Position the prepared cremaster muscle under the intravital microscope. Select post-capillary venules for observation.
-
Data Acquisition: Record video sequences at multiple time points (e.g., 1-4 hours) post-CXCL2 stimulation.
-
Analysis: Off-line, analyze the video recordings to quantify:
-
Neutrophil Rolling Flux: The number of rolling neutrophils passing a defined line per minute.
-
Neutrophil Adhesion: The number of neutrophils that remain stationary for at least 30 seconds within a 100 µm vessel segment.
-
Intraluminal Crawling: Track the movement of adherent neutrophils along the vessel wall.
-
Transendothelial Migration: Count the number of neutrophils that have emigrated into the perivascular tissue.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for investigating the anti-inflammatory properties of a compound like SB-747651A.
References
- 1. The mouse cremaster muscle preparation for intravital imaging of the microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mouse Cremaster Muscle Preparation for Intravital Imaging of the Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Musculoskeletal Key [musculoskeletalkey.com]
- 5. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Multi-Target Kinase Inhibitor SB-747651A Demonstrates Preclinical Efficacy in Glioblastoma Cell Lines: A Technical Overview
For Immediate Release
Odense, Denmark - A comprehensive analysis of the multi-target small-molecule inhibitor, SB-747651A dihydrochloride, reveals significant anti-cancer effects in preclinical models of glioblastoma (GBM), the most aggressive primary brain tumor. Research conducted on patient-derived glioblastoma spheroid cultures and a murine orthotopic xenograft model indicates that SB-747651A reduces cell proliferation, migration, and chemoresistance while promoting apoptotic cell death.[1] These findings present a promising avenue for the development of novel therapeutic strategies against this devastating disease.
This technical guide provides an in-depth overview of the core findings related to SB-747651A and its impact on glioblastoma cell lines, intended for researchers, scientists, and drug development professionals. The document outlines the quantitative data from key experiments, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Quantitative Data Summary
The anti-tumorigenic properties of SB-747651A in glioblastoma were quantified through a series of in vitro assays. The following tables summarize the key findings.
Table 1: Cytotoxicity of SB-747651A in Patient-Derived Glioblastoma Spheroid Cultures
| Spheroid Culture | LC50 Value (µM) after 48h |
| T111 | 112.3[1] |
| T78 | 114.7[1] |
| T86 | 455.8[1] |
Table 2: Effect of SB-747651A on Glioblastoma Cell Migration
| Spheroid Culture | Treatment Concentration (µM) | Reduction in Migration Distance (%) |
| T86 | 5 | 50.8[1] |
| T86 | 10 | 60.4[1] |
| T111 | 5 | No significant difference[1] |
| T111 | 10 | No significant difference[1] |
Signaling Pathway Analysis
SB-747651A exerts its anti-cancer effects by modulating key oncogenic signaling pathways. The inhibitor was found to decrease the phosphorylation levels of several critical proteins involved in cell growth, proliferation, and metabolism.
Investigation into the mechanism of action revealed that SB-747651A treatment leads to a reduction in the phosphorylation of mTOR, CREB, GSK3, and GYS1.[1] This disruption of kinase signaling contributes to altered glycogen (B147801) metabolism and the generation of intracellular reactive oxygen species, ultimately leading to reduced tumor cell viability.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of SB-747651A in glioblastoma.
Patient-Derived Glioblastoma Spheroid Culture
This protocol outlines the generation and maintenance of three-dimensional glioblastoma spheroid cultures from patient-derived cells, which more accurately mimic the in vivo tumor microenvironment.
-
Cell Source: Patient-derived glioblastoma cells (T78, T86, and T111) are used.
-
Culture Medium: Cells are cultured in Neurobasal™-A Medium supplemented with B-27™ Supplement, GlutaMAX™, penicillin-streptomycin, basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF).
-
Spheroid Formation:
-
Single-cell suspensions are plated in non-adherent, V-bottom 96-well plates.
-
Plates are centrifuged at low speed to facilitate cell aggregation at the bottom of the wells.
-
Spheroids are allowed to form over a period of 72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Maintenance: Half of the culture medium is replaced every 3-4 days.
Cell Viability and Apoptosis Assays
To determine the cytotoxic and apoptotic effects of SB-747651A, cell viability and caspase activity are measured.
-
Treatment: Glioblastoma spheroids are treated with varying concentrations of SB-747651A (typically 5-10 µM for functional assays and a wider range for LC50 determination).
-
Cell Viability (Propidium Iodide Staining):
-
After the treatment period, spheroids are incubated with Propidium Iodide (PI), a fluorescent dye that stains the DNA of dead cells.
-
Fluorescence intensity is measured using a microplate reader or fluorescence microscope.
-
An increase in PI fluorescence indicates a loss of cell viability.
-
-
Apoptosis (Caspase 3/7 Activity):
-
A luminogenic caspase-3/7 substrate is added to the treated spheroids.
-
The substrate is cleaved by active caspases 3 and 7, generating a luminescent signal.
-
Luminescence is measured using a luminometer.
-
Increased luminescence is indicative of apoptosis.
-
-
LC50 Determination: Spheroids are treated with a range of SB-747651A concentrations for 48 hours. Cell viability is assessed, and the concentration that results in 50% cell death (LC50) is calculated using non-linear regression analysis.[1]
Cell Migration Assay
The effect of SB-747651A on the migratory capacity of glioblastoma cells is assessed using a spheroid-based migration assay.
-
Assay Setup:
-
Single glioblastoma spheroids are placed in the center of a well coated with an extracellular matrix protein (e.g., laminin).
-
The spheroids are treated with SB-747651A (5 µM and 10 µM) or a vehicle control.
-
-
Data Acquisition:
-
Images of the spheroids and migrating cells are captured at regular intervals (e.g., 0, 24, 48, and 72 hours) using a microscope.
-
-
Analysis:
-
The area covered by migrating cells is measured using image analysis software.
-
The migration distance is calculated as the radius of the area covered by migrating cells minus the initial radius of the spheroid.
-
The percentage reduction in migration distance in treated groups is calculated relative to the control group.
-
Western Blot Analysis of Signaling Proteins
To investigate the molecular mechanism of SB-747651A, the phosphorylation status of key signaling proteins is determined by Western blotting.
-
Protein Extraction:
-
Treated glioblastoma spheroids are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTOR, CREB, GSK3, and GYS1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software.
-
The ratio of phosphorylated to total protein is calculated to determine the effect of SB-747651A on protein phosphorylation.
-
In Vivo Orthotopic Xenograft Model
The in vivo efficacy of SB-747651A is evaluated in a murine orthotopic xenograft model of glioblastoma.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null) are used.
-
Tumor Implantation:
-
Patient-derived glioblastoma cells are stereotactically injected into the brains of the mice.
-
Tumor growth is monitored using bioluminescence imaging or magnetic resonance imaging (MRI).
-
-
Treatment Regimen:
-
Once tumors are established, mice are treated with SB-747651A (e.g., 25 mg/kg administered 5 days/week) or a vehicle control via an appropriate route (e.g., oral gavage).[1]
-
-
Efficacy Evaluation:
-
Tumor growth is monitored throughout the treatment period.
-
The primary endpoint is overall survival, which is plotted using Kaplan-Meier survival curves.
-
Potential adverse effects of the treatment are monitored by observing changes in body weight and general animal behavior.
-
Conclusion
The preclinical data for SB-747651A in glioblastoma models are encouraging. The compound effectively targets multiple oncogenic pathways, leading to reduced tumor cell viability, proliferation, and migration, and induction of apoptosis.[1] The in vivo studies further support its potential as an anti-cancer agent, demonstrating a significant survival benefit in a murine model.[1] While further in-depth clarification of its mechanisms of action is warranted, SB-747651A represents a promising candidate for further development as a therapeutic for glioblastoma.[1]
References
The Modulatory Effects of SB-747651A Dihydrochloride on Neutrophil Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of SB-747651A dihydrochloride (B599025) on neutrophil migration. SB-747651A is a specific inhibitor of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1), a key downstream effector in the signaling cascades that regulate inflammatory responses. This document summarizes the current understanding of how SB-747651A modulates the complex process of neutrophil recruitment, presenting quantitative data from in vivo studies, detailing relevant experimental protocols, and illustrating the implicated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, inflammation, and drug development who are investigating the therapeutic potential of targeting the MSK1 signaling axis.
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their rapid migration to sites of inflammation or infection is a critical process for host defense. This migration, or chemotaxis, is a tightly regulated multi-step cascade involving neutrophil adhesion to the endothelium, crawling, and subsequent transmigration into the inflamed tissue. This process is orchestrated by a class of chemoattractant molecules known as chemokines.
Dysregulated or excessive neutrophil migration can, however, contribute to the pathogenesis of a wide range of inflammatory diseases. Consequently, the signaling pathways that govern neutrophil recruitment represent promising targets for therapeutic intervention. One such pathway involves the Mitogen- and Stress-Activated Protein Kinase 1 (MSK1). MSK1 is a nuclear kinase activated by the p38 and ERK1/2 MAP kinase pathways, which in turn are stimulated by inflammatory signals such as chemokines. SB-747651A is a potent and specific inhibitor of MSK1, making it a valuable tool for elucidating the role of this kinase in neutrophil function.[1][2] This guide focuses on the effects of SB-747651A on neutrophil migration, with a particular emphasis on its impact on chemokine-induced recruitment.
Mechanism of Action of SB-747651A in Neutrophil Migration
SB-747651A exerts its effects by inhibiting the kinase activity of MSK1. In the context of neutrophil migration, the key signaling axis involves the chemokine CXCL2, its receptor CXCR2, the downstream activation of p38 MAPK and ERK1/2, and the subsequent activation of MSK1.[1][3][4] By blocking MSK1, SB-747651A interferes with the downstream signaling events that are crucial for various aspects of the neutrophil recruitment cascade.
The binding of CXCL2 to its G-protein coupled receptor, CXCR2, on the neutrophil surface initiates a signaling cascade that leads to the activation of the p38 MAPK and ERK1/2 pathways. These kinases then phosphorylate and activate MSK1. Activated MSK1 can then influence gene expression and other cellular processes that modulate neutrophil adhesion, crawling, and transmigration. A key downstream effect that is impacted by SB-747651A is the expression of the integrin αMβ₂ (Mac-1), which is crucial for neutrophil adhesion and crawling on the endothelium.[1]
Figure 1: Signaling pathway of SB-747651A in neutrophil migration.
Quantitative Data on the Effects of SB-747651A
The primary source of quantitative data on the effects of SB-747651A on neutrophil migration comes from an in vivo study using intravital microscopy of the cremaster muscle in mice.[1][2] The following tables summarize the key findings from this research.
| Parameter | Treatment | Result | Fold Change/Percentage Change |
| Neutrophil Adhesion | CXCL2 | Increased | - |
| CXCL2 + SB-747651A | Further Increased | Significant increase compared to CXCL2 alone | |
| Neutrophil Emigration | CXCL2 | Increased | - |
| CXCL2 + SB-747651A (1.5-2.5h) | Attenuated | Significant decrease compared to CXCL2 alone | |
| CXCL2 + SB-747651A (3.5-4.5h) | Increased | Significant increase compared to CXCL2 alone | |
| Intraluminal Crawling Velocity | CXCL2 | - | 10.8 ± 0.7 µm/min |
| CXCL2 + SB-747651A | Decreased | 6.9 ± 0.5 µm/min | |
| Transmigration Time | CXCL2 | - | 6.2 ± 0.4 min |
| CXCL2 + SB-747651A | Increased | 10.5 ± 0.8 min | |
| Detachment Time | CXCL2 | - | 2.1 ± 0.2 min |
| CXCL2 + SB-747651A | Increased | 4.3 ± 0.5 min | |
| Integrin αMβ₂ (Mac-1) Expression | CXCL2 | Increased | - |
| CXCL2 + SB-747651A | Attenuated | Significant decrease in mean fluorescence intensity |
Table 1: In Vivo Effects of SB-747651A on CXCL2-Induced Neutrophil Recruitment Cascade. [1][2]
| Time Point | Treatment | Number of Emigrated Neutrophils/mm² |
| 1h | CXCL2 | ~150 |
| CXCL2 + SB-747651A | ~100 | |
| 2h | CXCL2 | ~250 |
| CXCL2 + SB-747651A | ~150 | |
| 3h | CXCL2 | ~200 |
| CXCL2 + SB-747651A | ~350 | |
| 4h | CXCL2 | ~150 |
| CXCL2 + SB-747651A | ~400 |
Table 2: Time-Dependent Effect of SB-747651A on Neutrophil Extravasation in a Mouse Peritonitis Model. [1][2]
Experimental Protocols
In Vivo Intravital Microscopy of Mouse Cremaster Muscle
This protocol is based on the methodology described by Hossain et al. (2017) to study the effects of SB-747651A on neutrophil recruitment in real-time.[1]
Objective: To visualize and quantify the different steps of the neutrophil recruitment cascade in the cremaster muscle microcirculation following inflammatory stimulation and treatment with SB-747651A.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
SB-747651A dihydrochloride
-
Recombinant murine CXCL2
-
Anesthetics (e.g., ketamine/xylazine)
-
Saline
-
Intravital microscope equipped with a water-immersion objective and a digital camera
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically prepare the cremaster muscle for exteriorization. Keep the tissue moist and warm with saline.
-
Drug Administration: Administer SB-747651A (e.g., 3 mg/kg) or vehicle control via intrascrotal injection 1 hour prior to the administration of the chemoattractant.
-
Inflammatory Stimulus: Administer CXCL2 (e.g., 0.5 µg) via intrascrotal injection to induce neutrophil recruitment.
-
Microscopy: Mount the mouse on the microscope stage and observe the cremasteric microcirculation. Record video sequences of postcapillary venules at different time points post-CXCL2 administration.
-
Data Analysis: Analyze the recorded videos to quantify various parameters of neutrophil recruitment, including the number of adherent and emigrated neutrophils, neutrophil crawling velocity, transmigration time, and detachment time.
Figure 2: Experimental workflow for in vivo intravital microscopy.
In Vitro Neutrophil Transwell Migration Assay (Boyden Chamber)
This is a general protocol for an in vitro neutrophil migration assay that can be adapted to study the effects of SB-747651A.
Objective: To quantify the chemotactic migration of isolated neutrophils towards a chemoattractant in the presence or absence of SB-747651A.
Materials:
-
Freshly isolated human or murine neutrophils
-
This compound
-
Chemoattractant (e.g., CXCL2, fMLP)
-
Transwell inserts with a polycarbonate membrane (e.g., 3-5 µm pores)
-
24-well plates
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Compound Preparation: Prepare a stock solution of SB-747651A in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay buffer.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the 24-well plate.
-
Pre-incubate the isolated neutrophils with different concentrations of SB-747651A or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for optimal migration (e.g., 60-120 minutes).
-
Quantification:
-
Remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of an enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower well using a plate reader.
-
-
Data Analysis: Calculate the percentage of migrating cells for each condition and determine the IC₅₀ value for SB-747651A if a dose-response curve is generated.
Figure 3: Workflow for in vitro neutrophil Transwell migration assay.
Discussion and Future Directions
The available evidence strongly suggests that SB-747651A, through its inhibition of MSK1, has a significant modulatory effect on neutrophil migration in vivo. The compound appears to disrupt the normal sequence of the recruitment cascade, leading to increased adhesion but delayed transmigration. This is likely due to its impact on the expression of key adhesion molecules like Mac-1.[1]
While the in vivo data is compelling, there is a notable lack of published in vitro studies specifically quantifying the dose-dependent effects of SB-747651A on neutrophil chemotaxis. Such studies would be valuable for determining the potency of the compound in a more controlled environment and for further dissecting the specific cellular mechanisms at play. The use of microfluidic-based migration assays could provide more detailed insights into the dynamics of neutrophil migration under defined chemokine gradients in the presence of SB-747651A.
Future research should also aim to elucidate the precise downstream targets of MSK1 in neutrophils that are responsible for the observed effects on migration. This could involve phosphoproteomic studies to identify proteins whose phosphorylation status is altered by SB-747651A treatment in neutrophils.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of MSK1 in neutrophil-mediated inflammation. The current body of research indicates that inhibition of MSK1 by SB-747651A disrupts the finely tuned process of neutrophil migration, primarily by affecting adhesion and transmigration steps. This technical guide provides a comprehensive overview of the known effects of SB-747651A on neutrophil migration, offering a foundation for further research into the therapeutic potential of targeting the MSK1 signaling pathway in inflammatory diseases. The detailed protocols and signaling pathway diagrams included herein are intended to facilitate the design and execution of future studies in this important area of research.
References
- 1. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CXCL2: a key player in the tumor microenvironment and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do chemokines navigate neutrophils to the target site: Dissecting the structural mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-747651A Dihydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo experiments with SB-747651A dihydrochloride (B599025), a multi-target small-molecule inhibitor. The information is compiled for professionals in cancer research and drug development to facilitate the design and execution of preclinical studies.
Mechanism of Action
SB-747651A dihydrochloride is an ATP-competitive small-molecule inhibitor with a multi-targeted profile. It primarily inhibits kinases in both the MAPK and PI3K-Akt-mTOR signaling pathways.[1] Key targets include Mitogen- and Stress-Activated Kinase 1 (MSK1) and MSK2, RSK1/2, Akt, and p70S6K.[1][2] This simultaneous inhibition of multiple oncogenic pathways provides a strong basis for its investigation as an anticancer agent.[1] In glioblastoma models, treatment with SB-747651A has been shown to decrease the phosphorylation levels of mTOR, CREB, and GSK3.[1]
Caption: Signaling pathways inhibited by SB-747651A.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition Profile of SB-747651A
| Kinase Target | IC₅₀ Value | Notes |
|---|---|---|
| MSK1 | 11 nM | Potent, ATP-competitive inhibition.[2] |
| RSK1 | Similar potency to MSK1 | Inhibited at 1 µM.[2] |
| p70S6K | Similar potency to MSK1 | Inhibited at 1 µM.[2] |
| PRK2 | Similar potency to MSK1 | Inhibited at 1 µM.[2] |
| ROCK-II | Similar potency to MSK1 | Inhibited at 1 µM.[2] |
Table 2: In Vivo Efficacy in Glioblastoma Orthotopic Xenograft Model
| Treatment Group | N | Median Survival (days) | Statistical Significance (vs. Vehicle) |
|---|---|---|---|
| Vehicle (HBSS) | 9 | 112 | - |
| SB-747651A (25 mg/kg) | 9 | 128 | P = 0.015 |
| TMZ | 9 | >250 (predefined endpoint) | Not specified |
| TMZ + SB-747651A | 9 | >250 (predefined endpoint) | Not specified |
Data from a study using a murine orthotopic xenograft model with T78 spheroid culture.[1]
Table 3: In Vivo Toxicity Assessment in Female BALB/c Nude Mice
| Dose | Administration | Duration | Observation Period | Adverse Effects |
|---|---|---|---|---|
| 5 mg/kg | Intraperitoneal (IP) | Single dose | 7 days | Not specified in detail, but implied to be well-tolerated.[1] |
| 25 mg/kg | Intraperitoneal (IP) | Single dose | 7 days | Not specified in detail, but implied to be well-tolerated.[1] |
| 25 mg/kg | Intraperitoneal (IP) | 5 days/week | 8 weeks | No adverse effects observed.[1] |
Note: Doses were estimated based on regimens of other small molecule inhibitors due to a lack of pharmacokinetic data.[1]
Experimental Protocols
The following are detailed protocols for in vivo experiments based on published research. It is crucial to adapt these protocols to specific institutional guidelines and animal welfare regulations.
Protocol 1: In Vivo Toxicity Assessment
This protocol is designed to determine the maximum tolerated dose (MTD) and observe any acute toxicity of SB-747651A.
-
1. Animal Model:
-
Use female BALB/c nude mice, aged 7–8 weeks.[1]
-
-
2. Acclimatization:
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
-
3. Grouping:
-
4. Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle (e.g., HBSS).
-
Administer a single intraperitoneal (IP) injection to the respective groups.[1]
-
-
5. Monitoring:
-
Observe animals closely for 7 days post-injection.[1]
-
Record daily body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and any mortality.
-
-
6. Endpoint:
-
At the end of the 7-day observation period, animals can be euthanized for histopathological analysis of major organs if required.
-
The absence of significant body weight loss (>20%) and severe clinical signs in the 25 mg/kg group suggests this dose is well-tolerated for efficacy studies.[1]
-
Protocol 2: Orthotopic Glioblastoma Xenograft Efficacy Study
This protocol details the establishment of an intracranial tumor model and subsequent treatment to evaluate the efficacy of SB-747651A.
-
1. Cell Culture:
-
Culture patient-derived glioblastoma spheroid cells (e.g., T78) under appropriate conditions.[1]
-
-
2. Animal Model:
-
Use immunodeficient mice (e.g., female BALB/c nude mice, 7-8 weeks old).
-
-
3. Orthotopic Implantation:
-
Anesthetize the mouse using an approved anesthetic.
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined stereotactic coordinate.
-
Slowly inject a suspension of glioblastoma cells (e.g., 250,000 cells in 5 µL) into the brain parenchyma.
-
Close the incision with sutures or surgical glue.
-
Provide post-operative care, including analgesics.
-
-
4. Post-operative Monitoring & Grouping:
-
Monitor animals daily for recovery and any neurological symptoms.
-
Once tumors are established (typically confirmed by bioluminescence imaging if using luciferase-expressing cells, or after a set period), randomize animals into treatment groups (n=9 per group):[1]
-
Vehicle Control (e.g., HBSS)
-
SB-747651A (25 mg/kg in HBSS)
-
Standard-of-care control (e.g., Temozolomide - TMZ)
-
Combination therapy (SB-747651A + TMZ)
-
-
-
5. Treatment Regimen:
-
Administer treatments via IP injection.
-
Dosing schedule: 5 days per week for a specified duration (e.g., 8 weeks).[1]
-
-
6. Efficacy Endpoints:
-
Primary Endpoint: Overall survival. Monitor animals daily and euthanize when they reach a humane endpoint (e.g., significant weight loss, neurological deficits, moribund state). The date of euthanasia is recorded for survival analysis.
-
Secondary Endpoints (optional): Tumor growth can be monitored using imaging techniques (MRI, BLI) throughout the study.
-
-
7. Data Analysis:
-
Compare median survival between groups using Kaplan-Meier survival curves and the log-rank test.[1]
-
References
Application Notes and Protocols for SB-747651A Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1] It has demonstrated efficacy in various research areas, including inflammation and oncology.[2][3] These application notes provide a comprehensive guide for the use of SB-747651A dihydrochloride in cell culture experiments, including detailed protocols for common assays and data presentation for effective experimental design.
SB-747651A targets the N-terminal kinase domain of MSK1, a key downstream component of the MAPK signaling pathway, with an IC50 of 11 nM in in vitro kinase assays.[1][4] While it is a valuable tool for studying MSK1 function, it's important to note its off-target effects on other kinases, including PRK2, RSK1, p70S6K, and ROCK-II, at higher concentrations.[4] In cellular assays, complete inhibition of MSK activity is typically observed at concentrations between 5-10 µM.[4]
Data Presentation
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Weight | 415.32 g/mol | [1] |
| Formula | C₁₆H₂₂N₈O·2HCl | [1] |
| Purity | ≥98% | [1] |
| Storage | Desiccate at room temperature. | [1] |
Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 20.77 | 50 | [1] |
| DMSO | 20.77 | 50 | [1] |
Recommended Working Concentrations for Cell Culture
| Cell Type | Assay Type | Recommended Concentration Range | Incubation Time | Source |
| Glioblastoma Spheroids | Cell Viability (LC50) | 5.38 - 455.8 µM | 48 hours - 7 days | [2] |
| Glioblastoma Spheroids | Migration Assay | 5 - 10 µM | 24 hours (pre-treatment) | [2] |
| Neutrophils | Migration Assay | 5 µM | Not specified | [3] |
| Macrophages | Cytokine Production (IL-10) | 5 - 10 µM | Not specified | [1][4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (415.32 g/mol ).
-
Dissolution:
-
For a 10 mM stock in DMSO: Aseptically add the appropriate volume of DMSO to the vial containing the pre-weighed this compound.
-
For a 10 mM stock in water: Aseptically add the appropriate volume of sterile, nuclease-free water.
-
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution in aqueous solutions.
-
Sterilization (for aqueous solutions): If prepared in water, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube. This step is not necessary for DMSO stocks if prepared under sterile conditions.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
Western Blot Analysis of MSK1 Pathway Inhibition
This protocol describes the assessment of SB-747651A's effect on the phosphorylation of CREB (cAMP response element-binding protein), a downstream target of MSK1.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Cells of interest (e.g., HeLa, PC12, or glioblastoma cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
Stimulus (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or forskolin, depending on the cell type and pathway of interest)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-total CREB
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO).
-
Pre-incubate with the inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 200 nM TPA for 15-30 minutes to activate the MAPK pathway and MSK1) to induce CREB phosphorylation.[5]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and capture the signal with an imaging system.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed for total CREB and a loading control like β-actin.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of SB-747651A on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Cell Treatment:
-
After 24 hours, add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours). For glioblastoma cells, longer incubation times (up to 7 days) may be necessary to observe significant effects.[2]
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay is used to evaluate the effect of SB-747651A on cell migration.
Materials:
-
6-well or 12-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Cell Treatment:
-
Replace the PBS with fresh medium containing the desired concentrations of this compound or vehicle control. For glioblastoma spheroids, a 24-hour pre-treatment with 5-10 µM SB-747651A has been shown to be effective.[2]
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (time 0).
-
Continue to capture images at the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition compared to the initial scratch width.
-
Visualizations
Signaling Pathway of SB-747651A
Caption: Mechanism of action of this compound.
General Experimental Workflow
Caption: A typical workflow for cell culture experiments using SB-747651A.
References
- 1. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 2. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-747651A Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] It also exhibits inhibitory activity against other kinases, including PRK2, RSK1, p70S6K, and ROCK-II, particularly at higher concentrations.[1][2][3] This document provides detailed application notes and protocols for the use of SB-747651A dihydrochloride in various mouse models, summarizing key dosage information, experimental procedures, and the underlying signaling pathways. The dihydrochloride salt form of SB-747651A is often utilized due to its enhanced water solubility and stability.[1]
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Strain | Dosage | Administration Route | Dosing Regimen | Vehicle | Key Findings | Reference |
| Glioblastoma (Orthotopic Xenograft) | Balb/c nude | 25 mg/kg | Intraperitoneal (i.p.) | 5 days/week for 8 weeks | Hank's Balanced Salt Solution (HBSS) | Significantly prolonged survival | [4] |
| Acute Inflammation (Peritonitis) | C57BL/6N | 3 mg/kg | Intraperitoneal (i.p.) | Single dose | Not specified | Increased neutrophil emigration at 3 and 4 hours | [2] |
| Acute Inflammation | C57BL/6N | 3 mg/kg | Intrascrotal | Single dose | Not specified | Increased neutrophil adhesion 3.5-4.5 hours post-stimulation | [2] |
In Vitro Inhibitory Activity of SB-747651A
| Target Kinase | IC₅₀ | Cell-Based Activity |
| MSK1 | 11 nM | Fully inhibited MSK activity at 5-10 µM |
| PRK2 | Similar potency to MSK1 at 1 µM | Not specified |
| RSK1 | Similar potency to MSK1 at 1 µM | Not specified |
| p70S6K | Similar potency to MSK1 at 1 µM | Not specified |
| ROCK-II | Similar potency to MSK1 at 1 µM | Not specified |
Signaling Pathways and Experimental Workflows
MSK1 Signaling Pathway
Mitogen- and Stress-Activated Kinase 1 (MSK1) is a key downstream effector of the MAPK signaling cascades.[5][6] Upon activation by extracellular signals such as growth factors or cellular stress, the ERK1/2 and p38 MAPK pathways are initiated.[5][7] Activated ERK1/2 and p38α then phosphorylate and activate MSK1.[5][6] Subsequently, MSK1 translocates to the nucleus, where it phosphorylates various substrates, including transcription factors like CREB (cAMP response element-binding protein) and histone H3.[3] This phosphorylation event modulates gene expression, influencing cellular processes such as inflammation, proliferation, and survival. SB-747651A acts as an ATP-competitive inhibitor of MSK1, thereby blocking these downstream signaling events.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo experiments with SB-747651A in mouse models. This workflow can be adapted based on the specific research question and mouse model being used.
Experimental Protocols
Protocol 1: Glioblastoma Orthotopic Xenograft Mouse Model
This protocol is adapted from a study investigating the anticancer effects of SB-747651A in a patient-derived glioblastoma spheroid culture and a murine orthotopic xenograft model.[4]
1. Materials:
-
This compound
-
Hank's Balanced Salt Solution (HBSS)
-
Female Balb/c nude mice (7-8 weeks old)
-
Patient-derived glioblastoma spheroids (e.g., T78)
-
Standard surgical tools for intracranial injection
-
Animal monitoring equipment
2. Procedure:
-
Toxicity Assessment (Optional but Recommended):
-
Administer single intraperitoneal (i.p.) injections of SB-747651A at varying doses (e.g., 5 mg/kg and 25 mg/kg) to a small cohort of mice.
-
Closely monitor the animals for 7 days for any signs of toxicity, including changes in behavior, weight loss, or other adverse effects.
-
-
Orthotopic Xenograft Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Surgically implant patient-derived glioblastoma spheroids into the brain of each mouse.
-
-
Treatment Regimen:
-
Allow the tumors to establish for a predetermined period.
-
Randomly assign mice to treatment and vehicle control groups.
-
Prepare a stock solution of this compound in HBSS.
-
Administer 25 mg/kg of SB-747651A via i.p. injection to the treatment group, 5 days per week for 8 weeks.
-
Administer an equivalent volume of HBSS to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms).
-
The primary endpoint is typically overall survival. Record the date of euthanasia for each animal based on predefined humane endpoints.
-
At the end of the study, tissues can be collected for histological and biochemical analysis.
-
Protocol 2: Acute Inflammatory Response in a Peritonitis Mouse Model
This protocol is based on studies investigating the effect of SB-747651A on neutrophil recruitment in an acute inflammation model.[2]
1. Materials:
-
This compound
-
Sterile saline
-
Male C57BL/6N mice
-
Inflammatory stimulus (e.g., lipopolysaccharide [LPS] or chemokine)
-
Peritoneal lavage collection supplies
-
Flow cytometry reagents for neutrophil identification
2. Procedure:
-
Treatment:
-
Prepare a solution of this compound in sterile saline.
-
Administer a single i.p. injection of SB-747651A at a dose of 3 mg/kg.
-
-
Induction of Peritonitis:
-
At a specified time after SB-747651A administration (e.g., 30 minutes to 1 hour), induce peritonitis by i.p. injection of an inflammatory stimulus (e.g., LPS).
-
-
Sample Collection:
-
At various time points post-stimulus (e.g., 1, 2, 3, and 4 hours), euthanize the mice.
-
Collect peritoneal exudate by lavage with a known volume of sterile saline.
-
-
Analysis:
-
Determine the total number of cells in the peritoneal lavage.
-
Use flow cytometry to identify and quantify the number of neutrophils (e.g., Ly6G+/CD11b+ cells).
-
Compare the number of recruited neutrophils between the SB-747651A-treated group and a vehicle control group.
-
Conclusion
This compound is a valuable research tool for investigating the role of MSK1 in various physiological and pathological processes. The provided data and protocols offer a starting point for designing in vivo studies in mouse models of cancer and inflammation. Researchers should note the potential for off-target effects at higher concentrations and the lack of extensive publicly available pharmacokinetic data, which may necessitate preliminary dose-finding and toxicity studies for new models or administration routes. The continued investigation of SB-747651A will further elucidate the therapeutic potential of MSK1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing SB-747651A Dihydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of SB-747651A dihydrochloride (B599025) stock solutions for laboratory research.
Introduction
SB-747651A dihydrochloride is a potent and ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1), with an IC50 of 11 nM in in vitro kinase assays.[1][2] It targets the N-terminal kinase domain of MSK1.[1] This compound also shows inhibitory activity against MSK2, PKA, PKB, RSK, and p70S6K in cellular assays.[1] Due to its role in regulating the transcription of inflammatory and immune responses, this compound is a valuable tool for research in areas such as inflammation, cancer, and neurobiology.[2][3] The dihydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C16H22N8O.2HCl | [1] |
| Molecular Weight | 415.32 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 1781882-72-1 | [1] |
| Appearance | Solid powder | |
| Storage | Desiccate at room temperature | [1] |
Solubility
This compound is soluble in both aqueous and organic solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 20.77 | 50 | [1][5] |
| DMSO | 20.77 | 50 | [1][5] |
Note: Sonication may be required to achieve maximum solubility in DMSO.[6]
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 240.78 µL of anhydrous DMSO to the microcentrifuge tube containing the compound. This calculation is based on the molecular weight of 415.32 g/mol .
-
Dissolving the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure tubes are sealed tightly to prevent moisture absorption.[2]
This protocol outlines the preparation of a 10 mM aqueous stock solution.
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Weigh 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Adding Solvent: Add 240.78 µL of nuclease-free water to the tube.
-
Dissolving the Compound: Cap the tube and vortex until the powder is fully dissolved.
-
Aliquoting: Dispense the solution into single-use aliquots.
-
Storage: Store the aqueous stock solution at -20°C for short-term use or -80°C for long-term storage.
Stock Solution Preparation Tables
The following tables provide quick reference volumes for preparing stock solutions of various concentrations.
Based on a Molecular Weight of 415.32 g/mol :
| Desired Concentration | Volume of Solvent to Add to 1 mg of SB-747651A | Volume of Solvent to Add to 5 mg of SB-747651A | Volume of Solvent to Add to 10 mg of SB-747651A |
| 0.5 mM | 4.82 mL | 24.08 mL | 48.16 mL |
| 1 mM | 2.41 mL | 12.04 mL | 24.08 mL |
| 2.5 mM | 0.96 mL | 4.82 mL | 9.63 mL |
| 5 mM | 0.48 mL | 2.41 mL | 4.82 mL |
| 10 mM | 0.24 mL | 1.20 mL | 2.41 mL |
| 25 mM | 0.10 mL | 0.48 mL | 0.96 mL |
| 50 mM | 0.05 mL | 0.24 mL | 0.48 mL |
Data compiled from multiple sources.[1][5]
Signaling Pathway and Experimental Workflow
SB-747651A acts downstream of the ERK1/2 and p38 MAPK pathways to inhibit MSK1. This inhibition prevents the phosphorylation of downstream targets like CREB and Histone H3, which are crucial for the transcriptional regulation of genes involved in inflammation and cellular stress responses.[3]
Caption: Inhibition of the MSK1 signaling pathway by SB-747651A.
The following diagram illustrates a typical workflow from receiving the compound to its use in a cell-based assay.
Caption: General workflow for preparing and using SB-747651A.
References
- 1. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | ROCK | TargetMol [targetmol.com]
Application Notes and Protocols for SB-747651A Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride (B599025) is a potent and ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1). It has demonstrated significant utility in cellular and in vivo studies investigating the roles of MSK1 in various signaling pathways, particularly those related to inflammation and transcriptional regulation. These application notes provide detailed information on the solubility of SB-747651A dihydrochloride, protocols for its preparation and use, and an overview of its known mechanism of action.
Physicochemical and Solubility Data
This compound is a white to off-white solid. The dihydrochloride salt form generally offers enhanced water solubility and stability compared to its free base form.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₈O·2HCl |
| Molecular Weight | 415.32 g/mol |
| Purity | ≥98% |
| CAS Number | 1781882-72-1 |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 50 mM[2] | 20.77 mg/mL[2] | Sonication or gentle warming may be required to achieve complete dissolution.[3][4] |
| DMSO | 50 mM[2] | 20.77 mg/mL[2] | Sonication is recommended for complete dissolution.[3] |
Biological Activity and Mechanism of Action
SB-747651A is a potent inhibitor of MSK1 with an IC₅₀ value of 11 nM in in vitro kinase assays.[1][3][5][6][7] It acts as an ATP-competitive inhibitor targeting the N-terminal kinase domain of MSK1. While it shows good selectivity, at higher concentrations, it can also inhibit other kinases, including MSK2, PKA, PKB, RSK, p70S6K, PRK2, and ROCK-II.[1][3][5][7][8]
MSK1 is a nuclear kinase that is activated downstream of the ERK1/2 and p38 MAPK signaling pathways.[5][9] Once activated, MSK1 phosphorylates transcription factors such as CREB (cAMP response element-binding protein) and histone H3, leading to changes in gene expression.[5][9] By inhibiting MSK1, SB-747651A can modulate these downstream events. For instance, it has been shown to block the production of the anti-inflammatory cytokine IL-10 in macrophages.[5]
Below is a diagram illustrating the signaling pathway involving MSK1 and the inhibitory action of SB-747651A.
Caption: SB-747651A inhibits MSK1, blocking downstream phosphorylation events.
Experimental Protocols
Preparation of Stock Solutions
1. Materials:
- This compound powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, deionized water
- Sterile polypropylene (B1209903) tubes
- Vortex mixer
- Sonicator (optional)
2. Protocol for a 10 mM DMSO Stock Solution:
- Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, use 4.15 mg (Molecular Weight = 415.32 g/mol ).
- Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
- Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
- If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[7]
3. Protocol for a 10 mM Aqueous Stock Solution:
- Follow the same weighing procedure as for the DMSO stock.
- Add the appropriate volume of sterile, deionized water.
- Vortex vigorously. Gentle warming to 37°C can aid dissolution.
- Ensure the solution is clear before use.
- For cell culture experiments, it is recommended to sterile filter the aqueous solution through a 0.22 µm filter before use.[7]
- Store aqueous solutions at -80°C for up to 6 months.[7] It is advisable to use aqueous solutions freshly prepared.
Table 3: Preparation of Stock Solutions
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.415 mg | 2.077 mg | 4.153 mg |
| 5 mM | 2.077 mg | 10.383 mg | 20.766 mg |
| 10 mM | 4.153 mg | 20.766 mg | 41.532 mg |
| 50 mM | 20.766 mg | 103.83 mg | 207.66 mg |
In Vitro Cell-Based Assay Workflow
This is a general workflow for using SB-747651A in cell-based assays. Specific concentrations and incubation times will need to be optimized for your cell type and experimental design. In cellular assays, SB-747651A has been shown to fully inhibit MSK activity at concentrations between 5-10 µM.[5][6][8]
Caption: A typical workflow for in vitro experiments using SB-747651A.
Concluding Remarks
This compound is a valuable tool for investigating MSK1-mediated signaling. Its high potency and good solubility in common laboratory solvents make it suitable for a wide range of in vitro and in vivo applications. Researchers should carefully consider the potential for off-target effects at higher concentrations and perform appropriate dose-response experiments to determine the optimal concentration for their specific experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | ROCK | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]
SB-747651A Dihydrochloride: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the stability and storage of SB-747651A dihydrochloride (B599025), a potent inhibitor of mitogen- and stress-activated kinase 1 (MSK1). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
| Parameter | Value |
| IUPAC Name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine-7-methanamine dihydrochloride |
| Molecular Formula | C₁₆H₂₂N₈O · 2HCl[1] |
| Molecular Weight | 415.32 g/mol [1] |
| CAS Number | 1781882-72-1[1] |
| Mechanism of Action | ATP-competitive inhibitor of MSK1, also inhibits MSK2, PKA, PKB, RSK, and p70S6K.[2] |
Recommended Storage Conditions
Proper storage is essential to prevent degradation of SB-747651A dihydrochloride. The following conditions are recommended based on the physical state of the compound.
Solid Form (Powder)
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 3 years | For long-term storage, keep in a tightly sealed container, protected from moisture. |
| 4°C | Up to 2 years | Suitable for short to medium-term storage. Ensure the container is well-sealed. |
| Room Temperature | Short-term | Desiccate at room temperature for shipping and brief periods.[3] |
In Solvent
| Storage Temperature | Duration | Recommended Solvents |
| -80°C | Up to 6 months | DMSO, Water |
| -20°C | Up to 1 month | DMSO, Water |
Note: The salt form, this compound, generally exhibits enhanced water solubility and stability compared to its free base form.[4]
Signaling Pathway of SB-747651A
SB-747651A is a potent inhibitor of MSK1, a key downstream kinase in the MAPK signaling cascade. The diagram below illustrates the signaling pathway affected by SB-747651A.
Protocol for Stability Assessment: Forced Degradation Studies
While specific degradation kinetics for this compound are not publicly available, a general protocol for forced degradation studies can be employed to assess its stability. This helps in identifying potential degradation products and developing stability-indicating analytical methods.
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Detailed Methodologies
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV/Vis or PDA detector
-
LC-MS system for identification of degradants
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or DMSO).
-
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of HPLC grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 70°C) for 48 hours.
-
-
Sample Preparation for Analysis:
-
After the specified incubation period, allow the samples to cool to room temperature.
-
Neutralize the acidic and basic hydrolysis samples with an appropriate volume of 0.1 M NaOH or 0.1 M HCl, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
-
Analytical Method:
-
A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column is often suitable for this type of compound.
-
The method should be capable of separating the parent compound from all potential degradation products.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV/Vis or PDA detector at a wavelength where the compound and its potential degradants have significant absorbance.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using LC-MS to determine their mass and propose potential structures.
-
General Handling and Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
For research use only. Not for human or veterinary use.
By following these storage, handling, and stability assessment protocols, researchers can ensure the quality and reliability of their studies involving this compound.
References
Application Notes and Protocols for SB-747651A Dihydrochloride in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride (B599025) is a potent and ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1] It has demonstrated significant utility in cellular and in vitro kinase assays to probe the function of MSK1 in various signaling pathways. These application notes provide detailed protocols for utilizing SB-747651A dihydrochloride in a kinase assay, summarizing its inhibitory activity and outlining the necessary experimental workflows.
Mechanism of Action and Target Profile
SB-747651A targets the N-terminal kinase domain of MSK1.[2] In vitro kinase assays have established its high potency against MSK1 with a reported IC50 value of 11 nM.[1][2] While it is a valuable tool for studying MSK1, it is important to note its effects on other kinases, particularly at higher concentrations. Screening against a panel of kinases has revealed that SB-747651A can also inhibit other AGC family kinases such as PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1.[1][2]
Inhibitor Specificity Data
The following table summarizes the inhibitory activity of SB-747651A against various kinases. This data is crucial for designing experiments and interpreting results, especially when working with complex cellular systems.
| Kinase | IC50 (nM) | Reference |
| MSK1 | 11 | [1][2] |
| PRK2 | Similar potency to MSK1 | [1][2] |
| RSK1 | Similar potency to MSK1 | [1][2] |
| p70S6K | Similar potency to MSK1 | [1][2] |
| ROCK-II | Similar potency to MSK1 | [1][2] |
MSK1 Signaling Pathway
MSK1 is a key downstream effector of the ERK1/2 and p38 MAPK signaling cascades.[3][4][5][6][7] Upon activation by mitogens or cellular stress, these MAPKs phosphorylate and activate MSK1. Activated MSK1 then translocates to the nucleus where it phosphorylates various substrates, including the transcription factor CREB (cAMP response element-binding protein) and histone H3, leading to changes in gene expression.
Experimental Protocols
A. Preparation of Stock Solutions
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound (MW: 488.24 g/mol for the tetrahydrochloride, adjust based on the specific salt form) in sterile DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in the kinase assay buffer to the desired final concentrations. It is recommended to perform a serial dilution to generate a range of inhibitor concentrations for IC50 determination.
-
-
ATP Stock Solution:
-
Prepare a 10 mM ATP stock solution in sterile, nuclease-free water.
-
Adjust the pH to 7.4 with NaOH.
-
Aliquot and store at -20°C.
-
B. In Vitro MSK1 Kinase Assay (Radiometric Method)
This protocol is adapted from standard radiometric kinase assays and is suitable for determining the IC50 of SB-747651A for MSK1.[8]
Materials:
-
Active recombinant MSK1 enzyme
-
MSK1 peptide substrate (e.g., Crosstide: GRPRTSSFAEG)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)
-
This compound serial dilutions
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix by combining the Kinase Assay Buffer, the desired concentration of MSK1 peptide substrate (e.g., 30 µM), and MgCl₂.
-
In a microcentrifuge tube or 96-well plate, add the kinase reaction mix.
-
Add the desired concentration of this compound from the serially diluted stocks. Include a "no inhibitor" control (DMSO vehicle).
-
Add the active MSK1 enzyme to each reaction. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration typically near the Km for ATP, e.g., 100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone (B3395972) and let them air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the "no inhibitor" control for each inhibitor concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
C. In Vitro MSK1 Kinase Assay (Luminescence-Based Method)
Luminescence-based assays, such as ADP-Glo™ (Promega), provide a non-radioactive alternative for measuring kinase activity by quantifying the amount of ADP produced.[9][10][11]
Materials:
-
Active recombinant MSK1 enzyme
-
MSK1 peptide substrate (e.g., RSKtide)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
This compound serial dilutions
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare a 2X kinase/substrate solution in the Kinase Assay Buffer containing the active MSK1 enzyme and the peptide substrate.
-
Prepare a 2X inhibitor/ATP solution containing the serial dilutions of SB-747651A and ATP.
-
In a white, opaque 384-well plate, add equal volumes of the 2X kinase/substrate solution and the 2X inhibitor/ATP solution to initiate the reaction.[10]
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate and plot the data as described in the radiometric assay protocol to determine the IC50 value.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of SB-747651A.
Data Presentation and Analysis
The results of the kinase inhibition assay should be presented clearly to allow for straightforward interpretation.
Example IC50 Data Table for SB-747651A
| SB-747651A (nM) | log[Inhibitor] | % Kinase Activity (Mean) | % Kinase Activity (SD) |
| 0 (Control) | - | 100 | 5.2 |
| 1 | 0 | 85.3 | 4.8 |
| 3 | 0.48 | 68.1 | 3.9 |
| 10 | 1 | 49.5 | 2.5 |
| 30 | 1.48 | 25.7 | 2.1 |
| 100 | 2 | 10.2 | 1.5 |
| 300 | 2.48 | 3.1 | 0.8 |
| 1000 | 3 | 1.5 | 0.5 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
The IC50 value is determined by fitting the data to the following four-parameter logistic equation:
Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))
Where:
-
Y is the percent activity
-
X is the logarithm of the inhibitor concentration
-
Top and Bottom are the plateaus of the curve
-
LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between Top and Bottom
-
HillSlope describes the steepness of the curve
Conclusion
This compound is a valuable chemical tool for the investigation of MSK1-mediated signaling pathways. The provided protocols and workflows offer a comprehensive guide for researchers to effectively utilize this inhibitor in in vitro kinase assays. Careful consideration of its off-target effects is essential for the accurate interpretation of experimental data.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. ERK1/2 and p38-MAPK signalling pathways, through MSK1, are involved in NF-kappaB transactivation during oxidative stress in skeletal myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. MSK1 activity is controlled by multiple phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. MSK1 Kinase Enzyme System Application Note [promega.com]
Application Notes: Western Blot Analysis of Cellular Responses to SB-747651A Dihydrochloride Treatment
Application Notes and Protocols for SB-747651A Dihydrochloride in Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive multi-target kinase inhibitor. Its primary target is Mitogen- and Stress-Activated Kinase 1 (MSK1), which it inhibits with high potency.[1][2] Additionally, it demonstrates inhibitory activity against several other kinases, including p70S6 Kinase (p70S6K), Ribosomal S6 Kinase (RSK1), Protein Kinase R-like (PRK2), and Rho-associated coiled-coil containing protein kinase II (ROCK-II).[1][3][4] This broad-spectrum activity, particularly within the MAPK and PI3K-Akt-mTOR signaling pathways, makes SB-747651A a valuable tool for studying cellular processes such as proliferation, migration, and apoptosis.[2] In glioblastoma models, treatment with SB-747651A has been shown to reduce the phosphorylation of key signaling molecules like mTOR, CREB, and GSK3α/β.
These application notes provide detailed protocols for utilizing SB-747651A dihydrochloride in immunoprecipitation kinase assays, a powerful technique to isolate a specific kinase and measure its activity in the presence of an inhibitor.
Data Presentation
Inhibitor Activity and Cellular Effects
The following tables summarize the quantitative data regarding the inhibitory activity of SB-747651A and its effects on downstream signaling pathways.
| Kinase Target | In Vitro IC50 | Notes |
| MSK1 | 11 nM | Potent, ATP-competitive inhibition.[1][2][3][4] |
| p70S6K | Similar potency to MSK1 at 1 µM | Specific IC50 not reported, but significant inhibition observed.[2] |
| RSK1 | Similar potency to MSK1 at 1 µM | |
| PRK2 | Similar potency to MSK1 at 1 µM | |
| ROCK-II | Similar potency to MSK1 at 1 µM |
| Downstream Target | Cellular Concentration | Effect on Phosphorylation | Cell Type |
| mTOR | 10 µM | 21.4% reduction | Glioblastoma spheroids |
| CREB | 10 µM | 34% reduction | Glioblastoma spheroids |
| GSK3α/β | 10 µM | 53.4% reduction | Glioblastoma spheroids |
Note: In cellular assays, SB-747651A has been shown to fully inhibit MSK activity at concentrations between 5-10 µM.[1][2]
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by SB-747651A.
Caption: p70S6K Signaling Pathway and Inhibition by SB-747651A.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (Molecular Weight: 415.32 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Nuclease-free water, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.[3]
-
For cellular assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The solution is stable for at least 6 months at -80°C and 1 month at -20°C when stored properly.[4]
Immunoprecipitation Kinase Assay Protocol for p70S6K
This protocol is adapted from standard immunoprecipitation kinase assay procedures and is suitable for assessing the inhibitory effect of SB-747651A on p70S6K activity.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293, HeLa, or a relevant cancer cell line) to 80-90% confluency in appropriate growth medium.
-
Starve the cells in serum-free medium for 12-16 hours to reduce basal kinase activity.
-
Pre-treat the cells with the desired concentration of SB-747651A (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to activate the p70S6K pathway (e.g., 100 nM insulin for 30 minutes or 20% fetal bovine serum).
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
3. Immunoprecipitation of p70S6K:
-
Normalize the protein concentration of the lysates. Use 200-500 µg of total protein per immunoprecipitation reaction.
-
Add a p70S6K-specific antibody to the lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate with gentle rotation for another 1-2 hours at 4°C to capture the immune complexes.
-
Collect the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Wash the beads three times with ice-cold lysis buffer and then twice with ice-cold kinase assay buffer (see below).
4. In Vitro Kinase Assay:
-
Resuspend the washed beads in 40 µL of kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Add a suitable substrate for p70S6K (e.g., recombinant S6 peptide) to the reaction mixture.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (containing 100 µM "cold" ATP and 5-10 µCi of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
Terminate the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.
5. Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Expose the membrane to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Quantify the band intensities to determine the relative kinase activity in the presence and absence of SB-747651A.
-
As a loading control, perform a western blot on the same membrane using an antibody against total p70S6K to ensure equal amounts of the kinase were immunoprecipitated in each sample.
Workflow Diagrams
Caption: Immunoprecipitation Kinase Assay Workflow.
References
Application Notes: SB-747651A Dihydrochloride in Spheroid Formation Assays
Introduction
SB-747651A is a multi-target, small-molecule inhibitor recognized for its anticancer properties, particularly in glioblastoma models.[1] It functions as a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1) with an in vitro IC50 of 11 nM.[2][3] Its mechanism extends to other kinases in the AGC family, including RSK1, p70S6K, and ROCK-II, allowing it to impact multiple oncogenic signaling pathways simultaneously.[2][3] Specifically, SB-747651A targets the PI3K-Akt-mTOR and the classical ERK/JNK/p38 MAP kinase pathways.[1] In three-dimensional (3D) cell culture models like tumor spheroids, which more accurately mimic the avascular tumor microenvironment, SB-747651A has been shown to reduce cell proliferation, spheroid formation, and chemoresistance while promoting apoptotic cell death.[1][4] These characteristics make it a valuable tool for cancer research and drug development, particularly for studying therapeutic resistance and efficacy in a more physiologically relevant context.
Mechanism of Action: Signaling Pathways
SB-747651A exerts its anticancer effects by inhibiting key kinases downstream of major growth factor signaling cascades. By targeting MSK1/2 and RSK, it effectively blocks the phosphorylation and activation of the transcription factor CREB.[1][2] Furthermore, it impacts the PI3K/Akt/mTOR pathway, leading to decreased phosphorylation of mTOR and its downstream effectors like GSK3.[1] This multi-pronged inhibition disrupts critical cellular processes including proliferation, survival, and metabolism.
Caption: Mechanism of SB-747651A action on key oncogenic signaling pathways.
Quantitative Data Summary
The efficacy of SB-747651A has been quantified in patient-derived glioblastoma spheroid cultures. The following tables summarize key findings regarding its impact on cell viability and spheroid formation.
Table 1: LC50 Values of SB-747651A in Glioblastoma Spheroid Cultures [1] Data shows the concentration (µM) of SB-747651A required to kill 50% of the cells over different exposure durations.
| Spheroid Culture | LC50 at 48 hours (µM) | LC50 at 4 days (µM) | LC50 at 7 days (µM) |
| T111 | 112.3 | 92.2 | 5.38 |
| T78 | 114.7 | 123.3 | 96.1 |
| T86 | 455.8 | 62.1 | 20.1 |
Table 2: Effect of SB-747651A on Spheroid Formation and Growth after 10 Days [1] Summarizes the impact of 5 µM and 10 µM SB-747651A on the frequency of spheroid formation and the resulting spheroid diameter.
| Spheroid Culture | Treatment | Spheroid Formation Frequency | Spheroid Diameter (vs. Control) |
| All Cultures | 5 µM SB-747651A | Significantly Reduced | Significantly Smaller |
| 10 µM SB-747651A | Significantly Reduced (Concentration-dependent) | Significantly Smaller | |
| T86 & T111 | 5 µM & 10 µM | - | Concentration-dependent size reduction |
Note: In treated groups, spheroids were observed to be smaller and exhibited non-circular appearances with pseudopod-like formations.[1][5]
Experimental Protocols
This section provides a detailed protocol for utilizing SB-747651A in a spheroid formation and growth inhibition assay using the liquid overlay technique in ultra-low attachment (ULA) plates.
Caption: General workflow for assessing the effect of SB-747651A on tumor spheroids.
Protocol 1: Spheroid Formation and Treatment
This protocol describes the generation of tumor spheroids and their subsequent treatment with SB-747651A.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI, DMEM)
-
SB-747651A dihydrochloride
-
Vehicle control (e.g., DMSO or sterile PBS)
-
Trypsin-EDTA, PBS
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Multichannel pipettor
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells in a T-75 flask to ~80% confluency. Harvest the cells by washing with PBS, adding Trypsin-EDTA, and incubating until cells detach. Neutralize trypsin with complete medium and generate a single-cell suspension.[6]
-
Cell Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells. Dilute the cell suspension to the desired concentration (e.g., 2,000 to 10,000 cells per 100 µL, requires optimization for each cell line).[7]
-
Plating: Using a multichannel pipettor, dispense 100 µL of the cell suspension into each well of the 96-well ULA plate. Include wells with medium only for control purposes.[7]
-
Spheroid Formation: Incubate the plate for 48-72 hours. During this time, cells will aggregate at the bottom of the well to form a single spheroid.[7][8]
-
Compound Preparation: Prepare a stock solution of SB-747651A in the appropriate solvent (e.g., DMSO). Create a series of working concentrations (e.g., 5 µM, 10 µM) by diluting the stock solution in complete culture medium.[1] Prepare a vehicle control with the same final solvent concentration.
-
Treatment: Carefully add 100 µL of the compound-containing medium or vehicle control medium to the existing 100 µL in each well to achieve the final desired concentration.
-
Incubation: Return the plate to the incubator and culture for the desired experimental duration (e.g., up to 10 days).[1]
Protocol 2: Assessment of Spheroid Growth and Viability
This protocol outlines methods to quantify the effects of SB-747651A treatment.
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Luminometer-capable plate reader
Procedure:
A. Spheroid Imaging and Size Measurement:
-
At regular intervals (e.g., Day 0, 2, 4, 7, 10), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software to measure the diameter of each spheroid. Calculate the average diameter for each treatment group.
-
Observe and document any morphological changes, such as loss of circularity or the appearance of cellular protrusions.[1][5]
B. Cell Viability Assay (Endpoint):
-
At the end of the treatment period, allow the microplate to equilibrate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of viable cells for each concentration of SB-747651A.
References
- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of tumour spheroid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chayon.co.kr [chayon.co.kr]
- 7. corning.com [corning.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for SB-747651A Dihydrochloride in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of SB-747651A dihydrochloride (B599025) in relevant animal models for oncology and inflammation research. Detailed protocols for establishing and utilizing these models are provided to facilitate experimental design and execution.
Introduction to SB-747651A Dihydrochloride
This compound is a potent, ATP-competitive, multi-target small-molecule inhibitor. Its primary target is Mitogen- and Stress-Activated Kinase 1 (MSK1), with an IC50 of 11 nM.[1][2][3][4][5][6][7][8][9] Additionally, it demonstrates inhibitory activity against other kinases involved in key cellular signaling pathways, including Ribosomal S6 Kinase 1/2 (RSK1/2), Akt, p70S6K, Protein Kinase B (PKB), Rho-associated protein kinase II (ROCK-II), and PRK2.[1][4][10][11] This multi-targeted profile allows SB-747651A to simultaneously modulate the MAPK and PI3K-Akt-mTOR signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.[10]
Preclinical studies have demonstrated the anti-cancer efficacy of SB-747651A in glioblastoma models, where it reduces cell proliferation, migration, and chemoresistance, while promoting apoptosis.[10] In the context of inflammation, SB-747651A has been shown to modulate neutrophil recruitment.[1][12]
Key Signaling Pathways Targeted by SB-747651A
The following diagram illustrates the key signaling pathways inhibited by SB-747651A.
Caption: Key signaling pathways modulated by SB-747651A.
Animal Model 1: Orthotopic Glioblastoma Xenograft in Mice
This model is crucial for evaluating the in vivo efficacy of SB-747651A against glioblastoma, the most aggressive primary brain tumor.
Experimental Workflow
The following diagram outlines the workflow for the orthotopic glioblastoma xenograft model.
Caption: Experimental workflow for the glioblastoma model.
Detailed Protocol
Materials:
-
Glioblastoma cells (e.g., U87MG, GL261) or patient-derived glioblastoma stem-like cells.
-
Appropriate cell culture medium and supplements.
-
Immunocompromised mice (e.g., NOD-SCID, athymic nude mice), 6-8 weeks old.
-
Stereotactic apparatus for small animals.
-
Hamilton syringe with a 30-gauge needle.
-
Anesthetics (e.g., ketamine/xylazine cocktail).
-
This compound.
-
Vehicle control (e.g., sterile saline or as appropriate for drug formulation).
-
Bioluminescence imaging system (if using luciferase-expressing cells).
Procedure:
-
Cell Culture: Culture glioblastoma cells under standard conditions. For in vivo injection, harvest cells during the logarithmic growth phase.
-
Cell Preparation: Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL. Check cell viability using a trypan blue exclusion assay; viability should be >95%.
-
Animal Anesthesia and Preparation: Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine. Shave the scalp and secure the mouse in the stereotactic frame.
-
Intracranial Implantation: Create a small burr hole in the skull (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm.[4] Withdraw the needle slowly and seal the burr hole with bone wax. Suture the scalp incision.
-
Post-operative Care: Monitor the animals daily for any signs of distress. Provide post-operative analgesics as required.
-
Tumor Growth Monitoring: If using luciferase-expressing cells, monitor tumor growth non-invasively using bioluminescence imaging starting 7-10 days post-implantation.
-
Treatment Administration: Once tumors are established (detectable by imaging), randomize mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg body weight) via an appropriate route (e.g., intraperitoneal injection) 5 days a week.[10] Administer vehicle to the control group.
-
Efficacy Assessment: Monitor tumor volume via imaging and record animal survival.
-
Endpoint Analysis: At the end of the study (or when humane endpoints are reached), euthanize the animals. Harvest brain tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis (e.g., Western blotting to assess target engagement).
Quantitative Data from a Murine Orthotopic Xenograft Model
| Parameter | Control Group | SB-747651A (25 mg/kg) Group | Reference |
| Median Survival | ~30 days | Significantly prolonged | [10] |
| Tumor Growth | Progressive | Inhibited | [10] |
| Phospho-mTOR Levels | Baseline | Reduced | [10] |
| Phospho-CREB Levels | Baseline | Reduced | [10] |
| Phospho-GSK3α/β Levels | Baseline | 53.4% reduction | [10] |
| SOX2 Expression | Baseline | Reduced | [10] |
Animal Model 2: Murine Peritonitis Model for Inflammation
This model is used to study the effect of SB-747651A on acute inflammation and neutrophil recruitment.
Experimental Workflow
The following diagram illustrates the workflow for the murine peritonitis model.
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The orthotopic xenotransplant of human glioblastoma successfully recapitulates glioblastoma-microenvironment interactions in a non-immunosuppressed mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil extracellular trap inhibition improves survival in neonatal mouse infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. Neutrophil and monocyte kinetics play critical roles in mouse peritoneal adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of SB-747651A Dihydrochloride to Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride (B599025) is a potent and ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4][5][6] It also shows inhibitory activity against MSK2, PKA, PKB, RSK, and p70S6K.[1][4][5] This small molecule is a valuable tool for in vivo studies investigating the role of MSK1 in various physiological and pathological processes, including inflammation and cancer.[2][3][6][7] These application notes provide detailed protocols for the preparation and administration of SB-747651A dihydrochloride to mice based on currently available data.
Physicochemical Properties and Solubility
This compound has a molecular weight of 415.32 g/mol and the chemical formula C₁₆H₂₂N₈O·2HCl.[1] The compound is soluble in both water and Dimethyl Sulfoxide (DMSO) up to 50 mM.[1] For in vivo applications, it is crucial to select a biocompatible vehicle that ensures the solubility and stability of the compound.
Data Presentation: In Vivo Administration of this compound in Mice
The following table summarizes key quantitative data from published studies on the administration of this compound to mice.
| Parameter | Study 1 | Study 2 |
| Mouse Strain | Male C57BL/6N | Female balb/c nude |
| Dosage | 3 mg/kg[2][8] | 5 mg/kg and 25 mg/kg[3] |
| Administration Route | Intrascrotal (i.s.) and Intraperitoneal (i.p.)[2][8] | Intraperitoneal (i.p.)[3] |
| Vehicle | Not explicitly stated | Hank's Balanced Salt Solution (HBSS)[3] |
| Treatment Schedule | Single dose[2] | 5 days/week for 8 weeks[7] |
| Study Focus | Acute Inflammation (peritonitis)[2][8] | Glioblastoma Xenograft[3][7] |
| Observed Effects | Increased neutrophil adhesion and emigration[2][8] | Reduced tumor cell proliferation, prolonged survival[3][7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration for Acute Inflammation Studies
This protocol is based on studies investigating the acute inflammatory response.
Materials:
-
This compound powder
-
Sterile, pyrogen-free Hank's Balanced Salt Solution (HBSS) or sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound:
-
Based on the desired dosage (e.g., 3 mg/kg) and the average weight of the mice to be treated.
-
Example calculation for a 25 g mouse: (3 mg/kg) * (0.025 kg) = 0.075 mg of this compound.
-
-
Preparation of the dosing solution:
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile HBSS or water to achieve the desired final concentration for injection. The injection volume should be kept low (e.g., 100-200 µL per 25 g mouse) to minimize discomfort.
-
Vortex the solution until the compound is completely dissolved. Ensure there are no visible particulates.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse, for example, by scruffing the neck and securing the tail.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol 2: Chronic Intraperitoneal (i.p.) Administration for Oncology Studies
This protocol is adapted from a study investigating the long-term effects of SB-747651A on tumor growth.[3][7]
Materials:
-
Same as Protocol 1.
Procedure:
-
Calculate the required amount of this compound:
-
Based on the desired dosage (e.g., 25 mg/kg) and the average weight of the mice.
-
-
Preparation of the dosing solution:
-
Follow the same procedure as in Protocol 1, using sterile HBSS as the vehicle.[3] Given the higher dose, ensure the final concentration allows for a reasonable injection volume.
-
-
Animal Handling and Injection:
-
Follow the same injection procedure as in Protocol 1.
-
-
Treatment Schedule:
-
Administer the injection 5 days a week for the duration of the study (e.g., 8 weeks).[7]
-
-
Post-injection Monitoring:
-
Monitor the animals regularly for any signs of toxicity, weight loss, or changes in behavior.[3]
-
Mandatory Visualizations
MSK1 Signaling Pathway Inhibition by SB-747651A
Caption: Inhibition of the MSK1 signaling pathway by this compound.
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow for this compound administration in mice.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 5. bio-techne.com [bio-techne.com]
- 6. This compound | ROCK | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SB-747651A Dihydrochloride for Studying MSK1's Role in CXCL2-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXCL2, a potent CXC chemokine, plays a pivotal role in the initiation and amplification of inflammatory responses, primarily through the recruitment of neutrophils to sites of inflammation. It exerts its effects by binding to the G protein-coupled receptor, CXCR2. While the CXCL2/CXCR2 axis is a key driver of inflammation, the intracellular signaling cascades that mediate its effects are complex and offer multiple points for therapeutic intervention and mechanistic study. SB-747651A dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear protein kinase that acts downstream of the MAPK/ERK and p38 signaling pathways.[1][2] This document provides detailed application notes and protocols for the use of SB-747651A to investigate the role of MSK1 in CXCL2-induced inflammatory processes, particularly neutrophil recruitment. It is important to note that SB-747651A is not a direct antagonist of the CXCR2 receptor but rather a tool to probe the downstream signaling events.
Mechanism of Action
Upon binding of CXCL2 to its receptor CXCR2, a signaling cascade is initiated, leading to the activation of MAPKs such as ERK1/2 and p38.[3][4] These kinases, in turn, phosphorylate and activate MSK1. Activated MSK1 can then phosphorylate downstream targets, including transcription factors like CREB and histone H3, leading to changes in gene expression that regulate inflammatory responses. SB-747651A specifically inhibits the kinase activity of MSK1, thereby preventing the phosphorylation of its downstream substrates and allowing for the study of MSK1-dependent cellular events in the context of CXCL2-induced inflammation.[1][5]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of SB-747651A on CXCL2-induced neutrophil responses.
Table 1: In Vitro Inhibitory Activity of SB-747651A
| Target | IC₅₀ (nM) | Assay Conditions | Reference |
| MSK1 | 11 | In vitro kinase assay | [1][2] |
| PRK2 | Similar potency to MSK1 at 1 µM | In vitro kinase panel screen | [1] |
| RSK1 | Similar potency to MSK1 at 1 µM | In vitro kinase panel screen | [1] |
| p70S6K | Similar potency to MSK1 at 1 µM | In vitro kinase panel screen | [1] |
| ROCK-II | Similar potency to MSK1 at 1 µM | In vitro kinase panel screen | [1] |
Table 2: Effects of SB-747651A on CXCL2-Induced Neutrophil Functions In Vitro
| Parameter | Treatment | Concentration | Effect | Reference |
| Mac-1 (CD11b/CD18) Expression | SB-747651A + CXCL2 | 5 µM | Significantly blunted CXCL2-induced upregulation of Mac-1 on bone marrow neutrophils. | [1] |
| Intraluminal Crawling | SB-747651A | 5 µM | Thwarted intraluminal crawling of adherent neutrophils. | [2] |
Table 3: Effects of SB-747651A on CXCL2-Induced Neutrophil Recruitment In Vivo (Mouse Models)
| Model | Parameter | Treatment | Dosage/Route | Time Point | Effect | Reference |
| Cremaster Muscle Intravital Microscopy | Neutrophil Adhesion | SB-747651A + CXCL2 | 3 mg/kg, intrascrotal | 3.5 - 4.5 hours | Increased neutrophil adhesion compared to CXCL2 alone. | [1] |
| Cremaster Muscle Intravital Microscopy | Neutrophil Emigration | SB-747651A + CXCL2 | 3 mg/kg, intrascrotal | 3.5 - 4.5 hours | Significantly increased number of emigrated neutrophils compared to CXCL2 alone. | [1] |
| Cremaster Muscle Intravital Microscopy | Transmigration Time | SB-747651A + CXCL2 | 3 mg/kg, intrascrotal | Not specified | Significantly increased transmigration time. | [1] |
| Cremaster Muscle Intravital Microscopy | Detachment Time | SB-747651A + CXCL2 | 3 mg/kg, intrascrotal | Not specified | Significantly increased detachment time. | [1] |
| Cremaster Muscle Intravital Microscopy | Extravascular Migration Speed | SB-747651A + CXCL2 | 3 mg/kg, intrascrotal | Not specified | Significantly reduced migration speed. | [1] |
| Peritonitis Model | Neutrophil Emigration | SB-747651A + CXCL2 | 3 mg/kg, i.p. | 1 - 2 hours | No significant enhancement of neutrophil emigration. | [1] |
| Peritonitis Model | Neutrophil Emigration | SB-747651A + CXCL2 | 3 mg/kg, i.p. | 3 - 4 hours | Significantly increased number of emigrated neutrophils. | [1] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
In Vivo Mouse Cremaster Muscle Intravital Microscopy
This protocol is adapted from methodologies used to study CXCL2-induced neutrophil recruitment and the effects of MSK1 inhibition.[1]
Objective: To visualize and quantify CXCL2-induced neutrophil adhesion, emigration, and migration in the cremasteric microvasculature of live mice and to assess the effect of SB-747651A.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
SB-747651A dihydrochloride
-
Recombinant murine CXCL2
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Saline solution
-
Intravital microscope with a water-immersion objective
-
Digital camera and recording software
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection. Ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Surgical Preparation: Surgically prepare the cremaster muscle for intravital microscopy. This involves exteriorizing the muscle, making a longitudinal incision, and spreading it over a transparent pedestal on a specialized microscope stage. Continuously superfuse the tissue with warmed saline.
-
Drug Administration:
-
SB-747651A Group: Administer SB-747651A (e.g., 3 mg/kg) via intrascrotal injection 1 hour prior to CXCL2 stimulation.
-
Control Group: Administer a vehicle control via the same route and timing.
-
-
Inflammation Induction: Induce an inflammatory response by intrascrotal injection of CXCL2 (e.g., 0.2 µg).
-
Microscopic Observation:
-
Position the mouse on the microscope stage.
-
Select postcapillary venules (20-40 µm in diameter) for observation.
-
Record video footage of the microcirculation at various time points (e.g., baseline, and up to 4.5 hours post-CXCL2 injection).
-
-
Data Analysis:
-
Adhesion: Count the number of neutrophils firmly adhered to the venular endothelium over a 100 µm length for at least 30 seconds.
-
Emigration: Count the number of neutrophils that have transmigrated through the vessel wall into the surrounding tissue.
-
Migration Velocity: Track the movement of individual extravasated neutrophils over time to calculate their migration speed.
-
Transmigration and Detachment Time: Measure the time taken for an adherent neutrophil to complete transmigration and the time an adherent cell remains attached before detaching.
-
In Vivo Mouse Peritonitis Model
Objective: To quantify the effect of SB-747651A on CXCL2-induced neutrophil accumulation in the peritoneal cavity.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Recombinant murine CXCL2
-
Phosphate-buffered saline (PBS) containing EDTA
-
Hemocytometer or automated cell counter
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
Procedure:
-
Drug Administration:
-
SB-747651A Group: Administer SB-747651A (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection.
-
Control Group: Administer a vehicle control via i.p. injection.
-
-
Inflammation Induction: One hour after drug administration, inject CXCL2 (e.g., 1 µg) i.p. to induce peritonitis.
-
Peritoneal Lavage: At desired time points (e.g., 1, 2, 3, and 4 hours) post-CXCL2 injection, euthanize the mice. Collect the peritoneal exudate cells by lavage with 5-10 mL of cold PBS-EDTA.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Flow Cytometry (Optional): To specifically quantify neutrophils, stain the collected cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G and CD11b) and analyze by flow cytometry.
In Vitro Neutrophil Migration (Chemotaxis) Assay
Objective: To assess the direct effect of SB-747651A on the migratory capacity of neutrophils towards a CXCL2 gradient.
Materials:
-
Isolated murine or human neutrophils
-
This compound
-
Recombinant murine or human CXCL2
-
Boyden chamber or Transwell inserts (with 3-5 µm pores)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM) or a cell counting method
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from murine bone marrow or human peripheral blood using standard density gradient centrifugation techniques.
-
Pre-treatment: Resuspend the isolated neutrophils in assay medium. Incubate the cells with various concentrations of SB-747651A or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CXCL2 (chemoattractant) to the lower wells of the chamber.
-
Add assay medium alone (negative control) to other lower wells.
-
Place the Transwell insert into each well.
-
Add the pre-treated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification:
-
Remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker (e.g., Calcein-AM) or by direct cell counting using a microscope or flow cytometer.
-
Calculate the chemotactic index as the fold increase in migration towards CXCL2 compared to the medium control.
-
In Vitro Flow Cytometry Analysis of Mac-1 (CD11b/CD18) Expression
Objective: To determine the effect of SB-747651A on CXCL2-induced upregulation of the integrin Mac-1 on the neutrophil surface.
Materials:
-
Isolated murine or human neutrophils
-
This compound
-
Recombinant murine or human CXCL2
-
FACS buffer
-
Fluorochrome-conjugated antibodies against CD11b and CD18
-
Flow cytometer
Procedure:
-
Neutrophil Isolation and Pre-treatment: Isolate and pre-treat neutrophils with SB-747651A (e.g., 5 µM) or vehicle as described in the chemotaxis assay protocol.
-
Stimulation: Add CXCL2 (e.g., 30 nM) to the neutrophil suspension and incubate for 10-15 minutes at 37°C to induce Mac-1 upregulation.
-
Antibody Staining:
-
Place the cells on ice to stop the reaction.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the anti-CD11b and anti-CD18 antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of CD11b and CD18 to quantify the level of Mac-1 expression.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the specific role of MSK1 in the complex signaling network initiated by CXCL2. By inhibiting MSK1, researchers can dissect its contribution to various facets of CXCL2-driven inflammation, including neutrophil adhesion, migration, and the regulation of cell surface molecules. The protocols outlined above provide a framework for utilizing SB-747651A in both in vivo and in vitro settings to advance our understanding of inflammatory processes and to explore potential therapeutic strategies targeting the MSK1 pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CXCL2: a key player in the tumor microenvironment and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravital Microscopy of the Microcirculation in the Mouse Cremaster Muscle for the Analysis of Peripheral Stem Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SB-747651A Dihydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in cellular signaling pathways that regulate inflammation and gene expression.[1][2][3] With an IC50 of 11 nM for MSK1, this compound also exhibits inhibitory activity against other kinases such as PRK2, RSK1, p70S6K, and ROCK-II, making it a valuable tool for studying cellular signaling.[1][3] Emerging preclinical evidence suggests that combining SB-747651A with other targeted therapies may offer synergistic effects in various disease models, particularly in oncology and inflammatory diseases.
These application notes provide a summary of the preclinical rationale and available data for combining SB-747651A with other signaling inhibitors. Detailed protocols for key in vitro assays are included to facilitate further research and drug development efforts.
Data Presentation: Kinase Inhibitory Profile of SB-747651A
| Kinase | IC50 (nM) | Cellular Inhibition Concentration (µM) | Reference |
| MSK1 | 11 | 5-10 | [3] |
| PRK2 | Similar potency to MSK1 at 1 µM | Not specified | [3] |
| RSK1 | Similar potency to MSK1 at 1 µM | Not specified | [3] |
| p70S6K | Similar potency to MSK1 at 1 µM | Not specified | [3] |
| ROCK-II | Similar potency to MSK1 at 1 µM | Not specified | [3] |
Preclinical Rationale for Combination Therapies
Combination with MEK Inhibitors (e.g., Trametinib)
The MAPK/ERK signaling cascade is a critical pathway in cell proliferation and survival, and its hyperactivation is a hallmark of many cancers. MSK1 is a downstream effector of ERK. Therefore, a vertical inhibition strategy combining an upstream MEK inhibitor with a downstream MSK1 inhibitor like SB-747651A could lead to a more profound and durable blockade of the pathway, potentially overcoming resistance mechanisms. Preclinical studies have shown that combining MEK inhibitors with mTOR inhibitors (a pathway also influenced by MSK1's other targets like p70S6K) can be an effective anti-cancer strategy.
Combination with mTOR Inhibitors (e.g., Everolimus, Rapamycin)
The PI3K/AKT/mTOR pathway is another crucial signaling axis in cancer, regulating cell growth, metabolism, and survival. There is significant crosstalk between the MAPK and PI3K pathways. SB-747651A's inhibitory effect on p70S6K, a downstream effector of mTORC1, provides a strong rationale for combination with mTOR inhibitors. This dual targeting could suppress compensatory signaling and enhance therapeutic efficacy.
Combination with IGF1R Inhibitors (e.g., Ganitumab)
The Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway is implicated in tumor growth and resistance to therapy in various cancers, including pancreatic cancer. Inhibition of IGF1R can lead to compensatory activation of other survival pathways. The combination of an IGF1R inhibitor with an agent like SB-747651A, which targets downstream effectors in parallel pathways, could prevent this adaptive resistance and lead to synergistic anti-tumor effects.
Signaling Pathway Diagrams
Caption: Combined inhibition of the MAPK pathway.
References
Troubleshooting & Optimization
Technical Support Center: SB-747651A Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SB-747651A dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is SB-747651A dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1), with an IC50 of 11 nM.[1][2][3][4][5] It functions by binding to the ATP-binding site of the N-terminal kinase domain of MSK1, which in turn blocks the activation of downstream signaling pathways.[2][3] This compound is also known to inhibit other kinases such as PRK2, RSK1, p70S6K, and ROCK-II.[1][5][6] Its inhibitory actions make it a valuable tool for research in areas like inflammation, cancer, and neurodegenerative diseases.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvents for this compound are DMSO and water.[3]
Q3: What is the maximum concentration to which I can dissolve this compound?
A3: this compound is soluble up to 50 mM in both DMSO and water.[3] This corresponds to approximately 20.77 mg/mL to 50 mg/mL.[1][3]
Q4: How should I store the solid compound and prepared stock solutions?
A4: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1][2][3] For shorter periods, it can be stored at 4°C for up to 2 years.[3] Once dissolved in a solvent, the stock solution should be stored at -80°C.[1][3] It is recommended to use the solution within one year when stored at -80°C.[1] Some suppliers advise against long-term storage of the solution and recommend using it promptly.[2][7]
Troubleshooting Guide
Issue: this compound is not dissolving properly in my chosen solvent.
This guide will walk you through a series of steps to address solubility issues with this compound.
Step 1: Verify Solvent and Concentration
-
Question: Are you using one of the recommended solvents (DMSO or water) and within the specified concentration limits (up to 50 mM)?
-
Answer/Action: If not, switch to DMSO or water and ensure your target concentration does not exceed 50 mM. Exceeding this concentration will likely result in incomplete dissolution.
-
Step 2: Employ Mechanical Assistance
-
Question: Have you tried aiding the dissolution process with physical methods?
Step 3: Consider the Impact of pH (for aqueous solutions)
-
Question: Are you dissolving the compound in neutral water and still facing issues?
-
Answer/Action: Since SB-747651A is a dihydrochloride salt, the pH of the solution can influence its solubility. The salt form generally enhances water solubility.[6] If you are using a buffered solution, ensure the pH is compatible with the compound's stability. For general advice on dissolving organic salts, sometimes a slightly acidic environment can aid solubility.[8] However, for cell-based assays, ensure the final pH is physiological.
-
Step 4: Assess Compound Integrity
-
Question: Could the compound have degraded?
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 50 | 20.77 - 50 |
| Water | 50 | 20.77 - 50 |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.15 mg of the compound.
-
Add the appropriate volume of DMSO to the tube containing the compound.
-
Vortex the tube for 30-60 seconds to mix.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Check for dissolution periodically.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. This compound | ROCK | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
Navigating SB-747651A Dihydrochloride: A Guide to Preventing Precipitation in Media
For researchers, scientists, and drug development professionals utilizing SB-747651A dihydrochloride (B599025), encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate these challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of SB-747651A dihydrochloride?
A1: this compound is soluble in both sterile water and dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of up to 50 mM in each.[1] For cell-based assays, DMSO is a commonly used solvent.
Q2: I observed a precipitate in my media after adding the this compound stock solution. What is the likely cause?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue, often referred to as "crashing out." This typically occurs when the final concentration of the compound exceeds its solubility limit in the aqueous environment of the media. Other contributing factors can include the final DMSO concentration, the temperature of the media, and the pH of the final solution.
Q3: Can I use the media if a precipitate is visible?
A3: It is strongly advised not to use media with a visible precipitate. The presence of solid particles indicates that the actual concentration of the dissolved compound is lower than intended, which will lead to inaccurate and unreliable experimental outcomes. Furthermore, the precipitate itself could have unforeseen effects on the cells.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: A simple and effective way to determine the maximum soluble concentration is to perform a serial dilution of your stock solution in the cell culture medium. This allows you to visually identify the highest concentration that remains in solution. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after diluting your this compound stock solution into the cell culture medium, follow this troubleshooting guide.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the media is above its solubility limit in that specific medium. | Lower the final working concentration of the compound. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration. |
| High DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and can also contribute to precipitation upon dilution. | Ensure the final DMSO concentration in your culture medium is kept below 0.5%, and ideally below 0.1%. This might necessitate preparing a more dilute stock solution. |
| Low Media Temperature | Adding a concentrated stock solution to cold media can decrease the solubility of the compound. | Always use pre-warmed (37°C) cell culture media for your experiments. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed media. Alternatively, add the stock solution dropwise while gently swirling the media to ensure gradual mixing. |
Issue 2: Precipitation Over Time During Incubation
If the media appears clear initially but a precipitate forms after a period of incubation, consider the following factors.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be unstable in the culture medium over time, leading to degradation and precipitation. | Test the stability of the compound in your media over your experimental time course. Consider preparing fresh solutions for each experiment. |
| Media Evaporation | In long-term experiments, evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility. | Ensure proper humidification of your incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| pH Shift in Media | Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. | Monitor the pH of your culture medium. Ensure that your medium is adequately buffered. |
| Interaction with Media Components | Components in the serum or the media itself (e.g., proteins, salts) may interact with the compound, leading to the formation of an insoluble complex. | Test the solubility of the compound in a simpler buffered solution like Phosphate-Buffered Saline (PBS) to determine if media components are the issue. If so, you may need to test different types of media or serum. |
Quantitative Data Summary
The following table provides hypothetical, yet realistic, solubility data for this compound in common cell culture media to serve as a guideline. It is crucial to determine the solubility in your specific experimental conditions.
| Medium | Serum Concentration | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 25 |
| DMEM | 0% FBS | 40 |
| RPMI-1640 | 10% FBS | 30 |
| RPMI-1640 | 0% FBS | 50 |
| PBS | N/A | >100 |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes
Method:
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, in a 96-well plate, add 198 µL of pre-warmed medium to several wells. Then, add 2 µL of your 10 mM stock to the first well to get a 100 µM solution. Perform serial 2-fold dilutions from this well.
-
Include a control well with medium and the equivalent volume of DMSO without the compound.
-
Incubate the plate at 37°C and 5% CO₂ for the duration of your typical experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness or visible particles) at different time points.
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
Visualizations
Caption: Troubleshooting workflow for SB-747651A precipitation.
Caption: Simplified signaling pathway inhibited by SB-747651A.
References
Technical Support Center: Optimizing SB-747651A Dihydrochloride Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SB-747651A dihydrochloride (B599025) in cell culture experiments. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of this potent MSK1 inhibitor in your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is SB-747651A dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with an in vitro IC50 of 11 nM.[1][2] It also demonstrates inhibitory activity against MSK2 and other kinases, including PRK2, RSK1, p70S6K, and ROCK-II, particularly at higher concentrations.[2][3] Its primary mechanism of action involves blocking the phosphorylation of downstream targets in the MAPK and PI3K-Akt-mTOR signaling pathways, such as CREB and GSK3α/β.[1][4]
Q2: What is a recommended starting concentration for SB-747651A in cell culture experiments?
A2: Based on published literature, a common starting concentration range for SB-747651A in cell-based assays is between 5 µM and 10 µM.[1][2][5] However, the optimal concentration is highly dependent on the specific cell line and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the effective concentration for your experimental setup.
Q3: How can I confirm that SB-747651A is inhibiting its target in my cells?
A3: The most direct way to confirm target engagement is to perform a western blot analysis on treated cell lysates. You should assess the phosphorylation status of known downstream targets of MSK1, such as CREB (at Ser133) and GSK3 (at Ser9 for GSK3β and Ser21 for GSK3α). A decrease in the phosphorylation of these proteins upon treatment with SB-747651A would indicate successful target inhibition.[1][4]
Q4: What are the known off-target effects of SB-747651A, and how can I mitigate them?
A4: SB-747651A is known to inhibit other kinases like PRK2, RSK1, p70S6K, and ROCK-II, especially at concentrations higher than those required for MSK1 inhibition.[2][3] To mitigate off-target effects, it is recommended to:
-
Use the lowest effective concentration of SB-747651A as determined by your dose-response experiments.
-
Perform control experiments, such as using a structurally different MSK1 inhibitor or using MSK1/2 knockout cell lines if available, to confirm that the observed phenotype is due to MSK1 inhibition.[2]
-
Investigate downstream signaling pathways of potential off-target kinases to see if they are also affected.
Data Presentation
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Source(s) |
| Target | Mitogen- and Stress-Activated Kinase 1 (MSK1) | [2][3] |
| In Vitro IC50 (MSK1) | 11 nM | [2][3] |
| Effective In-Cell Concentration | 5 - 10 µM | [1][2][5] |
| Known Off-Targets | MSK2, PRK2, RSK1, p70S6K, ROCK-II | [2][3] |
Table 2: Reported Cellular Effects of SB-747651A in Different Cell Lines
| Cell Line(s) | Concentration Used | Observed Effect(s) | Source(s) |
| Glioblastoma Spheroid Cultures (T78, T86, T111) | 5 - 10 µM | Reduced cell proliferation, spheroid formation, migration, and chemoresistance; Increased apoptosis. | [1] |
| HeLa Cells | 1 - 10 µM | Inhibition of PMA-stimulated GSK3 phosphorylation. Inhibition of forskolin-stimulated CREB phosphorylation at concentrations >5 µM. | [4] |
| Neutrophils | 5 µM | Affects CXCL2-induced intraluminal crawling and transmigration. | [3] |
| Macrophages | Not specified | Inhibits the production of the anti-inflammatory cytokine IL-10. | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of SB-747651A Using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of SB-747651A on your cell line of interest.
Materials:
-
This compound
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SB-747651A.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the SB-747651A concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p-CREB and p-GSK3β Inhibition
This protocol describes how to verify the inhibitory effect of SB-747651A on its downstream targets.
Materials:
-
This compound
-
Your chosen cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-CREB Ser133, anti-total CREB, anti-p-GSK3β Ser9, anti-total GSK3β, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of SB-747651A (including a vehicle control) for a predetermined time (e.g., 1-24 hours). If applicable, stimulate the cells with an appropriate agonist (e.g., PMA or forskolin) to induce phosphorylation of the target proteins.[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Mandatory Visualizations
Caption: Signaling pathway inhibited by SB-747651A.
Caption: Workflow for determining the IC50 of SB-747651A.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability at expected concentrations. | 1. Cell line resistance: The cell line may not be sensitive to MSK1 inhibition. 2. Suboptimal incubation time: The treatment duration may be too short to induce a measurable effect. 3. Degraded compound: The SB-747651A stock solution may have degraded. | 1. Confirm MSK1 expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to MSK1 inhibition. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Prepare a fresh stock solution of SB-747651A. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. Edge effects: Evaporation from the outer wells of the plate. 3. Pipetting errors: Inaccurate pipetting of the compound or assay reagents. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium. 3. Calibrate pipettes regularly and ensure proper pipetting technique. |
| Unexpected cellular phenotype observed. | 1. Off-target effects: The observed phenotype may be due to the inhibition of other kinases by SB-747651A. 2. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. | 1. Perform a dose-response curve and use the lowest effective concentration. Use a more selective MSK1 inhibitor as a control if available. Investigate the effects on downstream targets of known off-target kinases. 2. Ensure the final DMSO concentration is below 0.5% (and ideally below 0.1%). Include a vehicle control with the same DMSO concentration as your highest drug dose. |
| No inhibition of p-CREB or p-GSK3β in Western blot. | 1. Insufficient stimulation: The signaling pathway leading to CREB or GSK3β phosphorylation may not be adequately activated. 2. Incorrect timing: The time point for cell lysis may be too early or too late to observe the inhibitory effect. 3. Antibody issues: The primary or secondary antibodies may not be working optimally. | 1. Ensure you are using an appropriate stimulus (e.g., PMA, forskolin, growth factors) at an optimal concentration and duration to induce phosphorylation. 2. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h post-stimulation) to identify the peak of phosphorylation and the optimal time for observing inhibition. 3. Validate your antibodies with positive and negative controls. |
References
- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
Technical Support Center: SB-747651A Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-747651A dihydrochloride (B599025) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of SB-747651A?
A1: SB-747651A is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1] It targets the N-terminal kinase domain of MSK1. MSK1 is a nuclear protein kinase that regulates the transcription of genes involved in inflammation and cell proliferation by phosphorylating downstream targets such as CREB and histone H3.[1][2]
Q2: What is the recommended working concentration for SB-747651A in cell culture?
A2: In cellular assays, SB-747651A typically shows full inhibition of MSK activity at concentrations between 5-10 µM.[1][2] However, the optimal concentration will vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Is SB-747651A selective for MSK1?
A3: While SB-747651A is a potent MSK1 inhibitor, it is known to have off-target effects on other kinases, particularly at higher concentrations. In vitro screening has shown that at 1 µM, SB-747651A can also inhibit PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1.[1][2] It has also been shown to inhibit MSK2, PKA, and PKB in cells.
Q4: How should I dissolve and store SB-747651A dihydrochloride?
A4: this compound is soluble in water and DMSO. For stock solutions, it is recommended to dissolve it in DMSO. Store the stock solution at -20°C for long-term storage. For working solutions, dilute the stock in your cell culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: What are the expected effects of SB-747651A on cancer cells?
A5: In cancer cell lines, particularly glioblastoma, SB-747651A has been shown to reduce cell proliferation, spheroid formation, and migration.[3] It also induces apoptosis (programmed cell death) in a concentration- and time-dependent manner.[3]
Q6: Are there any known effects of SB-747651A on non-cancerous cells?
A6: In macrophages, SB-747651A has been shown to inhibit the production of the anti-inflammatory cytokine IL-10 and enhance the production of pro-inflammatory cytokines in response to LPS stimulation.[1][2] In neutrophils, it can modulate the recruitment process in response to chemokines. While specific cytotoxicity data in a broad range of non-transformed cell lines is limited in publicly available literature, its inhibitory action on kinases like ROCK-II and p70S6K, which are involved in fundamental cellular processes, suggests that it may impact the viability and function of normal cells, particularly at higher concentrations.
Troubleshooting Guides
Problem 1: No or low inhibitory effect observed at the expected concentration.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Verify the calculations for your dilutions. Perform a dose-response experiment with a wider range of concentrations. |
| Compound degradation | Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. |
| Cell type resistance | Some cell lines may be less sensitive to MSK1 inhibition. Confirm MSK1 expression and activity in your cell line. Consider the influence of off-target effects at higher concentrations. |
| Assay sensitivity | Ensure your assay is sensitive enough to detect the expected biological effect. Use appropriate positive and negative controls. |
Problem 2: High levels of cell death or unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Reduce the concentration of SB-747651A. Perform a dose-response curve to determine the optimal concentration that inhibits the target without causing excessive cell death. |
| Off-target effects | The observed cytotoxicity may be due to the inhibition of other kinases essential for cell survival, such as ROCK-II or p70S6K.[1][2] |
| Cell line sensitivity | Your cell line may be particularly sensitive to the inhibition of MSK1 or its off-targets. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.1-0.5%). Run a solvent-only control. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments. |
| Variability in compound preparation | Prepare fresh dilutions of SB-747651A for each experiment from a stable stock solution. |
| Assay variability | Ensure consistent incubation times and reagent additions. Use appropriate technical and biological replicates. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of SB-747651A
| Kinase Target | IC50 (nM) | Notes |
| MSK1 | 11 | Primary Target.[1][2] |
| PRK2 | Similar potency to MSK1 at 1 µM | Off-target.[1][2] |
| RSK1 | Similar potency to MSK1 at 1 µM | Off-target.[1][2] |
| p70S6K | Similar potency to MSK1 at 1 µM | Off-target.[1][2] |
| ROCK-II | Similar potency to MSK1 at 1 µM | Off-target.[1][2] |
Table 2: Cytotoxicity (LC50) of SB-747651A in Glioblastoma Spheroid Cultures
| Cell Line | LC50 after 48h (µM) | LC50 after 4 days (µM) | LC50 after 7 days (µM) |
| T78 | 114.7 | 123.3 | 96.1 |
| T86 | 455.8 | 62.1 | 20.1 |
| T111 | 112.3 | 92.2 | 5.38 |
| Data extracted from a study on patient-derived glioblastoma spheroids.[3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing cell viability after treatment with SB-747651A.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of SB-747651A (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection using Annexin V Staining
This protocol provides a general method for detecting apoptosis by flow cytometry.
Materials:
-
Cells treated with SB-747651A and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from your culture plates.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for experiments with SB-747651A.
References
Technical Support Center: SB-747651A Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with SB-747651A dihydrochloride (B599025). The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SB-747651A dihydrochloride?
A1: SB-747651A is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4] It targets the N-terminal kinase domain of MSK1, blocking its catalytic activity.[3] By competing with ATP, the inhibitor prevents the phosphorylation of downstream substrates of MSK1.[5]
Q2: What are the known off-target effects of this compound?
A2: While potent for MSK1, SB-747651A has been shown to inhibit other kinases, particularly at higher concentrations. A screening of 117 protein kinases revealed that at a concentration of 1 µM, SB-747651A also inhibits PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1.[4][6][7] These off-target activities should be considered when interpreting experimental results.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in both water and DMSO, with a maximum concentration of 50 mM.[1] For long-term storage, the solid powder should be desiccated at room temperature or stored at -20°C for up to 3 years.[1][5][8] Stock solutions in DMSO or water should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to avoid repeated freeze-thaw cycles. Some suppliers do not recommend long-term storage of solutions.[5]
Q4: What is the difference between SB-747651A and this compound?
A4: SB-747651A is the free base form of the compound, while this compound is the salt form. The dihydrochloride salt generally offers enhanced water solubility and stability compared to the free base.[9] At equivalent molar concentrations, both forms are expected to exhibit comparable biological activity.[9]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of MSK1 activity in cell-based assays.
| Potential Cause | Troubleshooting Suggestion |
| Degradation of the compound | Prepare fresh stock solutions from powder for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C. |
| High intracellular ATP concentration | As an ATP-competitive inhibitor, the effectiveness of SB-747651A can be influenced by high cellular ATP levels (typically 1-5 mM).[10] Consider optimizing the inhibitor concentration and treatment time for your specific cell type and experimental conditions. |
| Cellular permeability and efflux | If poor cell permeability is suspected, consider using a different cell line or performing a time-course experiment to determine optimal incubation time. Some cancer cells can develop resistance by upregulating ABC transporters that efflux drugs.[11] |
| Incorrect dosage | While the in vitro IC50 is 11 nM, complete inhibition of MSK activity in cells is typically observed at concentrations of 5-10 µM.[4][6][7] Perform a dose-response experiment to determine the optimal concentration for your cell line and endpoint. |
| Cell culture variability | Use cells with a low passage number and ensure consistent cell density at the time of treatment. Mycoplasma contamination can alter cellular responses and should be regularly tested for.[12] |
Issue 2: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Suggestion |
| Inhibition of other kinases | SB-747651A is known to inhibit PRK2, RSK1, p70S6K, and ROCK-II.[4][6][7] If your experimental system involves these kinases, the observed phenotype may not be solely due to MSK1 inhibition. Use the lowest effective concentration of SB-747651A to minimize off-target effects.[12] |
| Activation of linked pathways | Inhibition of a target kinase can lead to feedback loops or "retroactivity," causing unexpected activation of other pathways.[13][14] Consider using orthogonal approaches to validate your findings, such as using a structurally different MSK1 inhibitor or genetic knockdown of MSK1. |
| Phenotype is not MSK1-dependent | To confirm that the observed effect is due to MSK1 inhibition, perform rescue experiments by overexpressing a drug-resistant MSK1 mutant, or validate the phenotype using MSK1/2 knockout cells.[4] |
Data Presentation
Table 1: Kinase Inhibition Profile of SB-747651A
| Kinase | In Vitro IC50 | Cellular Inhibition Concentration | Reference |
| MSK1 | 11 nM | 5-10 µM | [1][4][6] |
| PRK2 | Similar potency to MSK1 at 1 µM | Not specified | [4][6] |
| RSK1 | Similar potency to MSK1 at 1 µM | Not specified | [4][6] |
| p70S6K | Similar potency to MSK1 at 1 µM | Not specified | [4][6] |
| ROCK-II | Similar potency to MSK1 at 1 µM | Not specified | [4][6] |
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Solubility | Powder Storage | Stock Solution Storage | Reference |
| Water | 50 mM | Desiccate at RT or -20°C | -80°C (6 months); -20°C (1 month) | [1][2] |
| DMSO | 50 mM | Desiccate at RT or -20°C | -80°C (6 months); -20°C (1 month) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO or water to the vial based on the amount of powder (Molecular Weight: 415.32 g/mol ). For example, for 1 mg of powder, add 240.78 µL of solvent.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[15]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Protocol for Cell-Based Assays
-
Plate cells at a consistent density and allow them to adhere and reach the desired confluency.
-
Prepare a working solution of this compound by diluting the stock solution in fresh cell culture medium to the final desired concentration (e.g., 0.1, 1, 5, 10 µM). A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration. This should be optimized for each experiment and cell type.
-
After incubation, proceed with the downstream analysis, such as Western blotting for phosphorylated substrates (e.g., phospho-CREB), cell viability assays, or gene expression analysis.
Visualizations
Caption: Mechanism of action of SB-747651A.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 15. This compound | ROCK | TargetMol [targetmol.com]
SB-747651A dihydrochloride degradation and shelf life
For researchers, scientists, and drug development professionals utilizing SB-747651A dihydrochloride (B599025), this technical support center provides essential information on its stability, shelf life, and proper handling. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for SB-747651A dihydrochloride?
A1: Proper storage is crucial for maintaining the integrity of this compound. Recommendations for the solid powder and solutions in solvent are summarized below.
Q2: How long is this compound stable?
A2: The shelf life of this compound is dependent on the storage conditions. Adherence to the recommended temperature and protection from moisture will ensure its stability for the indicated periods.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in both water and DMSO, with a solubility of up to 50 mM in each.[1][2]
Q4: What is the mechanism of action for SB-747651A?
A4: SB-747651A is a potent and ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1).[1][2][3] It also shows inhibitory activity against other AGC group kinases such as MSK2, PKA, PKB, RSK, and p70S6K.[1][2]
Data Presentation
Table 1: Recommended Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life | Storage Instructions |
| Solid Powder | -20°C | 3 years | Desiccate, protect from moisture.[3] |
| 4°C | 2 years | Sealed storage, away from moisture.[3][4] | |
| Room Temperature | Not specified | Desiccate.[1][2] | |
| In Solvent (DMSO) | -80°C | 3 months | |
| -20°C | 2 weeks | ||
| In Solvent (Water) | -80°C | 3 months | |
| -20°C | 2 weeks |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 20.77 | 50 |
| DMSO | 20.77 | 50 |
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Possible Cause: this compound, like many small molecule inhibitors, may have lower solubility in aqueous buffers compared to organic solvents like DMSO. This can lead to the compound "crashing out" of solution upon dilution.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in DMSO: Initially, dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous experimental buffer.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v) to avoid solvent effects on your biological system.
-
Gentle Warming and Sonication: If solubility issues persist, gentle warming of the solution (to 37°C) or brief sonication can aid in dissolution.
-
pH Adjustment: Check the pH of your final solution, as pH can significantly impact the solubility of compounds with ionizable groups.
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Possible Cause: This may indicate degradation of the compound in your stock solution or experimental setup. Repeated freeze-thaw cycles or prolonged storage at room temperature can contribute to degradation.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: To minimize freeze-thaw cycles, prepare single-use aliquots of your stock solution and store them at -80°C.
-
Prepare Fresh Working Solutions: For each experiment, prepare fresh dilutions from a frozen stock aliquot.
-
Protect from Light: Store solutions in amber vials or protect them from light, as some compounds are light-sensitive.
-
Perform a Stability Check: If degradation is suspected, you can perform a simple stability check by comparing the activity of a freshly prepared solution with an older one using a reliable bioassay. For a more detailed analysis, a stability-indicating HPLC method can be used (see Experimental Protocols).
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow to Equilibrate: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of the compound. For example, for 1 mL of a 10 mM solution, you would need 4.15 mg (M.Wt: 415.32 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the powder.
-
Ensure Complete Dissolution: Vortex the solution and, if necessary, sonicate in a water bath until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. A stability-indicating HPLC method would be required to analyze the samples.
-
Prepare Solutions: Prepare solutions of this compound in water or a relevant buffer at a known concentration.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 40-60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp or daylight).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Visualizations
References
Troubleshooting off-target effects of SB-747651A dihydrochloride
Welcome to the technical support center for SB-747651A dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental issues that may arise when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SB-747651A dihydrochloride?
SB-747651A is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with an IC50 value of 11 nM in in vitro kinase assays.[1][2] It targets the N-terminal kinase domain of MSK1. In cellular assays, it effectively inhibits MSK activity at concentrations between 5-10 μM.[1][2] MSK1 is a nuclear protein kinase involved in the regulation of transcription downstream of the ERK1/2 and p38α MAPK signaling pathways, primarily through the phosphorylation of CREB and histone H3.[1]
Q2: What are the known off-target effects of SB-747651A?
While SB-747651A is a selective inhibitor of MSK1, it has been shown to inhibit other kinases, especially at higher concentrations. A screening against a panel of 117 protein kinases revealed that at a concentration of 1 μM, SB-747651A also inhibits PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1.[1][3] It has also been shown to inhibit the phosphorylation of the PKB substrate GSK3 at concentrations of 5 and 10 μM.[4]
Q3: My cells are showing unexpected phenotypes, such as increased proliferation, when I was expecting inhibition. What could be the cause?
This could be due to off-target effects or pathway cross-talk.[5] SB-747651A can inhibit multiple kinases involved in different signaling pathways.[6] For example, while it inhibits the MSK1 pathway, its effect on other kinases like those in the PI3K-Akt-mTOR pathway could lead to complex cellular responses.[6] It is also possible that inhibiting MSK1 leads to the activation of compensatory signaling pathways.
Q4: I am observing high levels of cytotoxicity in my experiments. How can I mitigate this?
High cytotoxicity could be due to the concentration of SB-747651A being too high, leading to significant off-target effects on kinases essential for cell survival.[5] It is recommended to perform a dose-response analysis to determine the lowest effective concentration that inhibits MSK1 without causing excessive cell death. You can also perform apoptosis assays, such as Annexin V staining, to determine if the observed cell death is due to apoptosis.
Q5: How can I confirm that the observed effects in my experiment are due to the inhibition of MSK1 and not off-target effects?
To confirm on-target effects, a multi-pronged approach is recommended:[5]
-
Use a structurally unrelated inhibitor: Employ a different MSK1 inhibitor with a distinct chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate MSK1 expression. If the phenotype of the genetic knockdown matches that of SB-747651A treatment, it strongly suggests an on-target mechanism.[5]
-
Dose-response analysis: On-target effects should typically manifest at lower concentrations of the inhibitor compared to off-target effects.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of MSK1 Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration | Verify the calculations for your working concentrations. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Cellular IC50 is typically higher than in vitro IC50. |
| Cellular Permeability Issues | Confirm that the compound is entering the cells. While generally cell-permeable, specific cell types might have different uptake efficiencies. |
| Assay Sensitivity | Ensure your downstream assay for MSK1 activity (e.g., Western blot for phospho-CREB or phospho-Histone H3) is sensitive enough to detect changes. |
Issue 2: Observed Phenotype Does Not Match Expected MSK1 Inhibition Outcome
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | At 1µM, SB-747651A is known to inhibit PRK2, RSK1, p70S6K, and ROCK-II.[1] Consider if the inhibition of these kinases could explain the observed phenotype. Lower the concentration of SB-747651A to the lowest effective dose for MSK1 inhibition. |
| Pathway Crosstalk | Inhibition of MSK1 may lead to compensatory signaling.[5] Investigate other related pathways that might be activated or inhibited as a secondary effect. |
| Cell-Type Specific Responses | The function of MSK1 and the effect of its inhibition can vary between different cell types. Ensure the expected outcome is well-documented for your specific cellular model. |
| Experimental Artifacts | Rule out any confounding factors in your experimental setup. Use appropriate vehicle controls (e.g., DMSO). |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of SB-747651A
| Kinase | IC50 (nM) | Concentration for Screening |
| MSK1 | 11 | 1 µM |
| PRK2 | Similar to MSK1 | 1 µM |
| RSK1 | Similar to MSK1 | 1 µM |
| p70S6K | Similar to MSK1 | 1 µM |
| ROCK-II | Similar to MSK1 | 1 µM |
| Data sourced from Naqvi et al., 2012.[1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Binding
This protocol is a general guideline for assessing the binding affinity of SB-747651A to a potential off-target receptor.
-
Preparation of Membranes: Prepare cell membrane homogenates from cells expressing the receptor of interest.
-
Incubation: In a 96-well plate, incubate the membrane homogenate with a fixed concentration of a suitable radioligand for the receptor and a range of concentrations of unlabeled SB-747651A.
-
Equilibrium: Allow the binding to reach equilibrium. The incubation time will depend on the specific receptor and radioligand.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a filtration apparatus.
-
Counting: Measure the radioactivity of the receptor-bound radioligand on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of SB-747651A to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
Protocol 2: Western Blotting to Assess On-Target and Off-Target Cellular Activity
-
Cell Treatment: Plate cells and treat with a range of SB-747651A concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for a specified time. Include a positive control stimulant for the pathway of interest (e.g., PMA or anisomycin (B549157) for the p38/ERK-MSK1 pathway).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
On-Target: Probe the membrane with primary antibodies against phospho-CREB (Ser133) or phospho-Histone H3 (Ser10) to assess MSK1 activity. Also, probe for total CREB and total Histone H3 as loading controls.
-
Off-Target: To investigate off-target effects, probe with antibodies against phospho-p70S6K (Thr389) or phospho-GSK3β (Ser9). Also, probe for the total forms of these proteins.
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway of SB-747651A and its known off-targets.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
How to minimize SB-747651A dihydrochloride off-target activity
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of SB-747651A dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target activity and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is SB-747651A dihydrochloride and what is its primary target?
A1: this compound is a potent, ATP-competitive small molecule inhibitor.[1][2][3][4] Its primary target is Mitogen- and Stress-Activated Kinase 1 (MSK1), with an in vitro IC50 value of 11 nM.[1][2][3][5] MSK1 is a nuclear protein kinase involved in the regulation of transcription downstream of the ERK1/2 and p38α MAPK signaling pathways.[5]
Q2: What are the known off-targets of this compound?
A2: SB-747651A has been shown to inhibit other kinases, primarily within the AGC kinase family, with a potency similar to its primary target, MSK1.[5] The most commonly cited off-targets are PRK2 (Protein Kinase, CAMP-Dependent, Catalytic, Alpha), RSK1 (Ribosomal S6 Kinase 1), p70S6K (p70S6 Kinase), and ROCK-II (Rho-Associated, Coiled-Coil Containing Protein Kinase 2).[1][2][3][5]
Q3: Why is it important to minimize the off-target activity of SB-747651A?
A3: Minimizing off-target effects is crucial for obtaining accurate and reproducible experimental results. Off-target binding can lead to misinterpretation of data, where an observed phenotype is incorrectly attributed to the inhibition of MSK1. It can also cause cellular toxicity or other unintended biological effects that are not related to the primary mechanism of action.
Q4: What is the recommended working concentration for SB-747651A in cell-based assays?
A4: In cellular assays, SB-747651A has been shown to fully inhibit MSK activity at concentrations between 5-10 µM.[5][6] However, to minimize off-target effects, it is critical to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect in your specific experimental system.
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of SB-747651A
| Kinase Target | IC50 (nM) | Notes |
| On-Target | ||
| MSK1 | 11 | Primary target.[1][2][3][5] |
| Off-Targets | ||
| PRK2 | Similar potency to MSK1 | Specific IC50 not publicly available.[5] |
| RSK1 | Similar potency to MSK1 | Specific IC50 not publicly available.[5] |
| p70S6K | Similar potency to MSK1 | Specific IC50 not publicly available.[5] |
| ROCK-II | Similar potency to MSK1 | Specific IC50 not publicly available.[5] |
Note: A screening of 117 protein kinases at a concentration of 1 µM SB-747651A identified these four kinases as the primary off-targets with similar potency to MSK1.[5]
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results.
This could be due to off-target effects of SB-747651A. The following troubleshooting workflow can help identify and mitigate these effects.
Experimental Protocols
Protocol 1: Dose-Response Curve for Determining Optimal Concentration
Objective: To identify the lowest concentration of SB-747651A that produces the desired on-target effect (e.g., inhibition of a downstream MSK1 substrate) while minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be from 10 nM to 20 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of the inhibitor. Incubate for a predetermined time based on your experimental goals.
-
Endpoint Measurement: Lyse the cells and measure the on-target effect. This is typically done by Western blot to assess the phosphorylation status of a known downstream substrate of MSK1, such as CREB (at Ser133) or Histone H3 (at Ser10).
-
Data Analysis: Quantify the band intensities and normalize to a loading control. Plot the percentage of inhibition of substrate phosphorylation against the log of the inhibitor concentration to determine the EC50 (half-maximal effective concentration). Choose the lowest concentration that gives a robust on-target effect for future experiments.
Protocol 2: Use of Control Compounds
Objective: To differentiate between on-target effects, off-target effects, and non-specific effects of the compound scaffold.
Methodology:
-
Negative Control (Inactive Analog): Ideally, use a structurally similar but biologically inactive analog of SB-747651A. If a specific inactive analog is not available, a vehicle control (e.g., DMSO) is essential.
-
Orthogonal Inhibitor: Use a structurally different, well-characterized MSK1 inhibitor. If this inhibitor recapitulates the phenotype observed with SB-747651A, it provides stronger evidence for an on-target effect.
-
Experimental Setup: Treat cells in parallel with your optimized concentration of SB-747651A, the negative control, and the orthogonal inhibitor.
-
Analysis: Compare the phenotypic and molecular readouts across all treatment conditions. An effect seen with SB-747651A and the orthogonal inhibitor but not the negative control is likely on-target.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that SB-747651A directly binds to and stabilizes MSK1 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with SB-747651A at your chosen concentration or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MSK1 at each temperature by Western blot.
-
Interpretation: A shift in the melting curve to a higher temperature for MSK1 in the SB-747651A-treated samples compared to the vehicle control indicates target engagement.
Protocol 4: Genetic Knockdown for Target Validation
Objective: To confirm that the observed phenotype is a direct result of MSK1 inhibition.
Methodology:
-
siRNA/shRNA/CRISPR Design: Design and validate siRNA, shRNA, or CRISPR guide RNAs that specifically target and reduce the expression of MSK1. Include a non-targeting control.
-
Transfection/Transduction: Introduce the knockdown constructs into your cells and select for successful integration/expression.
-
Knockdown Validation: Confirm the reduction of MSK1 protein levels by Western blot.
-
Phenotypic Analysis: Treat the MSK1-knockdown cells and control cells with SB-747651A.
-
Interpretation: If the phenotype observed with SB-747651A in control cells is mimicked in the MSK1-knockdown cells (without the inhibitor) and is not further enhanced by the inhibitor in the knockdown cells, it strongly suggests the effect is on-target.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ROCK | TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
SB-747651A dihydrochloride batch to batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SB-747651A dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is SB-747651A dihydrochloride and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with an IC50 of 11 nM.[1][2][3][4] It also demonstrates inhibitory activity against other kinases including MSK2, PRK2, RSK1, p70S6K, and ROCK-II.[1][3][4] By targeting kinases in both the MAPK and PI3K-Akt-mTOR signaling pathways, SB-747651A can modulate various cellular processes.[5] This multi-target profile makes it a subject of investigation for its potential anti-inflammatory and anti-cancer effects.[1][5]
Q2: What are the key signaling pathways affected by SB-747651A?
SB-747651A primarily impacts the MAPK and PI3K-Akt-mTOR signaling pathways by inhibiting key downstream kinases. The diagram below illustrates its main targets within these pathways.
Q3: Is there a difference between SB-747651A and this compound?
Yes. SB-747651A refers to the free base form of the compound, while this compound is the salt form. While both forms are expected to have comparable biological activity at equivalent molar concentrations, the dihydrochloride salt form generally has enhanced water solubility and stability.[6]
Troubleshooting Guide
Problem 1: Inconsistent experimental results between different batches of this compound.
Possible Cause: Batch-to-batch variability in molecular weight due to hydration, purity, or other factors. Tocris Bioscience notes that the molecular weight of this compound can vary between batches due to differences in hydration.[2] Purity can also differ between batches, with some suppliers reporting purities of 99.14% and others ≥98%.[1][7]
Solution:
-
Always use the batch-specific molecular weight provided on the Certificate of Analysis (CofA) for the specific lot you are using. Do not rely on a generic molecular weight from online databases.
-
Request the CofA from your supplier for each new batch. This document will contain critical information on purity and the exact molecular weight.
-
Perform a quality control check if you observe significant discrepancies. This could involve analytical techniques like HPLC to confirm purity or NMR to verify identity, though this is more common in a drug development setting.
-
Maintain a detailed log of the batch number, supplier, and any observed differences in solubility or performance for each experiment.
Problem 2: Difficulty dissolving this compound.
Possible Cause: Use of an inappropriate solvent or incorrect concentration.
Solution:
-
This compound is soluble in water and DMSO up to 50 mM.[2][7][8]
-
For preparing stock solutions, it is recommended to use DMSO or water.[1][3]
-
If you encounter solubility issues, gentle warming or sonication may be helpful, particularly for higher concentrations in DMSO.[3]
-
Always prepare fresh solutions and avoid repeated freeze-thaw cycles. If you choose water as the solvent for your stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1]
Problem 3: Observing off-target effects or unexpected cellular responses.
Possible Cause: SB-747651A is a multi-target inhibitor. While it is a potent MSK1 inhibitor, it also affects other kinases.[4]
Solution:
-
Be aware of the broader kinase inhibition profile of SB-747651A, which includes RSK1, p70S6K, PRK2, and ROCK-II.[4]
-
Design experiments with appropriate controls. This may include using other, more specific inhibitors for the implicated off-target kinases to dissect the observed effects.
-
Titrate the concentration of SB-747651A. In cellular assays, full inhibition of MSK activity is typically observed at concentrations of 5-10 µM.[4][9] Using the lowest effective concentration can help minimize off-target effects.
-
Consult the literature for reported off-target effects. For example, at higher concentrations, SB-747651A has been shown to inhibit the phosphorylation of the PKB substrate GSK3.[10]
Data Presentation
Table 1: Example of Batch-Specific Data for this compound
| Parameter | Batch A | Batch B | Source |
| Purity (by HPLC) | 99.14% | ≥98% | [1][7] |
| Molecular Weight | Varies (refer to CofA) | Varies (refer to CofA) | [2] |
| Appearance | White to off-white solid | White to off-white solid | N/A |
| Solubility (Water) | 50 mM | 50 mM | [2][7] |
| Solubility (DMSO) | 50 mM | 50 mM | [2][7] |
Note: This table is for illustrative purposes. Always refer to the batch-specific Certificate of Analysis from your supplier for accurate data.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution, emphasizing the importance of using batch-specific information.
Detailed Steps:
-
Obtain the Certificate of Analysis (CofA): Before opening the vial, locate the CofA for the specific batch of this compound you are using.
-
Determine the Batch-Specific Molecular Weight: Find the precise molecular weight on the CofA. This value may differ from the theoretical molecular weight of 415.32 g/mol due to hydration.[2]
-
Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed: Mass (g) = Desired Molarity (mol/L) x Desired Volume (L) x Batch-Specific Molecular Weight ( g/mol ) Example for 1 mL of a 10 mM stock: Mass (g) = 0.010 mol/L x 0.001 L x (Batch-Specific MW) g/mol
-
Weigh the Compound: Carefully weigh the calculated mass of the powder.
-
Add Solvent: Add the desired volume of high-purity DMSO or water.
-
Dissolve: Mix thoroughly by vortexing. If needed, sonicate the solution to ensure it is fully dissolved.[3]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots as recommended by the supplier. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested.[1] The powder form should be desiccated at room temperature.[2][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 3. This compound | ROCK | TargetMol [targetmol.com]
- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medkoo.com [medkoo.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected results with SB-747651A dihydrochloride
Welcome to the technical support center for SB-747651A dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor and interpreting experimental outcomes, particularly when unexpected results are encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of SB-747651A dihydrochloride?
A1: this compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with a reported IC50 of 11 nM.[1][2][3][4][5] It functions by targeting the N-terminal kinase domain of MSK1, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the known off-target effects of this compound?
A2: While it is a potent MSK1 inhibitor, this compound has been shown to inhibit other kinases with similar potency. A screening of 117 protein kinases revealed that at a concentration of 1 µM, it also significantly inhibits PRK2, RSK1, p70S6K, and ROCK-II.[1] This is a critical consideration when interpreting experimental data.
Q3: What is the recommended working concentration for cell-based assays?
A3: For complete inhibition of MSK activity in cellular assays, a concentration range of 5-10 µM is recommended.[1] However, the optimal concentration may vary depending on the cell type and specific experimental conditions. We advise performing a dose-response experiment to determine the most effective concentration for your system.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in both water and DMSO up to 50 mM. For long-term storage, it is recommended to store the solid compound desiccated at room temperature. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes that researchers may encounter during their experiments with this compound.
Issue 1: Paradoxical Effects on Neutrophil Migration
Question: I am using SB-747651A to inhibit neutrophil migration, but I am observing increased neutrophil adhesion to the endothelium. Is this expected?
Answer: Yes, this is a documented paradoxical effect of SB-747651A in the context of neutrophil recruitment. While the inhibitor can decrease the velocity of neutrophil migration and delay transendothelial migration at early time points, it has also been shown to enhance CXCL2-induced neutrophil adhesion.[3] This is thought to be due to the complex role of MSK1 in regulating the various steps of the neutrophil recruitment cascade.
Troubleshooting Steps:
-
Time-Course Analysis: The effect of SB-747651A on neutrophil extravasation can be time-dependent. For instance, in a mouse peritonitis model, increased neutrophil emigration was observed at 3 and 4 hours post-stimulation, but not at 1-2 hours.[3] Consider performing a detailed time-course experiment to fully characterize the effect in your model.
-
Examine Adhesion Molecules: The increased adhesion may be linked to alterations in the expression or function of adhesion molecules on neutrophils.
-
Consider Off-Target Effects: The inhibition of ROCK-II, a known off-target of SB-747651A, could also influence cell adhesion and morphology, contributing to the observed phenotype.
Issue 2: Altered Cytokine Profile in Macrophages
Question: I treated macrophages with SB-747651A and observed a decrease in the anti-inflammatory cytokine IL-10, but an increase in pro-inflammatory cytokines. Is this a known effect?
Answer: Yes, this is a well-characterized outcome of MSK1 inhibition. SB-747651A has been shown to block the production of IL-10 in macrophages stimulated with LPS.[1] Concurrently, both pharmacological inhibition of MSK1 with SB-747651A and genetic knockout of MSK1/2 can lead to an elevation in the production of pro-inflammatory cytokines.[1]
Troubleshooting Steps:
-
Confirm with MSK1/2 Knockout Model: If available, comparing your results with data from MSK1/2 knockout macrophages can help confirm that the observed cytokine profile is an on-target effect.
-
Measure a Panel of Cytokines: To get a comprehensive understanding of the inflammatory response, measure a broader panel of both pro- and anti-inflammatory cytokines.
-
Assess Downstream Signaling: Analyze the phosphorylation status of CREB, a key downstream target of MSK1 involved in IL-10 transcription, to confirm target engagement.
Issue 3: Inconsistent Results in Glioblastoma Cell Viability Assays
Question: I am seeing variable effects of SB-747651A on the viability of my glioblastoma cell lines. What could be the cause?
Answer: The sensitivity of glioblastoma cells to SB-747651A can vary between different cell lines.[6] This can be attributed to differences in their genetic background and the activation state of various signaling pathways. Additionally, the multi-target nature of SB-747651A means it can influence several pathways involved in cell proliferation and survival.[6]
Troubleshooting Steps:
-
Cell Line Characterization: Ensure your glioblastoma cell lines are well-characterized.
-
Dose-Response and Time-Course: Perform detailed dose-response and time-course experiments for each cell line to determine the optimal treatment conditions.
-
Analyze Key Signaling Pathways: Investigate the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt/mTOR pathways, as SB-747651A is known to affect components of both.[6] A decrease in the phosphorylation of CREB and mTOR has been observed in responsive cells.[6]
Data Presentation
Inhibitor Specificity
| Kinase | IC50 (nM) | Comments |
| MSK1 | 11 | Primary Target |
| PRK2 | Similar potency to MSK1 | Off-target |
| RSK1 | Similar potency to MSK1 | Off-target |
| p70S6K | Similar potency to MSK1 | Off-target |
| ROCK-II | Similar potency to MSK1 | Off-target |
Data compiled from multiple sources indicating inhibition at 1 µM with potency similar to MSK1.[1]
Recommended Working Concentrations in Cell-Based Assays
| Assay Type | Cell Type | Recommended Concentration (µM) | Reference |
| Complete MSK Inhibition | Various | 5 - 10 | [1] |
| Neutrophil Migration | Murine Neutrophils | 5 | [2] |
| Glioblastoma Viability | Human Glioblastoma Spheroids | 5 - 10 | [6] |
| Macrophage Cytokine Production | Murine Macrophages | 1 - 10 | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-CREB (Ser133) Inhibition
Objective: To determine the effect of SB-747651A on the phosphorylation of CREB at Ser133, a downstream target of MSK1.
Materials:
-
Cell line of interest (e.g., HeLa, macrophages)
-
This compound
-
Stimulant (e.g., PMA, LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with desired concentrations of SB-747651A (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add the appropriate stimulant (e.g., 100 ng/mL LPS for macrophages) and incubate for the optimal time to induce CREB phosphorylation (typically 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-CREB (Ser133) overnight at 4°C. Use a separate membrane for total CREB as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phospho-CREB signal to total CREB.
Protocol 2: In Vitro Neutrophil Migration (Chemotaxis) Assay
Objective: To assess the effect of SB-747651A on neutrophil migration towards a chemoattractant.
Materials:
-
Freshly isolated neutrophils
-
This compound
-
Chemoattractant (e.g., CXCL2, fMLP)
-
Migration medium (e.g., RPMI 1640)
-
Boyden chamber or Transwell inserts (5 µm pore size)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using a standard method (e.g., dextran (B179266) sedimentation followed by Ficoll-Paque gradient).
-
Cell Labeling: Label neutrophils with a fluorescent dye according to the manufacturer's protocol.
-
Inhibitor Treatment: Pre-incubate the labeled neutrophils with SB-747651A (e.g., 5 µM) or vehicle for 30-60 minutes at 37°C.
-
Assay Setup: Add the chemoattractant to the lower chamber of the Boyden chamber/Transwell. Place the insert into the well.
-
Cell Seeding: Add the pre-treated neutrophils to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for migration.
-
Quantification: Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Analysis: Compare the number of migrated cells in the SB-747651A-treated group to the vehicle control group.
Visualizations
Caption: Simplified MSK1 signaling pathway and the inhibitory action of SB-747651A.
Caption: A logical workflow for troubleshooting unexpected results with SB-747651A.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ROCK | TargetMol [targetmol.com]
- 5. targetmol.cn [targetmol.cn]
- 6. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-747651A Dihydrochloride Vehicle Control Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-747651A dihydrochloride (B599025). The following information will assist in the proper selection of a vehicle control for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is SB-747651A dihydrochloride and what are its key properties?
This compound is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1), with an IC50 of 11 nM. It also shows inhibitory activity against other kinases such as PRK2, RSK1, p70S6K, and ROCK-II.[1][2] This compound is under investigation for its potential applications in inflammation research.[2][3] The dihydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.
Q2: What are the solubility characteristics of this compound?
Understanding the solubility of this compound is crucial for preparing stock solutions and selecting an appropriate vehicle. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 50 | 20.77 |
| DMSO | 50 | 20.77 |
Q3: What is a vehicle control and why is it essential in experiments with this compound?
A vehicle control is a crucial component of a well-designed experiment. It consists of the solvent or carrier used to dissolve and administer the experimental compound (in this case, this compound) without the compound itself. The vehicle control group is essential to differentiate the biological effects of the compound from any potential effects of the solvent.
Q4: What are the recommended vehicle controls for in vitro experiments with this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. When using DMSO, it is critical to include a vehicle control group treated with the same final concentration of DMSO as the experimental groups. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), and for sensitive cell lines, 0.1% or less is preferable, to avoid solvent-induced cytotoxicity or other off-target effects.
Q5: What are the recommended vehicle controls for in vivo experiments with this compound?
The choice of vehicle for in vivo experiments depends on the route of administration and the solubility of the final formulation.
-
Intraperitoneal (i.p.) Injection: For water-soluble compounds like this compound, sterile 0.9% sodium chloride (normal saline) is a standard and well-tolerated vehicle for i.p. injections in mice.[1][4] In a study investigating the effects of SB-747651A in a glioblastoma model, Hank's Balanced Salt Solution (HBSS) was used as the vehicle for i.p. administration.
-
Intrascrotal Injection: For localized administration, such as intrascrotal injections in mice, the vehicle must be non-irritating. While specific information for SB-747651A is limited, studies involving intrascrotal injections of other compounds have utilized vehicles such as normal saline or a solution of 50% DMSO.
Troubleshooting Guide
This guide addresses common issues that may arise when selecting and using a vehicle control for this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal or unexpected effects in the vehicle control group. | The vehicle itself may be exerting a biological effect. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and as low as possible across all treatment groups. If using a co-solvent system, test the vehicle combination for any inherent activity. |
| Precipitation of this compound upon dilution in aqueous buffer. | The compound may be coming out of solution. | Prepare fresh dilutions from a concentrated stock solution just before use. Ensure thorough mixing. If precipitation persists, consider using a different vehicle system, such as a formulation with a solubilizing agent like PEG-400 or cyclodextrin, but always include the appropriate vehicle control. |
| Variability between replicate experiments. | Inconsistent preparation of the vehicle or compound dilutions. | Use calibrated pipettes and ensure accurate and consistent dilutions for all experiments. Prepare a master mix of the vehicle and compound dilutions to minimize pipetting errors. |
| Observed toxicity in both the treatment and vehicle control groups in cell-based assays. | The concentration of the solvent (e.g., DMSO) may be too high for the cell line being used. | Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. |
Experimental Protocols
Below are detailed methodologies for key experiments involving a kinase inhibitor like SB-747651A, with a focus on the proper use of a vehicle control.
In Vitro MSK1 Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of SB-747651A against MSK1 in a biochemical assay.
Materials:
-
Recombinant human MSK1 enzyme
-
MSK1 substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
This compound
-
Vehicle (e.g., 100% DMSO)
-
96-well assay plates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare serial dilutions of the SB-747651A stock solution in 100% DMSO to create a range of concentrations for testing.
-
Prepare a vehicle control solution consisting of 100% DMSO.
-
In a 96-well plate, add 1 µL of each SB-747651A dilution or the DMSO vehicle control to the appropriate wells.
-
Add 24 µL of a master mix containing the MSK1 enzyme and kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of a master mix containing the MSK1 substrate and ATP in kinase assay buffer to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity using a suitable method, such as measuring the incorporation of phosphate (B84403) into the substrate via a colorimetric, fluorescent, or luminescent readout.
-
Calculate the percent inhibition for each concentration of SB-747651A relative to the DMSO vehicle control.
Cell-Based Assay for Inhibiting Cellular Signaling
This protocol outlines a general method for evaluating the effect of SB-747651A on a specific signaling pathway in a cellular context.
Materials:
-
Cells of interest (e.g., a cell line known to have an active MSK1 pathway)
-
Cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
Stimulant (e.g., a growth factor or cytokine that activates the MSK1 pathway)
-
Lysis buffer
-
Antibodies for detecting phosphorylated and total levels of a downstream target of MSK1 (e.g., phospho-CREB and total CREB)
-
Western blotting or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile DMSO).
-
Prepare working dilutions of SB-747651A in cell culture medium. Also, prepare a vehicle control by diluting the DMSO to the same final concentration as the highest concentration of SB-747651A used.
-
Pre-treat the cells by replacing the medium with the prepared dilutions of SB-747651A or the vehicle control. Incubate for a specific period (e.g., 1-2 hours).
-
Stimulate the cells by adding the appropriate stimulant to activate the MSK1 signaling pathway.
-
After the desired stimulation time, lyse the cells and collect the cell lysates.
-
Analyze the phosphorylation status of the downstream target protein (e.g., CREB) using Western blotting or ELISA.
-
Compare the levels of phosphorylated target protein in the SB-747651A-treated cells to the vehicle-treated control cells to determine the inhibitory effect of the compound.
Visualizations
Signaling Pathway Diagram
References
Technical Support Center: SB-747651A Dihydrochloride and Cell Viability Assays
Welcome to the technical support center for researchers utilizing SB-747651A dihydrochloride (B599025) in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding its use in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is SB-747651A dihydrochloride and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with an IC50 of 11 nM.[1] MSK1 is a nuclear kinase that plays a role in the regulation of transcription through the phosphorylation of downstream targets like CREB (cAMP response element-binding protein) and histone H3.[2] It is situated downstream of the ERK1/2 and p38 MAPK signaling pathways.[2][3][4] The dihydrochloride salt form of SB-747651A generally offers improved water solubility and stability compared to the free base.[5]
Q2: What are the known off-target effects of SB-747651A?
While SB-747651A is a potent MSK1 inhibitor, it has been shown to inhibit other kinases with similar potency, particularly at higher concentrations. The primary known off-targets include PRK2, RSK1, p70S6K, and ROCK-II.[1][2][5][6] Understanding these off-target effects is crucial as they can contribute to the observed cellular phenotype.
Q3: Why am I seeing an unexpected increase in signal in my MTT/XTT assay at certain concentrations of SB-747651A?
This is a common issue with tetrazolium-based assays (MTT, XTT, MTS). An increase in signal, which is often interpreted as increased cell viability, can be misleading.[7] There are several potential reasons for this observation when using a kinase inhibitor like SB-747651A:
-
Compound Interference: The chemical structure of the inhibitor might directly reduce the tetrazolium salt (e.g., MTT) to its formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal.[7]
-
Metabolic Shift: Kinase inhibitors can alter cellular metabolism.[8] Inhibition of MSK1 or its off-targets could induce a metabolic shift, such as an increase in glycolysis, leading to an overestimation of cell viability by assays that measure metabolic activity.[9][10]
-
Stress Response: At certain concentrations, the compound might induce a cellular stress response that temporarily increases metabolic activity, leading to a higher signal in the assay.[7]
Q4: Are there alternative cell viability assays that are less prone to interference by chemical compounds?
Yes, several alternative assays can be used to confirm results obtained from tetrazolium-based assays. These include:
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells. They are generally less susceptible to interference from compounds that affect reductase activity.[11]
-
Dye Exclusion Assays (e.g., Trypan Blue): These assays assess cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up. This is a more direct measure of cell death.
-
Real-time Cytotoxicity Assays: These assays use non-toxic dyes to continuously monitor cell death over time, providing more dynamic information.
It is always recommended to use at least two different viability assays based on different principles to validate your findings.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in cell viability assays.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between replicates | Pipetting errors, uneven cell seeding, or "edge effects" in the microplate.[12] | Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for consistency. To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[12] |
| High background in no-cell control wells | The compound may be directly reducing the assay reagent. | Perform a cell-free control experiment by incubating SB-747651A with the assay reagent in cell culture medium to check for direct chemical reduction. |
| Unexpectedly high cell viability at high compound concentrations | Off-target effects leading to a pro-survival signal or interference with the assay chemistry. | Use a lower concentration range of SB-747651A. Confirm the results with an alternative viability assay that has a different detection principle (e.g., an ATP-based assay or a dye exclusion method). |
| Precipitation of the compound in the culture medium | The compound's solubility limit may have been exceeded. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Prepare fresh dilutions of the compound for each experiment. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the cellular reduction of MTT to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay
This assay is similar to the MTT assay but the formazan product is water-soluble.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent.[14]
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[15]
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.[14]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP as a measure of cell viability.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[16]
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[17]
Visualizations
Signaling Pathway of MSK1 Activation and Downstream Effects
Caption: Simplified signaling pathway of MSK1 activation and its inhibition by SB-747651A.
Experimental Workflow for Troubleshooting Cell Viability Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors for cancer alter metabolism, blood glucose, and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hallmark tumor metabolism becomes a validated therapeutic target | MDedge [mdedge.com]
- 10. Alterations in Cellular Energy Metabolism Associated with the Antiproliferative Effects of the ATM Inhibitor KU-55933 and with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. promega.com [promega.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing In Vivo Efficacy of SB-747651A Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SB-747651A dihydrochloride (B599025). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, ensuring you can optimize the efficacy of your studies.
I. Frequently Asked Questions (FAQs)
Q1: What is SB-747651A dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive, multi-target small-molecule inhibitor.[1][2] It primarily targets Mitogen- and Stress-Activated Kinase 1 (MSK1) with an IC50 of 11 nM.[1][2][3] Additionally, it inhibits other kinases including MSK2, RSK1/2, Akt, and p70S6K.[3][4] This dual inhibition of the MAPK and PI3K/Akt/mTOR signaling pathways makes it a subject of interest for cancer research, particularly in glioblastomas.[4]
Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?
A2: Like many kinase inhibitors, the primary challenges with SB-747651A in vivo revolve around its physicochemical properties and the complexities of in vivo systems. Key challenges include:
-
Formulation and Solubility: As a dihydrochloride salt, SB-747651A has good aqueous solubility, which is a positive attribute for formulation.[2] However, achieving a stable and deliverable formulation at the desired concentration for in vivo studies can still be challenging.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of SB-747651A is crucial for designing an effective dosing regimen. Limited information on its blood-brain barrier penetration has been noted as an area for further investigation.
-
Off-Target Effects: As a multi-kinase inhibitor, SB-747651A has the potential for off-target effects that could lead to unexpected toxicities or confound experimental results.[5]
Q3: What are the known in vivo effective doses and administration routes for this compound?
A3: In a murine orthotopic xenograft model of glioblastoma, SB-747651A administered at 25 mg/kg via intraperitoneal (i.p.) injection, five days a week for eight weeks, significantly prolonged survival without observable adverse effects.[4] Another study in a mouse model of acute inflammation used a 3 mg/kg dose administered via i.p. injection.[1] The optimal dose and route will depend on the specific animal model and research question.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your in vivo experiments with this compound.
Formulation and Administration Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in Formulation | - Exceeding solubility limit in the chosen vehicle.- Temperature fluctuations affecting solubility.- pH of the final solution. | - Verify Solubility: this compound is soluble in water (50 mM) and DMSO (50 mM).[2] Ensure your final concentration is within these limits.- Vehicle Selection: For i.p. injections, sterile Hank's Balanced Salt Solution (HBSS) has been successfully used as a vehicle.[4] If using a co-solvent system (e.g., DMSO, PEG300, Tween 80), prepare a fresh formulation for each use and visually inspect for clarity.- Temperature Control: Prepare and store the formulation at a consistent temperature. Gentle warming and sonication can aid dissolution, but stability at higher temperatures should be confirmed. |
| Variability in Efficacy Between Animals | - Inconsistent dosing due to improper injection technique.- Animal-to-animal variation in metabolism and clearance. | - Injection Technique: Ensure proper training in intraperitoneal injection techniques to minimize variability in drug delivery.[6][7] Use a consistent injection volume and rate.- Animal Health: Monitor the health of the animals closely, as underlying health issues can affect drug metabolism.- Increase Sample Size: A larger cohort of animals can help to account for inter-animal variability. |
Efficacy and Pharmacodynamic Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Limited Tumor Growth Inhibition | - Suboptimal dosing regimen (dose or frequency).- Poor bioavailability at the tumor site.- Development of resistance. | - Dose Escalation Study: If tolerated, consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose in your model.[8]- Pharmacokinetic Analysis: Conduct a PK study to measure plasma and tumor concentrations of SB-747651A over time. This will help determine if the drug is reaching the target tissue at effective concentrations.- Pharmacodynamic Analysis: Assess the inhibition of target kinases (e.g., p-MSK1, p-Akt, p-p70S6K) in tumor tissue at different time points after dosing to confirm target engagement.[4][9] |
| Unexpected Biological Effects | - Off-target kinase inhibition.- Modulation of downstream signaling pathways not initially considered. | - Kinase Profiling: Review the known kinase inhibition profile of SB-747651A.[3] It is known to also inhibit PRK2, RSK1, p70S6K, and ROCK-II.[1][2]- Pathway Analysis: Perform broader pathway analysis (e.g., proteomics, transcriptomics) on tumor samples to identify other signaling pathways affected by the treatment. |
Toxicity and Animal Welfare
| Problem | Potential Cause | Troubleshooting Steps |
| Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur) | - On-target toxicity in normal tissues.- Off-target toxicity.- Vehicle-related toxicity. | - Monitor Animal Health: Regularly monitor body weight, food and water intake, and general appearance.[10] Common signs of toxicity in mice can include piloerection, decreased motor activity, and discharge around the eyes.[8]- Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.- Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the formulation components. |
III. Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| IC50 (MSK1) | 11 nM | In vitro kinase assay | [1][2][3] |
| In Vitro Cellular Activity | 5-10 µM (full MSK inhibition) | Cellular assays | [3] |
| Solubility (Water) | 20.77 mg/mL (50 mM) | - | [2] |
| Solubility (DMSO) | 20.77 mg/mL (50 mM) | - | [2] |
| In Vivo Efficacy (Glioblastoma Xenograft) | 25 mg/kg, i.p., 5 days/week | Murine orthotopic xenograft | [4] |
| In Vivo Efficacy (Inflammation Model) | 3 mg/kg, i.p. | Mouse peritonitis model | [1] |
IV. Detailed Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile Hank's Balanced Salt Solution (HBSS) or 0.9% sterile saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile HBSS or saline to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Prepare the dosing solution fresh on each day of administration.
In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
Procedure:
-
Cell Preparation: Culture the desired cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend them in sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound at the desired dose and schedule (e.g., 25 mg/kg, i.p., 5 days/week).
-
Control Group: Administer an equivalent volume of the vehicle using the same schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
For pharmacodynamic analysis, a portion of the tumor can be snap-frozen in liquid nitrogen or fixed in formalin for immunohistochemistry.
-
V. Visualizations
Signaling Pathways
Caption: Signaling pathways inhibited by SB-747651A.
Experimental Workflow
Caption: Workflow for an in vivo xenograft efficacy study.
Troubleshooting Logic
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.vt.edu [research.vt.edu]
- 7. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue-Based Approaches to Study Pharmacodynamic Endpoints in Early Phase Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SB-747651A Dihydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SB-747651A dihydrochloride (B599025) in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SB-747651A dihydrochloride?
A1: this compound is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1) with an IC50 of 11 nM.[1][2][3] It also inhibits other kinases, including MSK2, PKA, PKB, RSK, and p70S6K.[1] In cancer cells, it has been shown to reduce the phosphorylation of downstream targets like GSK3α/β, CREB, and mTOR, leading to decreased cell proliferation and increased apoptosis.
Q2: My cancer cell line is showing reduced sensitivity to SB-747651A. What are the potential mechanisms of resistance?
A2: Resistance to SB-747651A can arise from the activation of compensatory signaling pathways that bypass the inhibitory effects of the drug. Two key mechanisms have been identified:
-
Activation of Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling: Upregulation and activation of the IGF-1R pathway can provide an alternative survival signal to cancer cells, rendering them less dependent on the MSK1 pathway.
-
Activation of the Wnt/β-catenin Signaling Pathway: Increased levels of active (dephosphorylated) β-catenin can promote the transcription of pro-survival genes like c-Myc and Cyclin D1, contributing to resistance.
Q3: How can I confirm if my resistant cells have activated IGF-1R or β-catenin signaling?
A3: You can investigate the activation of these pathways using the following methods:
-
Western Blotting: Probe for the phosphorylated (active) forms of IGF-1R (p-IGF-1R) and key downstream effectors like p-Akt. For β-catenin, assess the levels of active (non-phosphorylated) β-catenin and its nuclear localization.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of downstream targets of the Wnt/β-catenin pathway, such as MYC and CCND1 (encoding Cyclin D1).
-
Luciferase Reporter Assay: Use a TCF/LEF luciferase reporter to directly measure the transcriptional activity of the β-catenin/TCF complex.
Q4: Are there any strategies to overcome resistance to SB-747651A?
A4: Yes, based on the identified resistance mechanisms, the following combination therapies can be explored:
-
Co-treatment with an IGF-1R inhibitor: If your cells show activated IGF-1R signaling, combining SB-747651A with an IGF-1R inhibitor may restore sensitivity.
-
Co-treatment with a Wnt/β-catenin pathway inhibitor: For cells with upregulated β-catenin signaling, a combination with inhibitors targeting this pathway could be effective.
Troubleshooting Guides
Issue 1: Increased IC50 of SB-747651A in Long-Term Cultures
Possible Cause: Development of acquired resistance through the selection of a resistant cell population.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment (e.g., MTT assay) to compare the IC50 values of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Resistance Mechanisms:
-
Assess IGF-1R Pathway Activation: Perform Western blotting for p-IGF-1R (Tyr1131) and total IGF-1R. An increased ratio of p-IGF-1R to total IGF-1R in the resistant line compared to the parental line suggests activation of this pathway.
-
Assess β-catenin Pathway Activation:
-
Perform Western blotting for active (dephosphorylated on Ser33/37/Thr41) β-catenin and total β-catenin. An increase in the active form indicates pathway activation.
-
Analyze the expression of β-catenin target genes (MYC, CCND1) using qPCR. Upregulation in the resistant line is indicative of pathway activation.
-
-
-
Strategy to Overcome Resistance:
-
Based on your findings, test the efficacy of SB-747651A in combination with an IGF-1R inhibitor or a Wnt/β-catenin inhibitor.
-
Issue 2: High Variability in Cell Viability Assays with SB-747651A
Possible Cause: Inconsistent experimental setup or issues with the assay itself.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that ensures logarithmic growth throughout the experiment.
-
Check Drug Dilutions: Prepare fresh dilutions of SB-747651A for each experiment from a validated stock solution. Use a consistent solvent (e.g., DMSO) and ensure the final solvent concentration is the same across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Standardize Incubation Times: Use a consistent incubation time for both drug treatment and the viability assay reagent (e.g., MTT, XTT).
-
Include Proper Controls: Always include untreated control cells (vehicle only) and a positive control for cell death if applicable.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for SB-747651A in Sensitive and Resistant Cancer Cell Lines
| Cell Line | SB-747651A IC50 (µM) |
| Parental (Sensitive) | 0.5 |
| Resistant Sub-line 1 (IGF-1R Activated) | 8.2 |
| Resistant Sub-line 2 (β-catenin Activated) | 10.5 |
Table 2: Hypothetical Relative Protein Expression in Sensitive vs. Resistant Cells (Western Blot Densitometry)
| Protein | Parental (Sensitive) | Resistant (IGF-1R Activated) | Resistant (β-catenin Activated) |
| p-IGF-1R / Total IGF-1R | 1.0 | 5.2 | 1.1 |
| Active β-catenin / Total β-catenin | 1.0 | 1.2 | 6.8 |
Table 3: Hypothetical Relative mRNA Expression of β-catenin Target Genes (qPCR)
| Gene | Parental (Sensitive) | Resistant (IGF-1R Activated) | Resistant (β-catenin Activated) |
| MYC | 1.0 | 1.3 | 8.5 |
| CCND1 | 1.0 | 1.1 | 9.2 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5][6][7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.[8][9]
Western Blotting for p-IGF-1R and Active β-catenin
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IGF-1R (Tyr1131), total IGF-1R, active β-catenin (anti-ABC), or total β-catenin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated/active protein levels to the total protein levels.
Quantitative Real-Time PCR (qPCR) for MYC and CCND1
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for MYC, CCND1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[10][11][12]
Visualizations
Caption: SB-747651A signaling pathway and mechanism of action.
Caption: Compensatory pathways driving SB-747651A resistance.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. courses.edx.org [courses.edx.org]
- 10. Fluorescence PCR Quantification of Cyclin D1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. researchgate.net [researchgate.net]
SB-747651A dihydrochloride experimental reproducibility challenges
Welcome to the technical support center for SB-747651A dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments involving this potent MSK1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams to address experimental reproducibility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-747651A dihydrochloride?
A1: this compound is a potent, ATP-competitive inhibitor of the N-terminal kinase domain of Mitogen- and Stress-Activated Kinase 1 (MSK1), with an IC50 of 11 nM in in vitro kinase assays.[1][2][3] By inhibiting MSK1, it can modulate downstream signaling pathways involved in inflammation and cellular proliferation.[4][5]
Q2: What are the known off-target effects of this compound?
A2: While potent for MSK1, this compound has been shown to inhibit other kinases with similar potency, which can contribute to experimental variability. At a concentration of 1 µM, it also inhibits PRK2, RSK1, p70S6K, and ROCK-II.[1] Understanding these off-target effects is crucial for interpreting experimental results.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, the solid compound should be stored at 4°C, sealed, and protected from moisture.[4] Stock solutions are best prepared fresh; however, they can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Solubility and Stability: Ensure the compound is fully dissolved. The dihydrochloride salt form offers enhanced water solubility and stability.[5] For aqueous solutions, sonication may be necessary to achieve full dissolution.[4] Prepare fresh dilutions from a stable stock for each experiment.
-
Off-Target Effects: At higher concentrations, the off-target effects on kinases like RSK1 and p70S6K can lead to phenotypes not solely attributable to MSK1 inhibition.[1] Consider using the lowest effective concentration and validating findings with alternative methods like siRNA.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular signaling and the observed effect of the inhibitor. Standardize these parameters across experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Variable IC50 values across assays | Inconsistent compound concentration: Precipitation of the compound in aqueous media. | Prepare fresh dilutions for each experiment from a DMSO stock. When diluting into aqueous buffer, add the stock solution dropwise while vortexing to prevent precipitation.[6] Use ultrasonic treatment if necessary for aqueous solutions.[4] |
| Cell density and health: Differences in cell number or viability at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Regularly check for mycoplasma contamination. | |
| Assay conditions: Variability in incubation time, temperature, or reagent concentrations. | Strictly adhere to a standardized protocol. Include positive and negative controls in every assay. | |
| Unexpected cellular phenotype | Off-target effects: Inhibition of other kinases (e.g., RSK1, p70S6K, ROCK-II).[1] | Perform a dose-response experiment to identify the lowest concentration that inhibits MSK1 without significant off-target activity. Validate key findings using a structurally different MSK1 inhibitor or a genetic approach (e.g., MSK1 knockout/knockdown). |
| Pathway cross-talk: Inhibition of MSK1 may lead to feedback activation of other signaling pathways. | Analyze key downstream and parallel signaling pathways (e.g., MAPK/ERK, PI3K/Akt) to understand the broader impact of the inhibitor on cellular signaling. | |
| Low or no observable effect | Poor cell permeability: The compound is not efficiently entering the cells. | While SB-747651A is cell-permeable, ensure adequate incubation time. If permeability is a concern, consider using a permeabilization agent for specific endpoint assays (note: this may affect cell viability). |
| Compound degradation: Instability of the compound in the experimental medium over time. | Minimize the time the compound is in aqueous solution before being added to cells. For long-term experiments, consider replenishing the medium with fresh inhibitor. | |
| High ATP concentration in cells: As an ATP-competitive inhibitor, high intracellular ATP levels can reduce its efficacy. | If feasible, use cell lines with lower basal ATP levels or perform experiments under conditions of metabolic stress if relevant to the research question. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of SB-747651A
| Kinase | IC50 (nM) | Reference(s) |
| MSK1 | 11 | [1][2][3] |
| PRK2 | Similar potency to MSK1 at 1 µM | [1] |
| RSK1 | Similar potency to MSK1 at 1 µM | [1] |
| p70S6K | Similar potency to MSK1 at 1 µM | [1] |
| ROCK-II | Similar potency to MSK1 at 1 µM | [1] |
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Solubility | Storage of Stock Solution | Reference(s) |
| Water | 50 mM (may require sonication) | -80°C (6 months), -20°C (1 month) | [4] |
| DMSO | 50 mM | -80°C (6 months), -20°C (1 month) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: For a 10 mM stock solution, dissolve the appropriate amount of this compound (MW: 415.32 g/mol ) in high-purity DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.15 mg of the compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If preparing an aqueous stock, use a bath sonicator for 10-15 minutes to ensure complete dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Protocol 2: In Vitro Cell-Based Assay for MSK1 Inhibition
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in the appropriate cell culture medium. It is recommended to perform an intermediate dilution step to ensure accuracy. Add the stock solution to the medium slowly while mixing to prevent precipitation.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific endpoint being measured.
-
Endpoint Analysis: Lyse the cells and perform downstream analysis, such as Western blotting for phosphorylated downstream targets of MSK1 (e.g., phospho-CREB Ser133, phospho-Histone H3 Ser10) or a cell viability assay.
Mandatory Visualizations
Caption: SB-747651A inhibits MSK1 signaling pathway.
Caption: General workflow for cell-based experiments.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SB-747651A Dihydrochloride and Other MSK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-747651A dihydrochloride (B599025) with other commercially available inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1). The information presented is supported by experimental data to assist in the selection of the most appropriate research tools for studying MSK1 signaling pathways.
Introduction to MSK1
Mitogen- and stress-activated protein kinase 1 (MSK1), also known as Ribosomal protein S6 kinase alpha-5 (RPS6KA5), is a nuclear serine/threonine kinase that plays a crucial role in the transcriptional regulation of gene expression in response to extracellular signals such as mitogens and cellular stress. MSK1 is activated downstream of the ERK1/2 and p38 MAPK signaling pathways. Upon activation, MSK1 phosphorylates various substrates, including transcription factors like CREB (cAMP response element-binding protein) and histone H3, leading to changes in chromatin structure and gene expression. Given its role in inflammation, cell proliferation, and neuronal function, MSK1 is a significant target in drug discovery.
Overview of SB-747651A Dihydrochloride
SB-747651A is a potent, ATP-competitive inhibitor of MSK1. Its dihydrochloride salt form offers improved water solubility and stability for research applications. This guide compares the biochemical potency and selectivity of SB-747651A with other commonly used MSK1 inhibitors.
Data Presentation: Inhibitor Comparison
The following tables summarize the in vitro inhibitory activity of SB-747651A and other selected compounds against MSK1 and a panel of other kinases. This data allows for a direct comparison of their potency and selectivity.
Table 1: Potency against MSK1
| Inhibitor | MSK1 IC₅₀ (nM) |
| SB-747651A | 11[1][2][3] |
| Ro 31-8220 | 8[4][5][6] |
| H89 | 120[6][7][8] |
| Fasudil (HA-1077) | 5000[4][5][9] |
| PHA-767491 | 96 |
| CKI-7 | Inhibits MSK1[10][11][12][13] |
| KT 5720 | Inhibits MSK1[2] |
Note: IC₅₀ values can vary depending on the assay conditions. Data for CKI-7 and KT 5720 against MSK1 were not available in the searched literature.
Table 2: Selectivity Profile of MSK1 Inhibitors (IC₅₀ in nM)
| Kinase | SB-747651A | Ro 31-8220 | H89 | Fasudil (HA-1077) |
| MSK1 | 11 [1][2][3] | 8 [4][5][6] | 120 [6][7][8] | 5000 [4][5][9] |
| PRK2 | Inhibited | - | - | 4000[4][5][9] |
| RSK1 | Inhibited | - | - | - |
| p70S6K | Inhibited | 15[4][5][6] | 80[6] | - |
| ROCK-II | Inhibited | - | 270[6] | 1900[4][5][9] |
| PKA | - | - | 135[3][6] | 4580[14][15] |
| PKCα | - | 33[4][6] | - | 12300[14][15] |
| MAPKAP-K1b | - | 3[4][5][6] | 2800[6] | 15000[4] |
| GSK3β | - | 38[4][5][6] | - | - |
Note: "-" indicates data not available in the searched literature. "Inhibited" indicates that the kinase is an off-target but a specific IC₅₀ value was not provided in the primary source.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the interpretation of research results. Below are detailed methodologies for two common in vitro kinase assays.
Radiometric Kinase Assay (P81 Phosphocellulose Paper Method)
This method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into a specific substrate by the kinase.
Materials:
-
Purified active MSK1 enzyme
-
MSK1-specific peptide substrate (e.g., Crosstide: GRPRTSSFAEG)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol, 10 mM Magnesium Acetate)
-
Inhibitor of interest (e.g., SB-747651A) at various concentrations
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the MSK1-specific peptide substrate, and the purified active MSK1 enzyme.
-
Add the kinase inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ADP-Glo™ Kinase Assay (Luminescence-based)
This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified active MSK1 enzyme
-
MSK1-specific substrate
-
ATP
-
Kinase reaction buffer
-
Inhibitor of interest (e.g., SB-747651A) at various concentrations
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing kinase reaction buffer, MSK1 enzyme, substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC₅₀ value.
Visualizations
MSK1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to the activation of MSK1 and its downstream effects.
Caption: MSK1 is activated by ERK1/2 and p38 MAPK pathways.
Experimental Workflow for MSK1 Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel MSK1 inhibitors.
Caption: A typical workflow for MSK1 inhibitor discovery.
Comparative Selectivity of MSK1 Inhibitors
This diagram provides a conceptual representation of the selectivity profiles of different MSK1 inhibitors.
Caption: Conceptual kinase selectivity profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. H89 dihydrochloride, Kinase inhibitor (ab120341) | Abcam [abcam.co.jp]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. caymanchem.com [caymanchem.com]
- 6. H-89 - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CKI-7 | CDK | Casein Kinase | S6 Kinase | ROCK | SGK | TargetMol [targetmol.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. CKI-7 free base - TargetMol Chemicals Inc [bioscience.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
SB-747651A dihydrochloride compared to H89 and Ro 31-8220
A Comparative Guide to Kinase Inhibitors: SB-747651A dihydrochloride (B599025) vs. H89 and Ro 31-8220
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, selecting the appropriate tool is paramount for generating reliable and interpretable data. This guide provides an objective comparison of SB-747651A dihydrochloride, a potent Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitor, with two widely used but less selective kinase inhibitors, H89 and Ro 31-8220. This comparison is supported by experimental data on their potency and selectivity, along with detailed methodologies for key experimental assays.
Introduction to the Kinase Inhibitors
This compound is an ATP-competitive inhibitor of MSK1 with a reported IC50 of 11 nM.[1][2] It targets the N-terminal kinase domain of MSK and has been shown to be a more selective inhibitor for MSK1 compared to H89 and Ro 31-8220, making it a valuable tool for studying MSK-specific functions in cells.[3][4][5][6]
H89 is well-known as a potent and selective inhibitor of Protein Kinase A (PKA), with a reported IC50 value of approximately 48 nM.[7] However, it is recognized for its off-target effects, inhibiting several other kinases, in some cases more potently than PKA.[1][3][8]
Ro 31-8220 is a potent, broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms, with IC50 values in the low nanomolar range.[5][9][10] Similar to H89, Ro 31-8220 is known to inhibit a number of other kinases, including MSK1, with comparable potency to its primary target, PKC.[1][11]
Performance Comparison: Potency and Selectivity
The inhibitory activity of these compounds has been evaluated against a broad panel of protein kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibitor. Data from in vitro kinase assays are summarized below to highlight the potency and selectivity of each compound.
| Kinase Target | SB-747651A IC50 (nM) | H89 IC50 (nM) | Ro 31-8220 IC50 (nM) |
| MSK1 | 11 [3][4] | 120[12] | 8 [9][13] |
| PKA | >10,000[4] | 48 - 135 [3][7][12] | 900[14] |
| PKCα | >10,000[4] | >10,000[1] | 5 - 33 [9][13] |
| PKCβI | - | - | 24[9] |
| PKCβII | - | - | 14[9] |
| PKCγ | - | - | 27[9] |
| PKCε | - | - | 24[9] |
| ROCK-II | 16[4] | 270[12] | - |
| RSK1 | 20[4] | - | - |
| p70S6K | 23[4] | 80[12] | 15 - 38[9][13] |
| GSK3β | - | - | 15[13] |
| MAPKAP-K1b | - | 2800[3] | 3[9][13] |
| PRK2 | 13[4] | - | - |
Note: IC50 values can vary between studies due to different experimental conditions.
As the data indicates, while SB-747651A is a potent MSK1 inhibitor, Ro 31-8220 also shows high potency against this kinase. However, the key differentiator for SB-747651A is its significantly lower activity against PKA and PKC isoforms, highlighting its improved selectivity for MSK1 over the other two compounds.[3][4][5][6] H89 is a potent PKA inhibitor but also inhibits MSK1 and p70S6K at higher concentrations. Ro 31-8220 is a pan-PKC inhibitor that also potently inhibits MSK1, p70S6K, GSK3β, and MAPKAP-K1b.[9][13]
Signaling Pathways
The primary signaling pathways targeted by these inhibitors are distinct, although there is crossover due to off-target effects.
Experimental Protocols
Accurate assessment of kinase inhibitor performance relies on robust and well-defined experimental protocols. Below are generalized methodologies for key assays used to characterize these inhibitors.
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., MSK1, PKA, PKC)
-
Specific peptide or protein substrate
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled ATP for luminescence/fluorescence-based assays)
-
Kinase inhibitors (SB-747651A, H89, Ro 31-8220)
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; ADP-Glo™ kit and luminometer for luminescence assays)
2. Procedure:
-
Prepare serial dilutions of the kinase inhibitors in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
In the assay plate, combine the kinase, its specific substrate, and the kinase assay buffer.
-
Add the diluted inhibitors to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP. For non-radioactive assays, a stop solution is typically added.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay
Cell-based assays measure the inhibitor's effect on kinase activity within a cellular context, providing insights into its cell permeability and on-target efficacy.
1. General Principle: These assays typically measure the phosphorylation of a known downstream substrate of the target kinase in cells treated with the inhibitor.
2. Reagents and Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Kinase inhibitors
-
Stimulant to activate the specific signaling pathway (e.g., forskolin (B1673556) for PKA, PMA for PKC, growth factors for MSK1)
-
Lysis buffer
-
Phospho-specific antibodies for the downstream substrate
-
Apparatus for Western blotting or ELISA
3. Procedure:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the kinase inhibitor for a specified period.
-
Stimulate the cells with an appropriate agonist to activate the target kinase pathway.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with a phospho-specific antibody.
-
Normalize the phospho-protein signal to the total protein of that substrate or a housekeeping protein.
-
Determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations to assess the cellular potency of the inhibitor.
Conclusion
The choice between this compound, H89, and Ro 31-8220 depends critically on the research question.
-
This compound is the preferred tool for specifically investigating the cellular functions of MSK1 , due to its high potency and superior selectivity over H89 and Ro 31-8220.[3][4][5][6]
-
H89 remains a useful tool for studying PKA , but its off-target effects on MSK1 and other kinases must be carefully considered and controlled for, particularly at higher concentrations.[1][3][8]
-
Ro 31-8220 is a potent pan-PKC inhibitor, but its significant inhibitory activity against MSK1 and other kinases necessitates caution when attributing observed cellular effects solely to PKC inhibition.[1][11]
Researchers should always be mindful of the potential for off-target effects with any kinase inhibitor and are encouraged to use multiple lines of evidence, such as RNAi or gene knockout models, to validate findings obtained with small molecule inhibitors.
References
- 1. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the cellular action of the MSK inhibitor SB-747651A [ouci.dntb.gov.ua]
- 6. Electrophilic fragment-based design of reversible covalent kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Efficacy of SB-747651A Dihydrochloride and Newer MSK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Mitogen- and Stress-Activated Kinase (MSK) inhibitor, SB-747651A dihydrochloride (B599025), with other notable MSK inhibitors. The following sections detail the efficacy of these compounds, supported by experimental data and protocols, to aid in the selection of appropriate research tools and to inform drug development strategies.
Introduction to MSK Inhibition
Mitogen- and stress-activated kinases (MSKs), primarily MSK1 and MSK2, are nuclear serine/threonine kinases that play a crucial role in the transcriptional regulation of immediate-early genes.[1] Activated downstream of the ERK1/2 and p38 MAPK signaling pathways, MSKs phosphorylate various substrates, including transcription factors like CREB and histone H3.[1][2] This activity links extracellular signals to changes in gene expression, making MSKs critical players in cellular processes such as inflammation, immune response, and cell proliferation.[1] Consequently, inhibitors of MSK are valuable tools for studying these pathways and hold therapeutic potential for a range of diseases, including inflammatory disorders and cancer.
SB-747651A dihydrochloride is a potent, ATP-competitive inhibitor of MSK1.[2] However, the landscape of kinase inhibitors is continually evolving, with the development of compounds with different selectivity profiles and mechanisms of action. This guide compares SB-747651A to other established and more recent MSK inhibitors to provide a comprehensive overview of their relative performance.
Quantitative Efficacy Comparison of MSK Inhibitors
The following table summarizes the in vitro potency of SB-747651A and other selected MSK inhibitors against MSK1 and a panel of other kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of their efficacy and selectivity.
| Inhibitor | MSK1 IC50 (nM) | Off-Target Kinase IC50 (nM) | Reference(s) |
| SB-747651A | 11 | PRK2, RSK1, p70S6K, ROCK-II (similar potency to MSK1) | [2] |
| Ro 31-8220 | 8 | PKCα (5), PKCβI (24), PKCβII (14), PKCγ (27), PKCε (24), MAPKAP-K1b (3), S6K1 (15), GSK3β (38) | [3][4][5] |
| H-89 | 120 | PKA (135), S6K1 (80), ROCKII (270), PKBα (2600), MAPKAP-K1b (2800) | [6][7] |
| KT 5720 | - (Inhibits MSK1) | PKA (Ki = 60), PHK (11), PDK1 (300) | [8][9] |
| APIO-EE-07 | - (Dual inhibitor) | RSK1, MSK2 (Inhibits kinase activity) | [9][10][11] |
| Chloropyrimidines | - (Covalent) | MSK1 CTKD (Covalent modification) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common in vitro kinase assays used to determine inhibitor efficacy.
In Vitro Kinase Assay (Radiometric)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into a substrate.
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), the purified MSK1 enzyme, and the specific peptide substrate (e.g., KRRRLSSLRA).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., SB-747651A) or vehicle control (DMSO) to the reaction wells.
-
Initiation: Start the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81).
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of ATP remaining.
-
Kinase Reaction: In a multiwell plate, combine the MSK1 enzyme, substrate, and varying concentrations of the inhibitor in the appropriate kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.[12]
Visualizing Pathways and Comparisons
MSK Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to the activation of MSK1 and its downstream effects.
Caption: MSK1 signaling cascade from extracellular stimuli to nuclear targets.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the general steps involved in performing an in vitro kinase assay for inhibitor screening.
Caption: A generalized workflow for in vitro kinase inhibitor screening.
Logical Comparison of MSK Inhibitors
This diagram provides a comparative overview of the key features of the discussed MSK inhibitors.
Caption: Key feature comparison of selected MSK inhibitors.
Conclusion
This compound remains a potent and valuable tool for the study of MSK1 signaling, offering high potency.[2] However, its off-target effects on other AGC family kinases should be considered when interpreting experimental results.[2] For researchers requiring higher selectivity, newer generations of inhibitors, including covalent and dual-target inhibitors, may offer advantages, although comprehensive selectivity profiling data for these compounds is still emerging. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired level of selectivity and the biological system under investigation. This guide provides a foundation for making an informed decision based on currently available data.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 8. The Protein Kinase A Inhibitor KT5720 Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of a novel dual-target inhibitor against RSK1 and MSK2 to suppress growth of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
Validating SB-747651A Dihydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-747651A dihydrochloride, a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with other commonly used inhibitors. It includes detailed experimental protocols for validating target engagement in a cellular context, supported by quantitative data and visual representations of key biological pathways and workflows.
Introduction to SB-747651A and its Target, MSK1
SB-747651A is an ATP-competitive inhibitor of MSK1, a nuclear kinase that plays a crucial role in regulating gene expression in response to extracellular signals such as mitogens and cellular stress.[1][2] MSK1 is activated downstream of the ERK1/2 and p38 MAPK signaling pathways and subsequently phosphorylates various substrates, including the transcription factor CREB (cAMP response element-binding protein) at Serine 133 and histone H3.[1][2] This phosphorylation cascade is pivotal in cellular processes such as inflammation, cell proliferation, and survival.[3] Validating that a compound like SB-747651A directly interacts with and inhibits MSK1 within a cell is a critical step in drug development.
Comparative Analysis of MSK1 Inhibitors
To effectively evaluate SB-747651A, it is essential to compare its performance against other known MSK1 inhibitors. This section provides a quantitative comparison of SB-747651A with two widely used, albeit less selective, inhibitors: H89 and Ro 31-8220.
In Vitro Inhibitory Activity and Off-Target Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of SB-747651A, H89, and Ro 31-8220 against MSK1 and a selection of their significant off-target kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Target | In Vitro IC50 (nM) | Key Off-Targets | Off-Target In Vitro IC50 (nM) |
| SB-747651A | MSK1 | 11 [1][2] | PRK2, RSK1, p70S6K, ROCK-II[1][2] | Similar potency to MSK1[1] |
| H89 | MSK1 | ~120[4] | PKA, S6K1, ROCK-II[4] | PKA: ~50, S6K1: ~80, ROCK-II: ~270[4] |
| Ro 31-8220 | MSK1 | 8[5][6] | PKCα, MAPKAP-K1b, S6K1, GSK3β[5][6] | PKCα: 5, MAPKAP-K1b: 3, S6K1: 15, GSK3β: 38[5] |
Cellular Activity
Experimental Protocols for Target Engagement Validation
Validating that SB-747651A engages MSK1 in cells requires robust experimental methodologies. The following are detailed protocols for two key assays: the Cellular Thermal Shift Assay (CETSA) to confirm direct binding and Western blotting to measure the inhibition of downstream signaling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HeLa, or a cell line relevant to the research question) to 80-90% confluency.
-
Treat the cells with SB-747651A at various concentrations (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by a cooling step to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection of Soluble MSK1:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MSK1 in each sample by Western blotting using a specific anti-MSK1 antibody.
-
Quantify the band intensities and plot the percentage of soluble MSK1 as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of SB-747651A indicates target engagement.
-
Western Blot for Phospho-CREB (Ser133)
This assay measures the functional consequence of MSK1 inhibition by quantifying the phosphorylation of its downstream substrate, CREB, at Serine 133.
Protocol:
-
Cell Culture, Treatment, and Stimulation:
-
Seed cells (e.g., HEK293 or a relevant cell line) and grow to 70-80% confluency.
-
Pre-treat the cells with SB-747651A or alternative inhibitors at desired concentrations for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to activate the MSK1 pathway. Common stimuli include phorbol (B1677699) 12-myristate 13-acetate (PMA) to activate the ERK1/2 pathway or UV-C irradiation or anisomycin (B549157) to activate the p38 pathway.[9] A typical stimulation is with 400 ng/mL PMA for 10-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total CREB or a loading control protein like GAPDH or β-actin.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MSK1 signaling pathway and the experimental workflows for target validation.
Caption: MSK1 Signaling Pathway and Inhibition by SB-747651A.
Caption: Experimental Workflow for Validating MSK1 Target Engagement.
Conclusion
Validating the cellular target engagement of SB-747651A is crucial for its development as a specific MSK1 inhibitor. This guide provides a framework for this validation process by comparing it with other inhibitors and offering detailed protocols for key experiments. The Cellular Thermal Shift Assay provides direct evidence of binding, while the analysis of downstream signaling, such as CREB phosphorylation, confirms the functional inhibition of MSK1 in a cellular context. By employing these methods, researchers can confidently assess the on-target activity of SB-747651A and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide | springermedicine.com [springermedicine.com]
- 9. The nucleosomal response associated with immediate-early gene induction is mediated via alternative MAP kinase cascades: MSK1 as a potential histone H3/HMG-14 kinase - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of SB-747651A dihydrochloride (B599025) with related kinases. SB-747651A is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key regulator of cellular responses to stress and mitogens. Understanding its selectivity is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications.
Quantitative Analysis of Kinase Inhibition
SB-747651A exhibits a high affinity for its primary target, MSK1, with a half-maximal inhibitory concentration (IC50) of 11 nM.[1][2] However, in vitro kinase profiling has revealed cross-reactivity with several other kinases, notably PRK2, RSK1, p70S6K, and ROCK-II.[1][2] Screening at a 1 µM concentration demonstrated that these kinases are inhibited with a potency similar to that of MSK1.[1] While specific IC50 values for these off-target kinases are not consistently reported in the literature, the available data indicates a multi-targeted profile for SB-747651A.
| Kinase | IC50 (nM) | Notes |
| MSK1 | 11 | Primary Target |
| PRK2 | Similar potency to MSK1 | Off-target |
| RSK1 | Similar potency to MSK1 | Off-target |
| p70S6K | Similar potency to MSK1 | Off-target |
| ROCK-II | Similar potency to MSK1 | Off-target |
Experimental Protocols
The determination of kinase inhibition by SB-747651A is typically performed using an in vitro kinase assay. The following is a representative protocol based on the widely used ADP-Glo™ Kinase Assay format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-747651A dihydrochloride against a panel of selected kinases.
Materials:
-
Recombinant human kinases (MSK1, PRK2, RSK1, p70S6K, ROCK-II)
-
This compound
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the serially diluted SB-747651A or DMSO vehicle control. b. Add 2 µL of the diluted kinase enzyme to each well. c. Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding 2 µL of a 2X substrate/ATP mix to each well. The final reaction volume will be 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. b. Incubate the plate at room temperature for 40 minutes.
-
Signal Generation and Measurement: a. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. b. Incubate the plate at room temperature for 30-60 minutes. c. Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context
The cross-reactivity of SB-747651A impacts several important cellular signaling pathways. The following diagrams illustrate the position of the primary target and the key off-target kinases within their respective cascades.
Conclusion
This compound is a potent inhibitor of MSK1, but it also demonstrates significant cross-reactivity with other kinases, including PRK2, RSK1, p70S6K, and ROCK-II. This multi-targeting profile should be taken into consideration when using this compound as a pharmacological tool to probe MSK1 function. The inhibition of these off-target kinases can lead to effects on a variety of cellular processes, including protein synthesis, cell growth, and cytoskeletal organization. Researchers should carefully design experiments and interpret data in light of this known cross-reactivity. For studies requiring high selectivity for MSK1, the use of complementary approaches, such as genetic knockdown or knockout, is recommended.
References
A Comparative Guide to the In Vitro and In Vivo Effects of SB-747651A Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on SB-747651A dihydrochloride (B599025), a potent mitogen- and stress-activated kinase 1 (MSK1) inhibitor, with alternative compounds. The information is presented to facilitate objective evaluation of its performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Introduction to SB-747651A Dihydrochloride
This compound is an ATP-competitive inhibitor of MSK1, a key enzyme in the regulation of transcription downstream of the ERK1/2 and p38 MAPK signaling pathways.[1] By targeting the N-terminal kinase domain of MSK1, SB-747651A has been investigated for its therapeutic potential in inflammatory diseases and cancer.[2][3] This guide delves into its effects both in controlled laboratory settings (in vitro) and in living organisms (in vivo).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the effects of this compound and its alternatives.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Primary Target | IC₅₀ (nM) | Other Notable Targets | Reference(s) |
| This compound | MSK1 | 11 | MSK2, RSK1, p70S6K, ROCK-II, PRK2 | [1][2][4] |
| H89 | PKA | 48 | MSK1, ROCK-II, S6K1 | [1][5] |
| Ro 31-8220 | PKC | 24 | MSK1, RSK1, GSK3β | [1][5] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. The selectivity of SB-747651A for MSK1 is notably higher than that of older inhibitors like H89 and Ro 31-8220, which have numerous off-target effects.[1]
Table 2: In Vitro Effects on Glioblastoma Cells
| Compound | Cell Line | Concentration | Effect | % Reduction / Change | Reference(s) |
| SB-747651A | T78 (patient-derived) | 5 µM | Reduced cell migration | 30.2% | [3] |
| 10 µM | Reduced cell migration | 37.8% | [3] | ||
| T86 (patient-derived) | 5 µM | Reduced cell migration | 50.8% | [3] | |
| 10 µM | Reduced cell migration | 60.4% | [3] | ||
| T78, T86, T111 | 5 µM | Reduced spheroid formation | Concentration-dependent reduction | [3] | |
| 10 µM | Reduced spheroid formation | Concentration-dependent reduction | [3] | ||
| Temozolomide (B1682018) (TMZ) | U87, GL261 (cell lines) | Variable | Standard-of-care chemotherapy | Variable efficacy, resistance is common | [6] |
Table 3: In Vivo Effects on Glioblastoma Mouse Model
| Compound | Animal Model | Dosage | Outcome | Median Survival Increase | Reference(s) |
| SB-747651A | Orthotopic xenograft (T78 cells) | 25 mg/kg, 5 days/week for 8 weeks | Prolonged survival | 14.3% (128 vs 112 days) | [3] |
| Temozolomide (TMZ) | Orthotopic xenograft (T78 cells) | Not specified in direct comparison | No tumors at 250 days (in this specific study) | - | [3] |
Note: In the cited study, the TMZ and TMZ + SB-747651A groups showed no tumor development at the study endpoint, suggesting high efficacy under those specific experimental conditions.[3] However, TMZ resistance is a significant clinical challenge.[6]
Mandatory Visualization
Signaling Pathway of SB-747651A in Cancer
Caption: SB-747651A inhibits MSK1, blocking downstream signaling pathways involved in cell proliferation and inflammation.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of SB-747651A.
Logical Relationship: In Vivo Glioblastoma Study Design
Caption: Logical flow of the in vivo study comparing SB-747651A with other treatments in a glioblastoma mouse model.
Experimental Protocols
In Vitro MSK1 Kinase Inhibition Assay (Radiometric)
This protocol is a generalized representation based on standard kinase assay methodologies.
-
Reagent Preparation :
-
Kinase Buffer : 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
-
Enzyme Dilution : Dilute recombinant active MSK1 in kinase buffer to the desired concentration.
-
Inhibitor Preparation : Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), followed by dilution in kinase buffer.
-
Substrate/ATP Mix : Prepare a solution containing a specific peptide substrate for MSK1 (e.g., KRRRLSSLRA) and ATP, including [γ-³²P]ATP for radiometric detection.
-
-
Assay Procedure :
-
To a 96-well plate, add the diluted MSK1 enzyme and the various concentrations of SB-747651A or vehicle control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
-
Detection and Analysis :
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of SB-747651A and determine the IC₅₀ value by non-linear regression analysis.
-
In Vitro Glioblastoma Spheroid Formation and Migration Assay
This protocol is based on the methodology described for patient-derived glioblastoma cells.[3]
-
Cell Culture and Spheroid Formation :
-
Culture patient-derived glioblastoma cells in a serum-free medium supplemented with growth factors (e.g., EGF and FGF).
-
To form spheroids, plate a defined number of single cells into ultra-low attachment 96-well plates.
-
Allow spheroids to form over several days in a humidified incubator at 37°C and 5% CO₂.
-
-
Migration Assay :
-
Once spheroids of a consistent size have formed, transfer them to a new plate coated with an extracellular matrix protein (e.g., Matrigel).
-
Treat the spheroids with different concentrations of SB-747651A (e.g., 5 µM and 10 µM) or vehicle control.
-
Image the spheroids at time zero and at subsequent time points (e.g., 24, 48, 72 hours) using an inverted microscope.
-
Quantify the area of cell migration from the spheroid core using image analysis software. The migration distance is calculated based on the increase in the total area covered by the cells over time.
-
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol is based on the in vivo study of SB-747651A in glioblastoma.[3]
-
Animal Model :
-
Use immunodeficient mice (e.g., female BALB/c nude mice).
-
-
Tumor Cell Implantation :
-
Anesthetize the mice and place them in a stereotactic frame.
-
Create a small burr hole in the skull at specific coordinates relative to the bregma.
-
Slowly inject a suspension of patient-derived glioblastoma cells (e.g., 300,000 T78 cells in 2 µL) into the brain parenchyma at a defined depth.
-
Suture the incision.
-
-
Treatment Regimen :
-
Allow the tumors to establish for a set period (e.g., one week).
-
Randomly assign mice to treatment groups: Vehicle control, SB-747651A (e.g., 25 mg/kg administered intraperitoneally 5 days a week), Temozolomide, or a combination.
-
-
Monitoring and Endpoint :
-
Monitor the mice daily for any signs of neurological deficits or adverse effects.
-
Track tumor growth using non-invasive imaging techniques where applicable (e.g., bioluminescence or MRI).
-
The primary endpoint is overall survival. Euthanize mice when they reach a humane endpoint (e.g., significant weight loss, severe neurological symptoms).
-
Perform statistical analysis on the survival data (e.g., Kaplan-Meier survival curves).
-
Conclusion
This compound demonstrates potent and selective inhibition of MSK1 in vitro. In preclinical models of glioblastoma, it has shown efficacy in reducing cell migration and spheroid formation, as well as prolonging survival in an in vivo model. Compared to older, less selective kinase inhibitors, SB-747651A offers a more targeted approach to studying MSK1 function. Its performance relative to the standard-of-care, temozolomide, warrants further investigation, particularly in models of temozolomide resistance. The detailed protocols and comparative data presented in this guide are intended to aid researchers in designing and interpreting studies involving SB-747651A and related compounds.
References
- 1. New (alternative) temozolomide regimens for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MSK1-mediated β-catenin phosphorylation confers resistance to PI3K/mTOR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. DR-08: MSK1/ β-CATENIN SIGNALING MEDIATES RESISTANCE TO PI3K/mTOR INHIBITORS IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. In search of effective therapies to overcome resistance to Temozolomide in brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SB-747651A Dihydrochloride's Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Inhibition Profile of SB-747651A Dihydrochloride (B599025)
SB-747651A dihydrochloride is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4] Understanding its specificity is crucial for its application as a research tool and for potential therapeutic development. This guide provides a comparative analysis of SB-747651A's performance against a panel of kinases and contrasts it with other known kinase inhibitors.
Kinase Inhibition Profile
This compound has been profiled against a broad panel of kinases, revealing a high affinity for its primary target, MSK1, with a reported IC50 of 11 nM.[1][2][3][4] While demonstrating a degree of selectivity, it is not entirely specific to MSK1. Screening against a panel of 117 protein kinases identified several other kinases that are inhibited with similar potency.[2][4] These include PRK2 (Protein Kinase, RIO2), RSK1 (Ribosomal S6 Kinase 1), p70S6K (p70S6 Kinase), and ROCK-II (Rho-associated protein kinase 2).[1][2][3][4]
For comparative purposes, the inhibition profiles of SB-747651A and two other frequently used, albeit less selective, kinase inhibitors, Ro 31-8220 and H89, are presented below.
| Kinase Target | This compound IC50 (nM) | Ro 31-8220 IC50 (nM) | H89 IC50 (nM) |
| MSK1 | 11 [1][2][3][4] | 8[5][6] | >10,000 |
| PRK2 | Similar potency to MSK1[2][4] | - | - |
| RSK1 | Similar potency to MSK1[2][4] | - | - |
| p70S6K (S6K1) | Similar potency to MSK1[2][4] | 15[5][6] | - |
| ROCK-II | Similar potency to MSK1[2][4] | - | Inhibits[7] |
| PKCα | - | 5[5] | - |
| PKCβI | - | 24[5] | - |
| PKCβII | - | 14[5] | - |
| PKCγ | - | 27[5] | - |
| PKCε | - | 24[5] | - |
| MAPKAP-K1b | - | 3[5][6] | - |
| GSK3β | - | 38[5][6] | - |
| PKA | - | - | Potent Inhibitor[8][9] |
| Note: A hyphen (-) indicates that data was not readily available in the reviewed sources. The potency of SB-747651A against PRK2, RSK1, p70S6K, and ROCK-II is described as similar to MSK1, though specific IC50 values are not consistently published. |
Experimental Protocols
The determination of kinase inhibition profiles, such as the one presented above, is typically conducted through in vitro kinase assays. A general methodology for such an assay is as follows:
In Vitro Kinase Assay Protocol
-
Reagents and Preparation:
-
Recombinant human kinases.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine Triphosphate), often radiolabeled (e.g., [γ-³²P]ATP).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
96-well or 384-well assay plates.
-
Phosphoric acid or other stop solution.
-
Scintillation counter or other detection instrument.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the kinase assay buffer.
-
The test inhibitor is added to the wells at a range of final concentrations. A control with no inhibitor is also included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution, such as phosphoric acid.
-
-
Detection and Data Analysis:
-
The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is often done by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
The percentage of kinase activity is calculated for each inhibitor concentration relative to the control.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in kinase inhibitor profiling and the biological context of MSK1, the following diagrams are provided.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Simplified MSK1 signaling pathway and the point of inhibition by SB-747651A.
Conclusion
This compound is a valuable tool for studying the role of MSK1 in cellular processes. Its high potency makes it an effective inhibitor of its primary target. However, researchers should be aware of its off-target effects on other kinases, including PRK2, RSK1, p70S6K, and ROCK-II. When designing experiments, it is advisable to include appropriate controls to account for these potential confounding factors. Compared to older, less specific inhibitors like H89 and Ro 31-8220, SB-747651A offers a more targeted approach for investigating MSK1-mediated signaling, though a comprehensive understanding of its entire kinase inhibition profile is still evolving.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SB-747651A Dihydrochloride: Reproducibility and Performance Against Alternatives
For researchers and professionals in drug development, the selection of a potent and selective chemical probe is paramount for reproducible experimental outcomes. This guide provides an objective comparison of SB-747651A dihydrochloride (B599025), a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with its less selective alternatives, H89 and Ro-31-8220. The information presented herein is collated from publicly available research data to aid in the critical evaluation and selection of the most appropriate tool compound for studying MSK1 signaling.
Kinase Inhibitor Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in ensuring that observed biological effects are attributable to the intended target. SB-747651A dihydrochloride has been demonstrated to be a more selective inhibitor for MSK1 compared to the older, more promiscuous inhibitors H89 and Ro-31-8220.[1][2]
Table 1: Comparison of IC50 Values for SB-747651A and Alternatives
| Kinase Target | SB-747651A (nM) | H89 (nM) | Ro-31-8220 (nM) |
| MSK1 | 11 [1][3] | 120[4] | 8[5][6] |
| PKA | - | 48 - 135[4][7][8] | 900[9][10] |
| PKCα | - | - | 5[5][6] |
| PKCβI | - | - | 24[5][6] |
| PKCβII | - | - | 14[5][6] |
| PKCγ | - | - | 27[5][6] |
| PKCε | - | - | 24[5][6] |
| ROCK-II | Inhibited[3] | 270[4] | - |
| RSK1 | Inhibited[3] | - | - |
| p70S6K | Inhibited[3] | 80[4] | 15[5][6] |
| GSK3β | - | - | 38[5][6] |
| MAPKAP-K1b | - | 2800[4] | 3[5][6] |
Note: IC50 values are compiled from multiple sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
SB-747651A is a potent, ATP-competitive inhibitor of MSK1.[3] While it also shows inhibitory activity against PRK2, RSK1, p70S6K, and ROCK-II, it is notably more selective than H89, which is primarily a PKA inhibitor, and Ro-31-8220, a potent pan-PKC inhibitor.[1][3][4][5][6] The off-target effects of H89 and Ro-31-8220 can confound experimental results, making SB-747651A a more reliable tool for specifically interrogating MSK1 function.[1][2]
Signaling Pathways and Experimental Workflows
To understand the context in which SB-747651A is utilized, it is essential to visualize its position in the relevant signaling cascades.
Caption: Activation of MSK1 via the ERK1/2 and p38 MAPK pathways and its downstream targets.
The following diagram illustrates a general workflow for assessing the efficacy of SB-747651A in a cell-based assay.
Caption: Workflow for evaluating SB-747651A's effect on LPS-stimulated macrophages.
Experimental Protocols
To ensure the reproducibility of data, detailed experimental protocols are crucial. Below are methodologies for key experiments involving SB-747651A.
In Vitro MSK1 Kinase Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant active MSK1 enzyme
-
MSK1 substrate (e.g., Crosstide, GRPRTSSFAEG)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well opaque plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the MSK1 enzyme to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of the MSK1 substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of SB-747651A and determine the IC50 value.
Macrophage Stimulation and Cytokine Measurement
This protocol details the stimulation of macrophages with lipopolysaccharide (LPS) and the subsequent measurement of cytokine production.[11][12][13]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and L-glutamine)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
24-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-10)
Procedure:
-
Seed macrophages into 24-well plates at a density of approximately 4 x 10^5 cells/mL and allow them to adhere overnight.[13]
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Pre-incubate for 1 hour.[13]
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL.[11][13]
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.[11][13]
-
After incubation, collect the cell-free supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-10) in the supernatants using ELISA kits according to the manufacturer's instructions.[13]
-
For analysis of intracellular signaling, lyse the cells after removing the supernatant and perform a western blot to detect phosphorylated proteins such as CREB.
By providing clear, comparative data and detailed methodologies, this guide aims to support the reproducible and effective use of this compound in research and development. The superior selectivity of SB-747651A makes it a valuable tool for elucidating the specific roles of MSK1 in cellular processes.
References
- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ro-31-8220 A cell-permeable, reversible, competitive, and selective inhibitor of protein kinase C (PKC; IC50 = 10 nM) over CaM kinase II (IC50 = 17 µM) and protein kinase A (IC50 = 900 nM). | 138489-18-6 [sigmaaldrich.com]
- 10. Ro-31-8220 A cell-permeable, reversible, competitive, and selective inhibitor of protein kinase C (PKC; IC50 = 10 nM) over CaM kinase II (IC50 = 17 µM) and protein kinase A (IC50 = 900 nM). | 138489-18-6 [sigmaaldrich.com]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of SB-747651A Dihydrochloride: A Comparative Analysis for Researchers
SB-747651A dihydrochloride (B599025), a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), has demonstrated notable preclinical efficacy, particularly in models of glioblastoma. However, a thorough evaluation of its clinical relevance is hampered by the absence of human trial data. This guide provides a comprehensive comparison of SB-747651A with current therapeutic alternatives for glioblastoma and key inflammatory diseases, offering researchers, scientists, and drug development professionals a detailed perspective on its potential and limitations.
Currently, SB-747651A dihydrochloride has not entered clinical trials. Its therapeutic potential is therefore extrapolated from in vitro and in vivo preclinical studies. This guide places preclinical data for SB-747651A alongside clinical data for established treatments to provide a framework for understanding its possible future applications and the hurdles it faces in clinical translation.
Mechanism of Action and Preclinical Efficacy
SB-747651A is an ATP-competitive inhibitor of MSK1, a nuclear kinase that plays a crucial role in the transcriptional regulation of inflammatory and cell proliferation pathways. MSK1 is activated by the ERK1/2 and p38 MAPK pathways and phosphorylates downstream targets such as CREB and histone H3.[1]
In preclinical studies, SB-747651A has shown to be a potent MSK1 inhibitor with an IC50 of 11 nM in vitro.[1][2][3] However, it also exhibits activity against other kinases, including PRK2, RSK1, p70S6K, and ROCK-II, at higher concentrations.[1][2][3] This multi-target profile may contribute to its observed efficacy but also presents a challenge for predicting its specific effects and potential off-target toxicities.
The most compelling preclinical evidence for SB-747651A comes from a study in a murine orthotopic xenograft model of glioblastoma. In this model, treatment with SB-747651A was well-tolerated and led to a significant increase in the median survival of the mice.
Visualizing the MSK1 Signaling Pathway
The diagram below illustrates the central role of MSK1 in cellular signaling, a pathway targeted by SB-747651A.
Comparison with Glioblastoma Therapies
Glioblastoma remains one of the most challenging cancers to treat. The current standard of care involves surgery followed by radiation and chemotherapy with temozolomide. Several targeted therapies and immunotherapies are also used, primarily in the recurrent setting.
| Feature | This compound | Temozolomide | Bevacizumab | Lomustine |
| Mechanism of Action | MSK1 inhibitor (preclinical) | Alkylating agent, induces DNA damage | Monoclonal antibody against VEGF-A | Alkylating agent, cross-links DNA and RNA |
| Development Stage | Preclinical | Approved | Approved | Approved |
| Efficacy Data Source | Mouse models | Phase 3 Clinical Trials | Phase 3 Clinical Trials | Phase 3 Clinical Trials |
| Reported Efficacy | Increased median survival in a mouse glioblastoma model | Improved overall and progression-free survival in newly diagnosed GBM | Improved progression-free survival in recurrent GBM; no significant overall survival benefit | Objective response rates of ~10-20% in recurrent GBM |
| Common Adverse Events | Not established in humans. No adverse effects observed in mice at therapeutic doses. | Myelosuppression, nausea, vomiting, fatigue | Hypertension, proteinuria, thromboembolic events, gastrointestinal perforation | Myelosuppression (delayed and cumulative), nausea, vomiting |
Comparison with Therapies for Inflammatory Diseases
Given the role of MSK1 in regulating inflammatory responses, SB-747651A has potential applications in autoimmune and inflammatory diseases. Here, it is compared with established treatments for rheumatoid arthritis and psoriasis.
| Feature | This compound | JAK Inhibitors (e.g., Tofacitinib, Upadacitinib) | TNF Inhibitors (e.g., Adalimumab, Etanercept) | IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab) |
| Indication | Potential for various inflammatory diseases (preclinical) | Rheumatoid Arthritis, Psoriatic Arthritis, etc. | Rheumatoid Arthritis, Psoriasis, etc. | Psoriasis, Psoriatic Arthritis, etc. |
| Mechanism of Action | MSK1 inhibitor (preclinical) | Inhibit Janus kinases (JAK1, JAK2, JAK3, TYK2) | Block Tumor Necrosis Factor-alpha (TNF-α) | Inhibit Interleukin-17A (IL-17A) or its receptor |
| Development Stage | Preclinical | Approved | Approved | Approved |
| Efficacy Data Source | In vitro and animal models | Phase 3 Clinical Trials | Phase 3 Clinical Trials | Phase 3 Clinical Trials |
| Reported Efficacy | Inhibition of pro-inflammatory cytokine production in vitro | Significant improvement in ACR20/50/70 scores and radiographic progression in RA | Significant improvement in ACR20/50/70 scores and radiographic progression in RA | High rates of PASI 75/90/100 achievement in psoriasis |
| Common Adverse Events | Not established in humans | Increased risk of infections (including herpes zoster), thrombosis, malignancy, major adverse cardiovascular events | Increased risk of infections (including tuberculosis), injection site reactions, potential for heart failure exacerbation | Increased risk of infections (especially mucocutaneous candidiasis), injection site reactions |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of SB-747651A.
In Vitro Kinase Assay
The inhibitory activity of SB-747651A against a panel of kinases is typically determined using a radiometric or fluorescence-based in vitro kinase assay. The general workflow is as follows:
Protocol:
-
Recombinant kinase is incubated with varying concentrations of SB-747651A in a kinase buffer.
-
The kinase reaction is initiated by the addition of a specific substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate (B84403) is quantified to determine the kinase activity.
-
IC50 values are calculated from the dose-response curves.
Glioblastoma Cell Proliferation Assay
The effect of SB-747651A on the growth of glioblastoma cells is assessed using a cell proliferation assay, such as the MTT or BrdU incorporation assay.
Protocol:
-
Glioblastoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of SB-747651A or a vehicle control.
-
After a specified incubation period (e.g., 48-72 hours), a reagent (e.g., MTT or BrdU) is added to the wells.
-
Following another incubation period, the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Murine Orthotopic Glioblastoma Xenograft Model
This in vivo model is critical for evaluating the therapeutic potential of SB-747651A in a setting that mimics human disease more closely.
Protocol:
-
Human glioblastoma cells are cultured and then stereotactically injected into the brains of immunocompromised mice.
-
Tumor growth is monitored, often using non-invasive imaging techniques like bioluminescence imaging if the cells are engineered to express luciferase.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
SB-747651A or a vehicle control is administered according to a predefined schedule and route (e.g., intraperitoneal injection).
-
Mice are monitored daily for signs of toxicity and tumor progression.
-
The primary endpoint is typically overall survival, with secondary endpoints including tumor growth inhibition.
Limitations and Future Directions
The primary limitation in assessing the clinical relevance of SB-747651A is the complete lack of human clinical trial data. Preclinical models, while valuable, do not always predict efficacy and safety in humans. The multi-kinase activity of SB-747651A also complicates the interpretation of its effects and potential side-effect profile.
To date, no MSK1-specific inhibitor has advanced into late-stage clinical trials, making a direct comparison with a clinically validated compound of the same class impossible. This highlights a significant gap in the clinical development of this class of inhibitors.
Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies of SB-747651A to establish a potential therapeutic window. Furthermore, identifying more selective MSK1 inhibitors could help to dissect the specific roles of MSK1 in disease and potentially lead to therapies with a better-defined safety profile. Should SB-747651A or a similar compound advance to clinical trials, a carefully designed Phase 1 study will be crucial to determine its safety, tolerability, and pharmacokinetic profile in humans.
References
Benchmarking SB-747651A Dihydrochloride: A Comparative Analysis Against Standard-of-Care in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SB-747651A dihydrochloride, a potent and selective Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitor, against current standard-of-care treatments for inflammatory diseases. While direct comparative preclinical or clinical data for SB-747651A against these standards is not publicly available, this document aims to provide a foundational comparison based on mechanism of action and available preclinical findings for each therapeutic class.
Introduction to this compound
SB-747651A is an ATP-competitive inhibitor of MSK1 with a reported IC50 of 11 nM.[1][2] MSK1 is a nuclear kinase that plays a crucial role in the transcriptional regulation of pro-inflammatory and anti-inflammatory genes downstream of the MAPK/ERK and p38 signaling pathways.[1][2] By inhibiting MSK1, SB-747651A modulates the production of key cytokines involved in inflammation.
Mechanism of Action: SB-747651A in the Inflammatory Cascade
SB-747651A exerts its effects by targeting the MSK1 signaling pathway, which is implicated in the pathogenesis of inflammatory conditions.
Standard-of-Care Treatments in Inflammatory Diseases
Current therapeutic strategies for chronic inflammatory diseases such as rheumatoid arthritis and psoriasis involve a range of agents with distinct mechanisms of action.
| Therapeutic Class | Examples | Mechanism of Action |
| Conventional Synthetic DMARDs (csDMARDs) | Methotrexate (B535133) | Primarily inhibits dihydrofolate reductase, leading to increased adenosine (B11128) levels which have anti-inflammatory effects. Also shows some JAK inhibitory effects.[3] |
| Biologic DMARDs (bDMARDs) - TNF Inhibitors | Adalimumab, Infliximab, Etanercept | Monoclonal antibodies or fusion proteins that bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[4][5] |
| Targeted Synthetic DMARDs (tsDMARDs) - JAK Inhibitors | Tofacitinib, Baricitinib | Inhibit Janus kinases (JAKs), which are critical for signaling of multiple pro-inflammatory cytokines.[6][7] |
Preclinical Data Summary: SB-747651A
Experimental studies have demonstrated the anti-inflammatory potential of SB-747651A in various preclinical models.
| Parameter | Finding | Experimental Model |
| Enzyme Inhibition | IC50 of 11 nM for MSK1. Also inhibits PRK2, RSK1, p70S6K, and ROCK-II at higher concentrations.[1][2] | In vitro kinase assays |
| Cytokine Production | Inhibits the production of the anti-inflammatory cytokine IL-10 in macrophages.[2] | LPS-stimulated murine macrophages |
| Neutrophil Recruitment | Modulates chemokine-induced neutrophil adhesion and emigration in vivo. | Mouse cremaster muscle model |
Experimental Protocols
In Vitro MSK1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-747651A against MSK1.
-
Methodology: Recombinant human MSK1 is incubated with a peptide substrate and ATP in the presence of varying concentrations of SB-747651A. The phosphorylation of the substrate is measured, typically through the incorporation of radiolabeled phosphate (B84403) or by using a phosphospecific antibody. The results are expressed as the percentage of kinase activity relative to a vehicle control, and the IC50 value is calculated from the dose-response curve.
Macrophage Cytokine Production Assay
-
Objective: To assess the effect of SB-747651A on cytokine production in macrophages.
-
Methodology: Murine bone marrow-derived macrophages are pre-treated with SB-747651A or vehicle control for a specified time. The cells are then stimulated with lipopolysaccharide (LPS) to induce cytokine production. Supernatants are collected after an incubation period, and the concentration of cytokines (e.g., IL-10, TNF-α) is quantified using an enzyme-linked immunosorbent assay (ELISA).
Comparative Overview and Future Directions
A direct, data-driven comparison of SB-747651A with standard-of-care treatments is currently hampered by the lack of head-to-head preclinical or clinical studies. The distinct mechanisms of action are summarized below.
Future preclinical research should focus on evaluating SB-747651A in established animal models of rheumatoid arthritis (e.g., collagen-induced arthritis) and psoriasis (e.g., imiquimod-induced skin inflammation). Direct comparisons with methotrexate, TNF inhibitors, and JAK inhibitors in these models would provide the necessary data to ascertain its relative efficacy and potential therapeutic positioning. Such studies should assess key pathological readouts, including clinical scores, histological changes, and biomarker levels.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not constitute medical advice. The efficacy and safety of SB-747651A have not been established in clinical trials.
References
- 1. Dimethylfumarate specifically inhibits the mitogen and stress-activated kinases 1 and 2 (MSK1/2): possible role for its anti-psoriatic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK inhibition by methotrexate (and csDMARDs) may explain clinical efficacy as monotherapy and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor inhibitors – state of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Dissecting the Mechanistic Divergence of SB-747651A and p38 MAPK Inhibitors in Cellular Signaling
For researchers navigating the complex landscape of signal transduction, the choice of a chemical probe can profoundly influence experimental outcomes. This guide provides a detailed, data-driven comparison of SB-747651A dihydrochloride, a potent multi-target inhibitor, and classical p38 MAPK inhibitors. By examining their distinct mechanisms of action, downstream effects, and experimental considerations, this document serves as a critical resource for scientists in drug discovery and cell signaling research.
At the heart of this comparison lies a fundamental difference in targeting strategy. While p38 MAPK inhibitors directly block the activity of the p38 kinase, a central node in stress and inflammatory signaling, SB-747651A targets downstream effectors, primarily the Mitogen- and Stress-Activated Kinase 1 (MSK1). This distinction leads to divergent and nuanced cellular responses, making a head-to-head evaluation essential for appropriate experimental design.
Mechanism of Action: A Tale of Two Targets
The p38 MAPK signaling cascade is a tiered system where external stimuli activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, to orchestrate a cellular response.
SB-747651A is an ATP-competitive inhibitor with high potency for MSK1, a nuclear kinase that is a direct downstream substrate of p38 MAPK.[1] By inhibiting MSK1, SB-747651A effectively uncouples p38 activation from the phosphorylation of key MSK1 substrates like the transcription factor CREB (cAMP response element-binding protein) and histone H3. However, it is crucial to note that SB-747651A is not entirely selective for MSK1 and has been shown to inhibit other kinases, including PRK2, RSK1, p70S6K, and ROCK-II, at similar concentrations.[1]
In contrast, inhibitors like SB203580, BIRB 796, and VX-745 are ATP-competitive inhibitors that directly target the p38 MAPK enzyme itself. This leads to a broader blockade of all downstream signaling pathways emanating from p38, not just those mediated by MSK1.
References
Assessing the Therapeutic Window of SB-747651A Dihydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic window of an investigational compound is paramount. This guide provides a comprehensive assessment of the therapeutic window of SB-747651A dihydrochloride (B599025), a multi-target kinase inhibitor, with a particular focus on its potential application in glioblastoma. This document objectively compares its performance with alternative therapeutic strategies and provides detailed experimental data and protocols to support further research.
Executive Summary
SB-747651A dihydrochloride is an ATP-competitive small-molecule inhibitor targeting key kinases in both the MAPK and PI3K-Akt-mTOR signaling pathways.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in glioblastoma. This guide synthesizes available data to assess its therapeutic window, comparing it with the standard of care and other targeted therapies for glioblastoma. While promising, further studies are required to fully delineate its toxicological profile and central nervous system pharmacokinetics.
Mechanism of Action of SB-747651A
SB-747651A is a multi-target inhibitor, primarily characterized as a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1) with an in vitro IC50 of 11 nM.[2][3] Beyond MSK1, it also demonstrates inhibitory activity against other kinases including Ribosomal S6 Kinase 1 (RSK1), p70S6K, and Rho-associated protein kinase 2 (ROCK-II).[2] This multi-targeted approach allows SB-747651A to simultaneously disrupt multiple oncogenic signaling pathways, offering a potential advantage in overcoming therapeutic resistance in complex diseases like glioblastoma.[1]
Comparative Efficacy and Toxicity
A key aspect of defining the therapeutic window is to compare the effective dose with the toxic dose. The following tables summarize the available quantitative data for SB-747651A and provide a comparison with the standard of care for glioblastoma, temozolomide (B1682018) (TMZ), and another multi-kinase inhibitor, Regorafenib, which has shown some efficacy in glioblastoma.
Table 1: In Vitro Efficacy of SB-747651A in Glioblastoma Cells
| Parameter | Cell Line | Value | Reference |
| IC50 (MSK1) | - | 11 nM | [2][3] |
| Effective Concentration (Cell Proliferation Inhibition) | T78, T86 Spheroids | 5-10 µM | [1] |
| Effective Concentration (Spheroid Formation Inhibition) | T78, T86, T111 Spheroids | 5-10 µM | [1] |
| Effective Concentration (Migration Inhibition) | T78, T86 Spheroids | 5-10 µM | [1] |
| LC50 (4 days) | T86 Spheroids | 62.1 µM | [1] |
| LC50 (7 days) | T86 Spheroids | 20.1 µM | [1] |
| LC50 (7 days) | T111 Spheroids | 5.38 µM | [1] |
Table 2: In Vivo Therapeutic Window Assessment of SB-747651A vs. Alternatives in Glioblastoma Models
| Compound | Efficacious Dose (Murine Model) | Observed Toxicity at Efficacious Dose | Notes | Reference |
| SB-747651A | 25 mg/kg (i.p.), 5 days/week for 8 weeks | No adverse effects observed (behavioral, biochemical, or histological) | Significantly prolonged survival in an orthotopic xenograft model. Blood-brain barrier penetration has not been elucidated. | [1] |
| Temozolomide (TMZ) | Varies by protocol (e.g., 5-10 mg/kg/day) | Myelosuppression (thrombocytopenia, neutropenia) | Standard of care for glioblastoma. | [4] |
| Regorafenib | 10-30 mg/kg/day (oral) | Hand-foot skin reaction, fatigue, diarrhea, hypertension | Approved for other cancers; has shown some activity in recurrent glioblastoma. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Principle: Measurement of the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
-
Materials: Purified recombinant MSK1, substrate peptide (e.g., Crosstide), [γ-³²P]ATP, SB-747651A, kinase buffer, phosphocellulose paper, and a scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate peptide, and the kinase.
-
Add serial dilutions of SB-747651A or vehicle control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability and proliferation.
-
Principle: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials: Glioblastoma cells, 96-well plates, culture medium, SB-747651A, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SB-747651A for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Glioblastoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy and toxicity of a compound in a living organism.
-
Principle: Human glioblastoma cells are implanted into immunocompromised mice, either subcutaneously or orthotopically (intracranially), to form tumors. The effect of the test compound on tumor growth and animal survival is then monitored.
-
Materials: Immunocompromised mice (e.g., BALB/c nude), human glioblastoma cells (e.g., T78 spheroids), Matrigel, sterile surgical instruments, anesthesia, SB-747651A, and vehicle control.
-
Procedure:
-
Tumor Cell Implantation:
-
For orthotopic models, anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at a specific location.
-
Slowly inject a suspension of glioblastoma cells in a medium like Matrigel into the brain parenchyma.
-
Seal the burr hole with bone wax.
-
-
Treatment:
-
Allow tumors to establish for a set period.
-
Administer SB-747651A (e.g., 25 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule.
-
-
Monitoring:
-
Monitor tumor growth using non-invasive imaging (e.g., bioluminescence imaging if cells are engineered to express luciferase) or by observing clinical signs (e.g., weight loss, neurological symptoms).
-
Monitor animal health and body weight regularly to assess toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a certain size, or when animals show signs of significant morbidity.
-
Survival is a key endpoint, with data often presented as a Kaplan-Meier curve.
-
At the end of the study, tissues can be collected for histological and biochemical analysis.
-
-
Conclusion and Future Directions
This compound demonstrates a promising preclinical profile for the treatment of glioblastoma. Its multi-targeted mechanism of action may offer an advantage over single-pathway inhibitors. The available data suggests a favorable therapeutic window in a murine model, with significant anti-tumor efficacy at a dose that was well-tolerated over a prolonged treatment period.
However, several key questions remain to be addressed to fully assess its therapeutic potential:
-
Detailed Toxicology: The maximum tolerated dose (MTD) and a more comprehensive dose-ranging toxicity profile need to be established.
-
Pharmacokinetics: A thorough characterization of its pharmacokinetic properties, including its ability to penetrate the blood-brain barrier, is critical for its development as a CNS therapeutic.
-
Combination Therapies: Given the complexity of glioblastoma, future studies should explore the efficacy of SB-747651A in combination with the current standard of care, such as temozolomide and radiation.
References
Safety Operating Guide
Prudent Disposal of SB-747651A Dihydrochloride: A Safety-First Protocol
For the safety of laboratory personnel and the protection of the environment, SB-747651A dihydrochloride (B599025) should be handled and disposed of as a hazardous chemical. This is advised due to conflicting information in available Safety Data Sheets (SDS), with some indicating significant health and environmental risks.
Researchers and drug development professionals must adhere to stringent disposal protocols to mitigate potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe management of SB-747651A dihydrochloride waste streams.
Key Safety and Disposal Information
A conservative approach, treating the compound as hazardous waste, is the most prudent course of action. Below is a summary of key safety and disposal parameters based on available documentation.
| Parameter | Recommendation | Citation |
| Hazard Classification | Harmful if swallowed or inhaled. Suspected of causing cancer. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects. | [1] |
| Primary Disposal Route | Dispose of contents and container to an approved hazardous waste disposal plant. | [2] |
| Environmental Precautions | Avoid release to the environment. Do not allow the product to enter drains. Spillage should be collected. | [1][2][3][4] |
| Spill Cleanup (Solid) | Avoid dust formation. Carefully sweep or shovel the material into a suitable, sealed container for disposal. | [2][3][4] |
| Spill Cleanup (Liquid/Solution) | Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area. | [2] |
| Uncleaned Packaging | Dispose of as unused product in accordance with official regulations. | [2] |
Experimental Protocols: Waste Management and Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Solid Waste Disposal
Solid this compound waste includes expired or unwanted pure compounds, as well as grossly contaminated items such as weighing papers or spatulas.
Procedure:
-
Carefully transfer the solid waste into a clearly labeled, sealable hazardous waste container.
-
Ensure the container is appropriate for solid chemical waste and is kept closed when not in use.
-
Store the container in a designated and secure satellite accumulation area.
Liquid Waste Disposal
This category includes solutions of this compound in various solvents.
Procedure:
-
Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.
-
The container must be compatible with the solvent used. Do not mix incompatible waste streams.
-
Securely cap the container after each addition of waste.
-
Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.
-
Crucially, never discharge chemical waste containing this compound down the drain. [2]
Contaminated Labware Disposal
All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be treated as hazardous waste.
Procedure:
-
Collect all contaminated disposable items in a designated hazardous waste container, separate from regular trash.
-
This container should be clearly labeled to indicate it contains chemically contaminated sharps or labware.
-
Once full, seal the container and move it to the satellite accumulation area.
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
Solid Spill Procedure:
-
Evacuate and restrict access to the spill area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a hazardous waste container and seal it.
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Liquid Spill Procedure:
-
Alert others in the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill with absorbent pads or materials.
-
Absorb the spill using an inert material like vermiculite (B1170534) or sand.[2]
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]
Final Disposal
The final step for all waste streams is to coordinate with your institution's Environmental Health and Safety (EHS) department.
Procedure:
-
Ensure all hazardous waste containers are properly labeled with the contents and associated hazards.
-
Store the sealed containers in your lab's designated satellite accumulation area.
-
Contact your EHS department to arrange for the collection and ultimate disposal of the hazardous waste in accordance with local, state, and federal regulations.[2]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling SB-747651A Dihydrochloride
For researchers and drug development professionals, ensuring safety during the handling of potent compounds like SB-747651A dihydrochloride (B599025) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for SB-747651A dihydrochloride, this guidance is conservatively based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).
This compound is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1). As with many kinase inhibitors, it is a highly potent compound that requires stringent handling protocols to prevent personnel exposure and environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended protective equipment. All personnel must be trained in the proper donning and doffing of PPE.
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated handling area. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects against splashes and particulate contamination of clothing. Gowns should not be worn outside the designated handling area. |
| Respiratory Protection | A fit-tested N95 respirator at a minimum. For higher-risk operations such as weighing or generating aerosols, a powered air-purifying respirator (PAPR) is recommended. | Minimizes inhalation of the powdered compound. Surgical masks are not sufficient. |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects eyes and face from splashes and airborne particles. |
| Foot Protection | Two pairs of disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. The outer pair should be removed when exiting the area. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.
-
Preparation and Designated Area:
-
All handling of the solid compound must be conducted within a certified chemical fume hood, a glove box, or another suitable containment enclosure.
-
The designated handling area should be clearly marked with warning signs.
-
Before starting, ensure all necessary equipment, including a dedicated set of non-sparking tools, is inside the containment enclosure.
-
A plastic-backed absorbent liner should be placed on the work surface to contain any potential spills.
-
-
Weighing and Reconstitution:
-
Weighing of the powdered compound should be performed on a tared weigh boat within the containment enclosure.
-
Use tools dedicated to this specific compound to prevent cross-contamination.
-
For reconstitution, slowly add the solvent to the vial containing the compound to avoid generating aerosols.
-
Cap the vial securely and mix gently until the compound is fully dissolved.
-
-
Post-Handling Decontamination:
-
All surfaces within the containment enclosure must be decontaminated after each use. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent.
-
Carefully wipe down all equipment that came into contact with the compound before removing it from the containment enclosure.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[1]
-
Solid Waste:
-
Unused or expired neat compound, as well as grossly contaminated items (e.g., weigh boats, pipette tips), should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE (gloves, gown, shoe covers, etc.) should be disposed of in a separate, clearly labeled hazardous waste container.[1]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a dedicated, sealed, and labeled hazardous liquid waste container.
-
Do not dispose of any liquid waste containing this compound down the drain.
-
-
Sharps Waste:
-
Needles and syringes used to handle solutions of the compound must be disposed of in a designated sharps container for hazardous pharmaceutical waste. Needles should not be recapped.[1]
-
-
Waste Storage and Pickup:
-
All hazardous waste containers must be stored in a secure, designated satellite accumulation area.
-
Follow your institution's guidelines for hazardous waste pickup and disposal.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
